5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
5-fluoro-6-methoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c1-15-9-4-7-5(2-6(9)11)3-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFANAUFECXLOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(NC2=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301250192 | |
| Record name | 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301250192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136818-65-0 | |
| Record name | 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136818-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301250192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of a robust and logical synthetic route to 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. The synthesis is strategically designed around the powerful Fischer indole synthesis, a classic and versatile method for constructing the indole nucleus. This document offers a detailed, step-by-step methodology, from the preparation of the crucial substituted phenylhydrazine intermediate to the final hydrolysis of the corresponding indole ester. The causality behind experimental choices, self-validating protocols, and in-depth mechanistic insights are provided to empower researchers in their synthetic endeavors.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Specifically, substituted indoles, such as the target this compound, are of significant interest to researchers. The strategic placement of a fluorine atom can enhance metabolic stability and binding affinity, while the methoxy and carboxylic acid functionalities provide key points for molecular interactions and further derivatization. This guide delineates a reliable synthetic pathway to this valuable compound, leveraging fundamental organic chemistry principles to ensure a high degree of success and purity.
Overall Synthetic Strategy
The synthesis of this compound is most effectively approached through a three-stage process. The cornerstone of this strategy is the Fischer indole synthesis, which dictates the preceding and succeeding steps.[1][3]
The three key stages are:
-
Synthesis of the Phenylhydrazine Intermediate: Preparation of 4-fluoro-5-methoxyphenylhydrazine hydrochloride from a commercially available substituted aniline.
-
Fischer Indole Synthesis: The acid-catalyzed condensation and cyclization of the phenylhydrazine intermediate with ethyl pyruvate to yield ethyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate.
-
Ester Hydrolysis: The final conversion of the ethyl ester to the target carboxylic acid.
This linear approach ensures a convergent and efficient synthesis, with each step building upon a well-characterized intermediate.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of 4-Fluoro-5-methoxyphenylhydrazine hydrochloride
The successful execution of the Fischer indole synthesis is contingent upon the availability of the appropriately substituted phenylhydrazine. This protocol details the synthesis of 4-fluoro-5-methoxyphenylhydrazine hydrochloride from 4-fluoro-3-methoxyaniline.
Protocol 1: Diazotization and Reduction of 4-Fluoro-3-methoxyaniline
-
Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 4-fluoro-3-methoxyaniline (1.0 equivalent) in concentrated hydrochloric acid (approximately 10 volumes). Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water. Add this solution dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir the reaction mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 2.5 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath. Slowly add the previously prepared diazonium salt solution to the SnCl₂ solution with vigorous stirring, keeping the temperature below 10 °C.
-
Precipitation and Isolation: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. The 4-fluoro-5-methoxyphenylhydrazine hydrochloride will precipitate as a solid.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the filter cake sequentially with cold water, ethanol, and diethyl ether to remove residual acid and impurities.
-
Drying: Dry the resulting solid under vacuum to yield 4-fluoro-5-methoxyphenylhydrazine hydrochloride.
| Parameter | Value |
| Starting Material | 4-Fluoro-3-methoxyaniline |
| Key Reagents | NaNO₂, SnCl₂·2H₂O, HCl |
| Temperature | 0-10 °C |
| Expected Yield | 70-80% |
| Appearance | Off-white to pale yellow solid |
Table 1: Key parameters for the synthesis of 4-fluoro-5-methoxyphenylhydrazine hydrochloride.
Stage 2: Fischer Indole Synthesis of Ethyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate
This stage constitutes the core of the synthetic route, where the indole nucleus is constructed. The choice of a strong acid catalyst is crucial for driving the reaction to completion.[4]
Protocol 2: Acid-Catalyzed Cyclization
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-fluoro-5-methoxyphenylhydrazine hydrochloride (1.0 equivalent) and ethyl pyruvate (1.1 equivalents) in absolute ethanol or glacial acetic acid.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or polyphosphoric acid (PPA).
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent and catalyst) and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with stirring.
-
Neutralization: Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
| Parameter | Value |
| Starting Material | 4-Fluoro-5-methoxyphenylhydrazine HCl |
| Key Reagents | Ethyl pyruvate, H₂SO₄ or PPA |
| Temperature | 80-120 °C |
| Expected Yield | 60-75% |
| Appearance | Crystalline solid |
Table 2: Key parameters for the Fischer indole synthesis of the ethyl ester.
Caption: Simplified mechanism of the Fischer indole synthesis.[3]
Stage 3: Hydrolysis of Ethyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate
The final step is a standard ester hydrolysis to yield the desired carboxylic acid.
Protocol 3: Alkaline Hydrolysis
-
Reaction Setup: Dissolve the ethyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate (1.0 equivalent) in a mixture of ethanol and water.
-
Hydrolysis: Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to pH 2-3 by the dropwise addition of cold, dilute hydrochloric acid.
-
Precipitation and Isolation: The this compound will precipitate as a solid. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold water until the filtrate is neutral and then dry the product under vacuum.
| Parameter | Value |
| Starting Material | Ethyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate |
| Key Reagents | NaOH, HCl |
| Temperature | Reflux |
| Expected Yield | >90% |
| Appearance | Solid |
Table 3: Key parameters for the hydrolysis to the final product.
Characterization Data (Predicted)
| Property | Predicted Value |
| Appearance | White to off-white solid |
| Melting Point | >200 °C (with decomposition) |
| ¹H NMR | Signals corresponding to the indole NH, aromatic protons, methoxy protons, and carboxylic acid proton. |
| ¹³C NMR | Resonances for the indole core, fluoro- and methoxy-substituted carbons, and the carboxyl carbon. |
| Mass Spec (ESI-) | [M-H]⁻ consistent with the molecular formula C₁₀H₈FNO₃ |
Table 4: Predicted analytical data for this compound.
Conclusion
The synthetic route detailed in this guide provides a clear and reliable pathway for the preparation of this compound. By employing the Fischer indole synthesis as the key strategic reaction, this methodology allows for the efficient construction of this valuable heterocyclic compound. The provided protocols, rooted in established chemical principles, are designed to be both reproducible and scalable, empowering researchers in the fields of medicinal chemistry and drug discovery to access this and related indole derivatives for their research programs.
References
- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents.
-
Fischer indole synthesis - Grokipedia. Available at: [Link]
- Process for the preparation of 4-fluoro-3-methoxyaniline. Google Patents.
-
A PROCESS FOR THE PREPARATION OF 4-FLUORO-2-METHOXY-5-NITROANILINE. WIPO Patentscope. Available at: [Link]
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Fischer indole synthesis - Wikipedia. Available at: [Link]
- Preparation method for 4-fluorophenylhydrazine. Google Patents.
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Fischer Indole Synthesis - YouTube. Available at: [Link]
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Fischer indole synthesis – Knowledge and References - Taylor & Francis. Available at: [Link]
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Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. Available at: [Link]
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Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Available at: [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. Available at: [Link]
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An In-Depth Technical Guide to 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Scaffold in Modern Medicinal Chemistry
5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid is a halogenated indole derivative that stands as a promising scaffold in the landscape of contemporary drug discovery. The indole core is a well-established pharmacophore, present in a multitude of natural products and synthetic drugs. The strategic incorporation of a fluorine atom at the 5-position and a methoxy group at the 6-position is a deliberate medicinal chemistry tactic aimed at modulating the molecule's physicochemical and pharmacokinetic properties. Fluorine substitution is known to enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy group can influence receptor interactions and solubility.
This guide provides a comprehensive technical overview of this compound, including its chemical identity, physicochemical properties, a plausible synthetic route, potential therapeutic applications, and essential safety protocols. It is important to note that as of the latest update, a specific CAS number for this compound is not publicly registered, suggesting its status as a novel or specialized research chemical. For the purpose of this guide, data from closely related analogues, such as 5-fluoroindole-2-carboxylic acid and 5-methoxyindole-2-carboxylic acid, will be referenced to provide a scientifically grounded perspective.
Compound Identification and Molecular Structure
-
Systematic Name: this compound
-
Synonyms: 5-fluoro-6-methoxyindole-2-carboxylic acid
-
CAS Number: Not publicly available. For related compounds, see 5-Fluoroindole-2-carboxylic acid (CAS No. 399-76-8)[1][2] and 5-Fluoro-6-Methoxy-1H-indole (CAS No. 1211595-72-0).[3]
-
Molecular Formula: C₁₀H₈FNO₃
-
Molecular Weight: 209.17 g/mol
Physicochemical Properties: The Influence of Fluorine and Methoxy Substituents
The physicochemical properties of this molecule are critical determinants of its behavior in biological systems. The following table summarizes key computed and estimated properties, drawing comparisons with related compounds to illustrate the impact of the fluoro and methoxy groups.
| Property | Predicted/Estimated Value | Rationale and Comparative Insights |
| Molecular Weight | 209.17 g/mol | --- |
| XLogP3 | ~2.6 | The calculated lipophilicity is higher than that of 5-fluoroindole-2-carboxylic acid (XLogP3 of 2.4), indicating the methoxy group's contribution to increased lipid solubility.[1] |
| Hydrogen Bond Donors | 2 (NH and OH) | Consistent with the parent indole and carboxylic acid functionalities. |
| Hydrogen Bond Acceptors | 4 (C=O, OH, OCH₃) | The methoxy group adds an additional hydrogen bond acceptor site compared to 5-fluoroindole-2-carboxylic acid. |
| Melting Point (°C) | >250 (estimated) | Likely a high-melting solid, similar to 5-fluoroindole-2-carboxylic acid (265-266 °C).[2] |
| pKa | ~3.5-4.5 (estimated) | The carboxylic acid proton is the primary acidic site. The electron-withdrawing nature of the fluorine atom may slightly increase its acidity compared to non-fluorinated analogues. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | Typical for indole carboxylic acids. |
These properties suggest that this compound possesses a favorable profile for potential drug development, aligning with general guidelines for oral bioavailability, such as Lipinski's Rule of Five.
Synthesis and Characterization: A Strategic Approach
The synthesis of substituted indole-2-carboxylic acids can be achieved through several established methods. The Fischer indole synthesis is a robust and versatile approach for constructing the indole nucleus from a substituted phenylhydrazine and an α-ketoacid.[4]
Proposed Synthetic Pathway: Modified Fischer Indole Synthesis
This proposed synthesis starts from the commercially available 4-fluoro-5-methoxyaniline.
Step-by-Step Experimental Protocol
-
Diazotization of 4-Fluoro-5-methoxyaniline:
-
Dissolve 4-fluoro-5-methoxyaniline in dilute hydrochloric acid and cool the solution to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.
-
Stir for 30 minutes to ensure complete formation of the diazonium salt. The resulting diazonium salt solution is used immediately in the next step.
-
-
Reduction to Hydrazine:
-
Prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0°C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Basify the reaction mixture with a concentrated sodium hydroxide solution to precipitate the hydrazine.
-
Extract the product with an organic solvent such as ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Condensation with Pyruvic Acid:
-
Dissolve the crude 4-fluoro-5-methoxyphenylhydrazine and pyruvic acid in ethanol.
-
Heat the mixture to reflux for 1-2 hours to form the corresponding hydrazone.
-
Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and remove the solvent in vacuo.
-
-
Fischer Indole Cyclization:
-
Add the crude hydrazone to a preheated acidic catalyst, such as polyphosphoric acid or concentrated sulfuric acid, at a temperature typically ranging from 80-120°C.
-
The choice of acid and temperature is crucial and often requires optimization to maximize the yield and minimize side products.
-
After the reaction is complete (monitored by TLC), pour the hot mixture onto ice water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
-
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the aromatic protons on the indole ring, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the acidic proton of the carboxylic acid (a broad singlet at >10 ppm).
-
¹³C NMR: The spectrum will show distinct signals for the nine carbon atoms of the indole ring and the carboxylic acid, as well as the methoxy carbon. The carbon attached to the fluorine will exhibit a large coupling constant (¹JCF).[5]
-
¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands to identify include the N-H stretch of the indole ring (~3300 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), and the C=O stretch of the carboxylic acid (~1680 cm⁻¹).[6]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound (m/z for [M-H]⁻ or [M+H]⁺).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Potential Applications in Drug Discovery and Development
While specific biological activity data for this compound is not widely published, the therapeutic potential can be inferred from related structures.
Conceptual Framework for Biological Activity
-
Neuroprotective Agent: 5-Methoxyindole-2-carboxylic acid has demonstrated neuroprotective effects in models of stroke and Alzheimer's disease by reducing oxidative stress.[6] The addition of a fluorine atom could enhance the potency and pharmacokinetic profile of such an agent.
-
Antifungal Compound: 6-methoxy-1H-indole-2-carboxylic acid, isolated from Bacillus toyonensis, has shown promising antifungal activity.[7] The 5-fluoro analogue could be a valuable lead in the development of new antifungal drugs.
-
Oncology: Derivatives of 5-methoxyindole-2-carboxylic acid have been identified as potential biomarkers for malignant melanoma.[6] This suggests that fluorinated versions could be useful as probes or diagnostic tools.
-
Diabetes: Indole derivatives, including 5-methoxyindole-2-carboxylic acid, have been investigated for their potential in treating diabetes.[6]
The rationale for exploring this specific compound lies in the principle of bioisosteric replacement and property modulation. The fluorine atom can improve metabolic stability by blocking sites of oxidative metabolism and can increase binding affinity through favorable electrostatic interactions with protein targets.
Safety, Handling, and Storage
As no specific safety data sheet (SDS) is available for this compound, precautions for handling related hazardous indole carboxylic acids should be strictly followed.
Hazard Identification (based on related compounds)
-
Skin Irritation: May cause skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory tract irritation.[1]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[8]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents.
References
-
Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. [Link]
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ResearchGate. (2025). (PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]
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PubChem. (n.d.). 5-Fluoroindole-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
PubMed. (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]
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CAS Common Chemistry. (n.d.). 5-Fluoroindole-2-carboxylic acid. [Link]
- Maulide, N., & Terme, T. (2009). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Tetrahedron Letters, 50(26), 3325-3327.
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ResearchGate. (n.d.). Batcho–Leimgruber indole synthesis | Request PDF. [Link]
- Google Patents. (n.d.).
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ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry. [Link]
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Diva-Portal.org. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. [Link]
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ResearchGate. (2025). ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 5-Methoxyindole. [Link]
-
PubMed. (2025). In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel. [Link]
- HETEROCYCLES. (1984).
-
YouTube. (2024). Leimgruber–Batcho Indole Synthesis. [Link]
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ResearchGate. (2025). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. [Link]
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SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. [Link]
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YouTube. (2021). Fischer Indole Synthesis. [Link]
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Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. [Link]
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Preprints.org. (2025). Combination of 1H and 13C NMR Spectroscopy. [Link]
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- 1. 5-Fluoroindole-2-carboxylic acid | C9H6FNO2 | CID 1820 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. 5-Fluoro-6-Methoxy-1H-indole CAS#: 1211595-72-0 [amp.chemicalbook.com]
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- 5. 5-Fluoroindole-2-carboxylic acid(399-76-8) 13C NMR [m.chemicalbook.com]
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- 7. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Introduction: The Significance of the 5-Fluoro-6-methoxy-1H-indole-2-carboxylic Acid Scaffold
An In-Depth Technical Guide to the Starting Materials for the Synthesis of 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. Specifically, substituted indole-2-carboxylic acids are pivotal intermediates in the synthesis of a wide array of biologically active compounds. The target molecule, this compound, incorporates key structural motifs—a fluorine atom and a methoxy group—that are of high interest in drug design. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy group can modulate electronic properties and serve as a handle for further functionalization. This guide provides an in-depth analysis of the primary synthetic routes to this valuable compound, with a critical focus on the selection, rationale, and preparation of the requisite starting materials.
Primary Synthetic Strategies: A Comparative Analysis
The construction of the indole ring system is a well-trodden path in organic chemistry, with several named reactions offering reliable access. For the specific substitution pattern of this compound, two classical and highly effective methods stand out: the Fischer Indole Synthesis and the Reissert Indole Synthesis. The choice between these routes is often dictated by the commercial availability, cost, and ease of synthesis of the key starting materials.
Route 1: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is arguably the most versatile and widely used method for constructing the indole core.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound.[1][2]
Conceptual Framework & Starting Material Rationale
To achieve the desired 5-fluoro-6-methoxy substitution pattern, the synthesis must begin with a correspondingly substituted arylhydrazine. The C2-carboxylic acid moiety is introduced via the carbonyl component, typically an α-ketoester like ethyl pyruvate.
The key starting materials for this route are:
-
(4-Fluoro-3-methoxyphenyl)hydrazine: This precursor provides the benzene ring and the N1 atom of the indole nucleus. Its substituents directly map onto the final product's C5 and C6 positions.
-
Ethyl Pyruvate (or Pyruvic Acid): This α-ketoester provides the C2 and C3 atoms of the pyrrole ring. The ester functionality serves as a convenient precursor to the final carboxylic acid.
Experimental Workflow: Fischer Indole Synthesis
The synthesis proceeds through a logical, multi-step sequence that leverages well-established chemical transformations.
Sources
An In-Depth Technical Guide to the Crystal Structure of 5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid: A Predictive and Methodological Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of 5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid. In the absence of a publicly available experimentally determined structure, this document takes a predictive and methodological approach. It outlines a viable synthetic route to the compound, details the complete experimental workflow for its crystallization and subsequent single-crystal X-ray diffraction analysis, and offers a predictive analysis of its likely crystal structure. This prediction is grounded in a comparative study of the crystallographic data of structurally analogous indole derivatives. Furthermore, this guide discusses the expected spectroscopic characteristics that would confirm the compound's identity and concludes with an overview of the potential biological significance of this molecule, drawing from the activities of related compounds.
Introduction: The Significance of Indole Scaffolds and the Pursuit of a Novel Crystal Structure
The indole ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Modifications to the indole scaffold, such as the introduction of fluorine and methoxy groups, can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] this compound represents a unique combination of these functional groups, suggesting its potential for novel pharmacological applications.
The three-dimensional arrangement of molecules in a solid-state, known as the crystal structure, is fundamental to understanding a compound's properties. It governs solubility, dissolution rate, stability, and bioavailability, all of which are critical parameters in drug development. To date, an experimental crystal structure for this compound has not been reported in publicly accessible databases such as the Cambridge Structural Database (CSD).
This guide, therefore, serves a dual purpose. Firstly, it provides a detailed roadmap for the experimental determination of the crystal structure of this novel compound. Secondly, it offers a scientifically grounded prediction of its key crystallographic features through a rigorous comparative analysis of closely related, structurally characterized molecules.
Synthesis of this compound: A Proposed Pathway
A plausible and efficient method for the synthesis of the title compound is the Leimgruber-Batcho indole synthesis.[3][4] This method is widely used in the pharmaceutical industry due to its versatility and the commercial availability of many starting materials.[3] The proposed synthetic route commences with a commercially available substituted o-nitrotoluene.
Proposed Synthetic Scheme:
A proposed synthesis of this compound is outlined below, starting from 4-fluoro-5-methoxy-2-nitrotoluene. The key steps involve the formation of an enamine followed by a reductive cyclization to form the indole ring, and subsequent functional group manipulations to yield the final carboxylic acid.
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Spectroscopic Profile of 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid: A Predictive Technical Guide
Introduction
5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid is a substituted indole derivative of significant interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in pharmacologically active molecules. A thorough understanding of its structural and electronic properties is paramount for its application, and spectroscopic analysis serves as the cornerstone of this characterization. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound.
Molecular Structure and Predicted Spectroscopic Behavior
The molecular structure of this compound, presented below, forms the basis for all subsequent spectroscopic predictions. The presence of an electron-withdrawing fluorine atom at the C5 position and an electron-donating methoxy group at the C6 position is expected to significantly influence the electron density distribution within the indole ring system, thereby impacting the chemical shifts in NMR spectroscopy, vibrational modes in IR spectroscopy, and fragmentation patterns in mass spectrometry.
Figure 1: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol (Predicted)
A detailed experimental protocol for acquiring the ¹H NMR spectrum of this compound would involve dissolving the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃. The spectrum would be recorded on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
Predicted ¹H NMR Data
The predicted ¹H NMR chemical shifts for this compound are presented in Table 1. These predictions are based on the analysis of substituent effects on the indole ring. The fluorine at C5 is expected to cause a downfield shift for the neighboring protons, while the methoxy group at C6 will have a more complex effect, including through-space interactions.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (H1) | ~11.5 - 12.5 | br s | - |
| H3 | ~7.0 - 7.2 | s | - |
| H4 | ~7.3 - 7.5 | d | ~9.0 |
| H7 | ~7.1 - 7.3 | s | - |
| OCH₃ | ~3.8 - 4.0 | s | - |
| COOH | ~12.0 - 13.0 | br s | - |
Table 1: Predicted ¹H NMR data for this compound.
Causality of Predicted Shifts:
-
NH Proton (H1): The acidic proton of the indole nitrogen is expected to appear as a broad singlet at a significantly downfield chemical shift, typical for N-H protons in indoles.
-
H3 Proton: This proton on the pyrrole ring is anticipated to be a singlet, as it lacks adjacent proton coupling partners.
-
H4 and H7 Protons: The protons on the benzene ring will be influenced by both the fluorine and methoxy substituents. H4 is expected to be a doublet due to coupling with the fluorine atom, while H7 may appear as a singlet or a narrow doublet depending on the coupling with the fluorine.
-
OCH₃ Protons: The methoxy group protons will appear as a sharp singlet in the aliphatic region.
-
COOH Proton: The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol (Predicted)
The ¹³C NMR spectrum would be acquired using a high-field NMR spectrometer, typically at 100 MHz or higher. Proton decoupling techniques would be employed to simplify the spectrum to a series of single lines for each unique carbon atom.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are summarized in Table 2. The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methoxy group will have pronounced effects on the carbon chemical shifts of the benzene portion of the indole ring.
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~135 - 140 |
| C3 | ~105 - 110 |
| C3a | ~125 - 130 |
| C4 | ~110 - 115 (d, JC-F ≈ 25 Hz) |
| C5 | ~155 - 160 (d, JC-F ≈ 240 Hz) |
| C6 | ~145 - 150 |
| C7 | ~95 - 100 |
| C7a | ~120 - 125 |
| COOH | ~165 - 170 |
| OCH₃ | ~55 - 60 |
Table 2: Predicted ¹³C NMR data for this compound.
Causality of Predicted Shifts:
-
C2 and C3: The chemical shifts of the pyrrole ring carbons are influenced by the carboxylic acid group and the overall electron density of the indole system.
-
C4, C5, C6, C7: The benzene ring carbons will show significant shifts due to the substituents. C5, directly attached to the fluorine, will exhibit a large downfield shift and a characteristic large one-bond carbon-fluorine coupling constant. C4 and C6, ortho to the fluorine, will also be affected. The methoxy group at C6 will cause a downfield shift for C6 and influence the neighboring carbons.
-
COOH and OCH₃: The carboxylic acid carbonyl carbon will appear at a typical downfield position, and the methoxy carbon will be found in the aliphatic region.
Figure 2: Predicted key ¹H-¹³C and ¹³C-¹⁹F NMR correlations.
Infrared (IR) Spectroscopy
Experimental Protocol (Predicted)
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample would be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
Predicted IR Data
The predicted characteristic IR absorption bands are listed in Table 3. The spectrum will be dominated by vibrations of the N-H, O-H, C=O, and C-F bonds, as well as aromatic C-H and C=C stretching.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| N-H (Indole) | ~3400 | Medium |
| C-H (Aromatic) | ~3100 | Medium |
| C=O (Carboxylic Acid) | ~1700 | Strong |
| C=C (Aromatic) | ~1600, ~1450 | Medium to Strong |
| C-F | ~1250 | Strong |
| C-O (Methoxy) | ~1200, ~1050 | Strong |
Table 3: Predicted characteristic IR absorption bands.
Interpretation of Vibrational Modes:
-
The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid.
-
The N-H stretching vibration of the indole ring is expected around 3400 cm⁻¹.
-
The strong carbonyl (C=O) stretch of the carboxylic acid will be a prominent feature.
-
The aromatic C=C stretching bands will confirm the presence of the indole ring.
-
The strong C-F and C-O stretching vibrations will be indicative of the fluoro and methoxy substituents.
Mass Spectrometry (MS)
Experimental Protocol (Predicted)
Mass spectral analysis would be performed using an electrospray ionization (ESI) source coupled to a mass analyzer such as a quadrupole or time-of-flight (TOF) instrument. Both positive and negative ion modes would be explored.
Predicted Mass Spectrometry Data
The predicted key mass-to-charge ratios (m/z) are shown in Table 4. The molecular ion peak ([M+H]⁺ or [M-H]⁻) will be a crucial piece of information for confirming the molecular weight.
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 210.0561 | Protonated molecular ion |
| [M-H]⁻ | 208.0405 | Deprotonated molecular ion |
| [M+H-H₂O]⁺ | 192.0455 | Loss of water from the carboxylic acid |
| [M+H-CO₂]⁺ | 166.0612 | Loss of carbon dioxide |
| [M-H-CO₂]⁻ | 164.0456 | Loss of carbon dioxide |
Table 4: Predicted key m/z values in high-resolution mass spectrometry.
Fragmentation Pathway:
Figure 3: Predicted primary fragmentation pathways in positive ion ESI-MS.
The primary fragmentation pathways are expected to involve the loss of water and carbon dioxide from the carboxylic acid group.[1] The stability of the indole ring suggests that fragmentation of the core structure will be less favorable under soft ionization conditions like ESI.
Conclusion
This technical guide provides a detailed, predictive spectroscopic profile of this compound based on established spectroscopic principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a robust framework for the identification and characterization of this compound in research and development settings. While this guide serves as a valuable predictive tool, experimental verification remains the gold standard for unequivocal structure elucidation.
References
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- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer Science & Business Media.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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NIST. (n.d.). 5-Methoxyindole-2-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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An In-depth Technical Guide to the ¹H NMR Analysis of 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document offers a detailed theoretical prediction of the proton spectrum, a step-by-step experimental protocol for data acquisition, and an in-depth interpretation of the spectral data. By explaining the causal relationships behind experimental choices and substituent effects, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the structural elucidation of complex indole derivatives.
Introduction: The Structural Significance of a Substituted Indole
This compound is a highly functionalized indole. The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals. The specific substituents on this molecule—a fluorine atom, a methoxy group, and a carboxylic acid—impart unique electronic properties and potential biological activities, making its unambiguous structural characterization paramount.
¹H NMR spectroscopy is the cornerstone technique for elucidating the molecular structure of organic compounds in solution. It provides precise information about the chemical environment, connectivity, and relative number of protons in a molecule. For a multi-substituted aromatic system like the one , a detailed ¹H NMR analysis is critical for confirming its identity and purity. This guide will deconstruct the expected spectrum by examining the interplay of substituent effects, including electron donation from the methoxy group, induction from the fluorine atom, and the characteristic spin-spin couplings involving the ¹⁹F nucleus.
Molecular Structure and Theoretical Spectral Prediction
To interpret the ¹H NMR spectrum, we must first analyze the molecule's structure and predict the chemical shifts and coupling patterns for each unique proton.
Caption: Standard workflow for ¹H NMR analysis.
Methodology Details
-
Sample Preparation:
-
Analyte: Weigh approximately 5-10 mg of this compound. The concentration should be sufficient for a good signal-to-noise ratio without causing significant line broadening from intermolecular interactions. [1] * Solvent: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ~0.6 mL). Causality: DMSO-d₆ is a polar aprotic solvent that effectively solubilizes the polar analyte and forms hydrogen bonds with the N-H and COOH protons. This slows down their chemical exchange with residual water, resulting in sharper signals that are more easily observed compared to spectra run in solvents like chloroform-d. [2][3] * Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard, defining the 0.00 ppm mark. [4] * Mixing: Vortex the sample until the solid is completely dissolved.
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp lines and high resolution.
-
Acquisition Time (aq): Set to 3–4 seconds. A longer acquisition time provides better resolution in the resulting spectrum.
-
Relaxation Delay (d1): Set to 2-5 seconds. Causality: This delay allows the nuclear spins to return to thermal equilibrium between pulses. A sufficient delay is essential for accurate signal integration, especially for protons with long relaxation times.
-
Number of Scans (ns): Typically 16 to 64 scans are sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Fourier Transform: Convert the time-domain signal (FID) into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically adjust the phase of the signals to be purely absorptive and ensure the baseline is flat.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Set the integral of a well-resolved signal (e.g., the methoxy singlet) to its known proton count (3H) and normalize all other integrals relative to it. This serves as an internal validation of the proton assignments.
-
Data Interpretation and Presentation
The final step is to assign each signal in the processed spectrum to a specific proton in the molecule. The assignments are based on the predicted chemical shifts, multiplicities, coupling constants, and integrations.
Summary of Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Integration |
| COOH | ~13.0 | Broad s | - | 1H |
| NH | ~12.0 | Broad s | - | 1H |
| H-4 | ~7.5 | dd | ³JHF ≈ 9.0, ⁴JHH ≈ 2.0 | 1H |
| H-7 | ~7.2 | d | ⁴JHF ≈ 5.0 | 1H |
| H-3 | ~7.1 | s | - | 1H |
| OCH₃ | ~3.9 | s | - | 3H |
Note: The exact chemical shifts and coupling constants are predictive and may vary slightly in an experimental spectrum. The relative positions and splitting patterns are the key identifiers.
Conclusion
The ¹H NMR spectrum of this compound is rich with structural information. A systematic approach, beginning with a theoretical prediction based on fundamental principles of substituent effects and spin-spin coupling, allows for a confident interpretation of the experimental data. The characteristic downfield shifts of the exchangeable COOH and NH protons, the sharp singlet of the methoxy group, and the distinct splitting patterns of the aromatic protons due to both H-H and H-F coupling provide a unique spectral fingerprint. This guide outlines the necessary theoretical framework and a robust experimental protocol to empower researchers to successfully perform and interpret this analysis, ensuring the structural integrity of this valuable chemical entity.
References
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ResearchGate. (2007). Coupling of Protons with Fluorine. [Online] Available at: [Link]
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Chemistry Stack Exchange. (2015). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?. [Online] Available at: [Link]
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ACS Publications. (1993). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. [Online] Available at: [Link]
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ACS Publications. (1971). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. [Online] Available at: [Link]
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Journal of the American Chemical Society. (1962). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. [Online] Available at: [Link]
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MDPI. (2021). Regioselective C5−H Direct Iodination of Indoles. [Online] Available at: [Link]
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ResearchGate. (2017). Methoxy gp on aromatic ring ?. [Online] Available at: [Link]
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Pergamon Press. (1976). FLUORINE COUPLING CONSTANTS. [Online] Available at: [Link]
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YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Online] Available at: [Link]
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ACS Publications. (1966). Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobicyclo[2.2.1]-2-heptenes. [Online] Available at: [Link]
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University of Ottawa. 19Flourine NMR. [Online] Available at: [Link]
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ACS Publications. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. [Online] Available at: [Link]
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PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Online] Available at: [Link]
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University of Regensburg. Chemical shifts. [Online] Available at: [Link]
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ResearchGate. 1H NMR spectra showing NH of indole moiety and aromatic protons of 1 in.... [Online] Available at: [Link]
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Oregon State University. 1H NMR Chemical Shift. [Online] Available at: [Link]
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PubMed Central. (2019). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Online] Available at: [Link]
-
University of Nigeria. (2019). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl) phenyl-4-methylbenzene-sulfonate. [Online] Available at: [Link]
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ResearchGate. 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1.... [Online] Available at: [Link]
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University of California, Los Angeles. Table of Characteristic Proton NMR Shifts. [Online] Available at: [Link]
-
ResearchGate. (2016). On NH NMR Chemical Shifts, Part I. [Online] Available at: [Link]
-
Russian Chemical Bulletin. (2020). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. [Online] Available at: [Link]
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PubMed Central. (2023). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. [Online] Available at: [Link]
-
MDPI. (2025). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Online] Available at: [Link]
-
ResearchGate. (2025). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Online] Available at: [Link]
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The Royal Society of Chemistry. Efficient approach to prepare multi-anticancer drug Conjugated nanocarrier. [Online] Available at: [Link]
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An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid
Abstract: This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document offers a detailed theoretical framework for understanding its spectral features, a step-by-step experimental protocol for data acquisition, and an in-depth interpretation of predicted chemical shifts and carbon-fluorine coupling constants. This whitepaper is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and molecular characterization.
Introduction: The Structural Significance of a Substituted Indole
This compound belongs to the indole class of bicyclic heteroaromatics, a scaffold that is a cornerstone in the development of therapeutic agents. The specific substitution pattern—a fluorine atom at the 5-position and a methoxy group at the 6-position—creates a unique electronic and steric environment. The high electronegativity of fluorine combined with the electron-donating resonance effect of the methoxy group significantly influences the molecule's chemical properties and potential biological activity.
¹³C NMR spectroscopy is an unparalleled tool for the unambiguous structural confirmation of such molecules. By providing a detailed map of the carbon skeleton, it allows for the verification of substituent positions and offers insights into the electronic distribution within the aromatic system. An accurate interpretation of the ¹³C NMR spectrum is therefore a critical step in the synthesis, purification, and characterization of this and related compounds.
Theoretical Principles: Predicting the ¹³C NMR Spectrum
The ¹³C NMR spectrum of this compound is dictated by the unique electronic environment of each carbon atom. The interplay of the indole ring's inherent aromaticity with the electron-withdrawing and -donating effects of the substituents results in a predictable pattern of chemical shifts. A key diagnostic feature is the through-bond coupling between the ¹⁹F and ¹³C nuclei, which provides definitive evidence for the fluorine's location.
Substituent Effects on Chemical Shifts
-
Indole Ring System: The carbons of the indole nucleus have characteristic chemical shift ranges. The pyrrole ring carbons (C2, C3, C3a, C7a) typically resonate in a different region from the benzenoid ring carbons (C4, C5, C6, C7).
-
Carboxylic Acid (C2-COOH): The electron-withdrawing nature of the carboxylic acid group at the C2 position deshields this carbon, causing it to appear significantly downfield. Based on data for indole-2-carboxylic acid, this peak is expected in the range of 160-170 ppm.[1]
-
Fluorine (C5-F): The highly electronegative fluorine atom exerts a strong deshielding effect on the directly bonded carbon (C5), known as the α-effect. This results in a substantial downfield shift for C5. Furthermore, fluorine's influence extends to adjacent carbons (β-effect on C4 and C6) and, to a lesser extent, to more distant carbons (γ-effect).
-
Methoxy Group (C6-OCH₃): The oxygen of the methoxy group donates electron density to the aromatic ring via resonance, leading to a shielding effect (upfield shift) on the directly attached C6. The methyl carbon of the methoxy group will produce a distinct signal in the aliphatic region, typically around 55-62 ppm.[2][3]
Carbon-Fluorine (C-F) Coupling
The presence of a spin-½ ¹⁹F nucleus leads to through-bond J-coupling with the ¹³C nuclei, which is observable in the proton-decoupled ¹³C NMR spectrum. These couplings are invaluable for definitive signal assignment.
-
¹JCF: A large one-bond coupling constant is expected for the carbon directly attached to fluorine (C5), typically in the range of 235-255 Hz.
-
²JCF: A smaller two-bond coupling will be observed for the adjacent carbons (C4 and C6), generally between 20-30 Hz.
-
³JCF: Three-bond couplings, for instance to C7 and C3a, are also anticipated, with a magnitude of approximately 5-10 Hz.
-
⁴JCF: A smaller four-bond coupling to C7a may also be resolved.
Experimental Protocol for High-Resolution ¹³C NMR
To obtain a high-quality, interpretable ¹³C NMR spectrum, a well-defined experimental procedure is essential.
Sample Preparation
-
Solvent Selection: A deuterated solvent that ensures complete dissolution of the sample is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a highly suitable choice for polar, acidic compounds like this indole derivative.
-
Concentration: A sample concentration of 15-30 mg in approximately 0.6 mL of deuterated solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
Reference Standard: Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used as a secondary reference (for DMSO-d₆, the central peak of the septet is at δ = 39.52 ppm).[4]
Spectrometer Parameters and Data Acquisition
The following are suggested starting parameters for a 400 MHz NMR spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | Standard proton-decoupled ¹³C experiment with a 30° pulse angle. |
| Spectral Width (SW) | 240 ppm (approx. 24,000 Hz) | Ensures all carbon signals, from aliphatic to carbonyl, are captured. |
| Acquisition Time (AQ) | 1.5 s | Provides adequate digital resolution. |
| Relaxation Delay (D1) | 2.0 s | A sufficient delay to allow for relaxation of most carbon nuclei. |
| Number of Scans (NS) | ≥ 2048 | A higher number of scans is necessary due to the low natural abundance of ¹³C. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for analysis. |
Data Analysis and Spectrum Interpretation
The logical workflow for assigning the signals in the ¹³C NMR spectrum is depicted below.
Caption: A streamlined workflow for the acquisition and interpretation of the ¹³C NMR spectrum.
Predicted Chemical Shifts and Assignments
The following table presents the predicted ¹³C NMR chemical shifts and expected C-F coupling constants for this compound, synthesized from available data on analogous compounds.[5][6][7]
| Carbon Atom | Predicted Chemical Shift (ppm) | Expected C-F Coupling (Hz) | Rationale for Assignment |
| -COOH | ~163 | - | Carbonyl carbon, deshielded. |
| C5 | ~158 (d) | ¹JCF ≈ 235-245 | Directly attached to F, strong deshielding and large coupling. |
| C6 | ~148 (d) | ²JCF ≈ 20-25 | Attached to electron-donating -OCH₃, but also β to F. |
| C7a | ~132 | ⁴JCF ≈ 2-4 | Bridgehead carbon, deshielded by aromatic system. |
| C2 | ~130 | - | Attached to N and COOH group. |
| C3a | ~128 | ³JCF ≈ 8-12 | Bridgehead carbon, influenced by both rings. |
| C7 | ~114 | ³JCF ≈ 5-8 | Shielded position in the benzenoid ring. |
| C3 | ~108 | - | Electron-rich position in the pyrrole ring. |
| C4 | ~98 (d) | ²JCF ≈ 25-30 | Ortho to -F and meta to -OCH₃, showing significant shielding. |
| -OCH₃ | ~56 | - | Typical chemical shift for a methoxy group on an aromatic ring. |
Conclusion
¹³C NMR spectroscopy is an indispensable technique for the structural verification of this compound. By carefully analyzing the chemical shifts, which are governed by the electronic effects of the fluoro, methoxy, and carboxylic acid substituents, and by leveraging the distinct carbon-fluorine coupling patterns, an unambiguous assignment of every carbon in the molecule is achievable. The protocols and predictive data outlined in this guide provide a robust framework for researchers to confidently acquire and interpret ¹³C NMR data, ensuring the structural integrity of this valuable compound in drug discovery and development pipelines.
References
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SpectraBase. (n.d.). 5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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SpectraBase. (n.d.). Indole-2-carboxylic acid, vanillylidenehydrazide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]
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mass spectrometry of 5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid
An In-depth Technical Guide to the Mass Spectrometry of 5-Fluoro-6-methoxy-1H-indole-2-carboxylic Acid
Introduction
This compound is a substituted indole derivative, a structural motif of significant interest in pharmaceutical research and drug development. Indole-based compounds are known for a wide range of biological activities, and understanding their metabolic fate, stability, and purity is critical.[1][2] Mass spectrometry (MS) stands as an indispensable analytical technique in this endeavor, offering unparalleled sensitivity and specificity for the identification, structural elucidation, and quantification of such small molecules.[3][4]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the mass spectrometric analysis of this compound. We will delve into the principles of ionization, the utility of high-resolution mass spectrometry for elemental composition analysis, and the power of tandem mass spectrometry (MS/MS) for unequivocal structural confirmation. The narrative emphasizes the rationale behind methodological choices, ensuring a robust and self-validating analytical approach.
Physicochemical Properties and Ionization Behavior
A foundational understanding of the analyte's chemical properties is paramount for developing a successful MS method.
-
Molecular Formula: C₁₀H₈FNO₃
-
Monoisotopic Mass: 209.0488 Da
-
Structure: (A representative image would be placed here in a full whitepaper)
The key structural features influencing its behavior in a mass spectrometer are the acidic carboxylic acid group, the basic indole nitrogen, and the polar methoxy group. These functional groups make the molecule highly amenable to Electrospray Ionization (ESI) , a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[5]
The analysis can be performed in both positive and negative ion modes:
-
Negative Ion Mode ([M-H]⁻): The carboxylic acid group is readily deprotonated, making this the most probable and typically most sensitive ionization pathway. The expected precursor ion would be at m/z 208.0415 . The high efficiency of ionization for carboxylic acids in negative ESI is well-documented.[6][7]
-
Positive Ion Mode ([M+H]⁺): Protonation can occur, likely on the indole nitrogen. The expected precursor ion would be at m/z 210.0561 .
For the purpose of structural elucidation, the negative ion mode is often preferred due to the predictable and informative fragmentation pathways originating from the deprotonated carboxylate.
High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of an analyte, a critical step in identification.[8] Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers provide the necessary mass accuracy, typically below 5 ppm, to distinguish the target compound from other isobaric species.[4][9]
The power of HRMS lies in its ability to provide an exact mass measurement, which is then used to calculate a unique elemental formula.
Table 1: Accurate Mass Data for this compound
| Ion | Molecular Formula | Theoretical m/z | Expected Measured m/z (example) | Mass Error (ppm) |
| [M-H]⁻ | C₁₀H₇FNO₃⁻ | 208.0415 | 208.0413 | -0.96 |
| [M+H]⁺ | C₁₀H₉FNO₃⁺ | 210.0561 | 210.0564 | +1.43 |
Note: The "Expected Measured m/z" and "Mass Error" are illustrative values demonstrating typical performance.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
While HRMS confirms what a molecule is composed of, tandem mass spectrometry (MS/MS) reveals how it is constructed.[10] In an MS/MS experiment, the precursor ion of interest (e.g., m/z 208.0415) is isolated and then fragmented, typically through collision-induced dissociation (CID).[11][12] The resulting product ions provide a structural fingerprint of the molecule.
For the [M-H]⁻ ion of this compound, the fragmentation is expected to be initiated by the loss of the most labile group. The carboxylate group is prone to a characteristic neutral loss of CO₂ (decarboxylation).[13][14]
Proposed Fragmentation Pathway ([M-H]⁻)
-
Primary Fragmentation: The precursor ion at m/z 208.04 undergoes decarboxylation, losing 44.00 Da (CO₂) to form a highly stable indole anion intermediate at m/z 164.04 . This is a hallmark fragmentation for deprotonated carboxylic acids.[14]
-
Secondary Fragmentation: The product ion at m/z 164.04 can then undergo further fragmentation. A likely subsequent loss is that of a methyl radical (•CH₃) from the methoxy group, resulting in a loss of 15.02 Da and the formation of a radical anion at m/z 149.02 .
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The Biological Potential of 5-Fluoro-6-methoxy-1H-indole-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Strategic functionalization of the indole ring can profoundly influence biological activity. This technical guide explores the predicted biological landscape of 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid, a novel, yet under-researched, indole derivative. While direct experimental data on this specific molecule is not extensively available in current literature, a comprehensive analysis of its structural components—the 5-fluoro-indole-2-carboxylic acid and 6-methoxy-1H-indole-2-carboxylic acid moieties—provides a strong foundation for predicting its therapeutic potential. This document synthesizes existing research on these closely related analogues to hypothesize potential applications in oncology, infectious diseases, and neuroprotection. We further provide detailed, field-proven experimental protocols to systematically investigate these hypotheses, offering a roadmap for researchers and drug development professionals to unlock the potential of this promising compound.
Introduction: Deconstructing the Therapeutic Promise
The therapeutic efficacy of indole-based compounds is dictated by the nature and position of substituents on the bicyclic ring system. In this compound, we encounter a fascinating convergence of functionalities, each with a documented history of modulating distinct biological pathways.
-
The Indole-2-Carboxylic Acid Scaffold: This core structure is a common feature in molecules targeting a range of enzymes and receptors. Its carboxylic acid group provides a key interaction point, often for hydrogen bonding within protein active sites.
-
The 5-Fluoro Substituent: The introduction of a fluorine atom at the C5-position is a classic medicinal chemistry strategy. Fluorine's high electronegativity and small size can alter the molecule's electronic properties, pKa, metabolic stability, and binding affinity without significantly increasing steric bulk.
-
The 6-Methoxy Substituent: A methoxy group at the C6-position is generally considered electron-donating. This functional group has been associated with potent biological activities, including antifungal and antibacterial properties.
The combination of an electron-withdrawing fluorine at C5 and an electron-donating methoxy group at C6 presents a unique electronic and steric profile. This guide will dissect the known activities of analogues bearing these individual substituents to build a logical framework for the future investigation of the title compound.
Hypothesized Biological Activities and Mechanistic Insights
Based on high-quality preclinical data for its structural precursors, we hypothesize that this compound may exhibit a multi-faceted pharmacological profile.
Potential as an Antifungal and Antibacterial Agent
The 6-methoxy-1H-indole-2-carboxylic acid (MICA) moiety has been isolated from the bacterium Bacillus toyonensis and has demonstrated significant antifungal activity against pathogenic yeasts like Candida albicans and molds such as Aspergillus niger.[1][2] Studies suggest that its mechanism of action involves the disruption of the fungal cell membrane.[1][3] The same compound has also shown antibacterial effects against foodborne pathogens, including Listeria monocytogenes, by a similar membrane-damaging mechanism.[3][4]
Hypothesis: The presence of the 6-methoxy group in this compound is likely to confer potent antifungal and antibacterial properties. The 5-fluoro substituent may further enhance this activity by increasing cell membrane permeability or improving metabolic stability, potentially leading to a more robust and broad-spectrum antimicrobial agent.
Potential as a Modulator of DNA Repair Pathways in Oncology
Research has identified 5-fluoroindole-2-carboxylic acid as an inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1), a critical enzyme in the DNA base excision repair (BER) pathway.[5] APE1 is frequently overexpressed in various cancers, contributing to resistance against DNA-damaging chemotherapies and radiation.[5][6] Therefore, APE1 inhibitors are sought after as potential cancer cell sensitizers.
It is crucial to note, however, that recent, more detailed investigations have revealed that the inhibitory action of some indole-2-carboxylic acids, including the 5-fluoro analogue, may be attributable to the formation of colloidal aggregates that sequester the APE1 enzyme rather than specific active-site binding.[5][7] This non-specific inhibition is a critical consideration in experimental design.
Hypothesis: this compound may act as an inhibitor of APE1, potentially sensitizing cancer cells to conventional therapies. The 6-methoxy group could influence the compound's solubility and aggregation properties, which, given the proposed mechanism for related compounds, would be a critical factor in its efficacy.
Diagram: The Role of APE1 in Base Excision Repair
Caption: Proposed mechanism of neuroprotection via DLDH inhibition and Nrf2 pathway activation.
Proposed Experimental Workflows
To validate these hypotheses, a structured, multi-tiered experimental approach is recommended. The following protocols provide a robust framework for the initial characterization of this compound.
Workflow 1: Antimicrobial Activity Assessment
Diagram: Antimicrobial Screening Workflow
Caption: Step-by-step workflow for evaluating antimicrobial and membrane disruption activity.
Protocol 3.1.1: Minimum Inhibitory Concentration (MIC) Determination
-
Preparation: Prepare a 2X stock solution of the test compound in an appropriate solvent (e.g., DMSO), then dilute serially in sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the microbial suspension (e.g., 5 x 10^5 CFU/mL for bacteria, 0.5-2.5 x 10^3 CFU/mL for fungi) to each well.
-
Controls: Include a positive control (microbes with no compound), a negative control (broth only), and a vehicle control (microbes with the highest concentration of DMSO used). Also, include a standard-of-care antibiotic/antifungal (e.g., ciprofloxacin, fluconazole).
-
Incubation: Incubate plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth. This can be determined visually or by measuring absorbance at 600 nm.
Protocol 3.1.2: Cell Membrane Permeability Assay
-
Cell Preparation: Wash and resuspend microbial cells in a suitable buffer (e.g., PBS) to a standardized density.
-
Reagent Addition: Add a membrane-impermeant fluorescent dye, such as SYTOX Green, to the cell suspension.
-
Compound Treatment: Add the test compound at various concentrations (e.g., 1X, 2X, 4X MIC). Include a positive control for membrane disruption (e.g., 70% isopropanol) and a negative control (untreated cells).
-
Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. A rapid increase in fluorescence indicates that the compound has compromised the cell membrane, allowing the dye to enter and bind to nucleic acids.
Workflow 2: APE1 Inhibition and Cancer Cell Sensitization
Protocol 3.2.1: APE1 Endonuclease Activity Assay
-
Assay Principle: Utilize a fluorescence-based assay with a DNA oligonucleotide probe containing a single apurinic site, flanked by a fluorophore and a quencher. Cleavage of the probe by APE1 separates the fluorophore and quencher, resulting in a fluorescence signal.
-
Reaction Setup: In a 96-well plate, combine recombinant human APE1 enzyme, the DNA probe, and assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound. Crucially, run parallel assays with and without a non-ionic detergent (e.g., 0.01% Triton X-100) to assess the impact of compound aggregation.
-
Measurement: Measure the fluorescence kinetics at 37°C. Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) under both conditions.
-
Interpretation: A significant shift in IC50 to a higher value in the presence of detergent suggests inhibition may be due to aggregation.
Protocol 3.2.2: Chemosensitization Assay (Clonogenic Survival)
-
Cell Culture: Plate a human cancer cell line known for APE1 overexpression (e.g., colon cancer line HCT116) at a low density in 6-well plates and allow cells to attach overnight.
-
Treatment: Treat cells with a DNA-damaging agent (e.g., methyl methanesulfonate, MMS) at various concentrations, either alone or in combination with a non-toxic concentration of the test compound.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Analysis: Fix and stain the colonies with crystal violet. Count the number of colonies (defined as >50 cells).
-
Calculation: Calculate the surviving fraction for each treatment condition relative to the untreated control. A significant decrease in the surviving fraction in the combination treatment group compared to the single-agent groups indicates chemosensitization.
Summary and Future Directions
This compound stands at an exciting intersection of known biological activities. The fusion of a fluorine atom, known to modulate DNA repair pathways, with a methoxy group, associated with potent antimicrobial effects, on an indole-2-carboxylic acid scaffold creates a compelling case for further investigation. The experimental workflows detailed in this guide provide a clear and logical path to elucidating its true therapeutic potential.
Future research should focus on confirming the hypothesized activities, followed by medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. Should the compound prove to be a non-specific inhibitor via aggregation, derivatization to improve solubility and disrupt aggregate formation will be a critical next step. For neuroprotective applications, in vivo studies in established stroke models will be necessary to confirm blood-brain barrier penetration and efficacy. The exploration of this molecule could lead to the development of novel therapeutics in oncology, infectious disease, or neurology.
References
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El-Housseiny, G. S., Aboshanab, K. M., Hamed, A. M., & Elekhnawy, E. (2025). In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel. Microbial Cell Factories. [Link]
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ResearchGate. (n.d.). In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel. [Link]
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Pidugu, L. S., et al. (2023). Characterizing inhibitors of human AP endonuclease 1. PLoS ONE. [Link]
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Lelj-Garolla, B., & D'Agostino, V. G. (2023). Revisiting Two Decades of Research Focused on Targeting APE1 for Cancer Therapy: The Pros and Cons. International Journal of Molecular Sciences. [Link]
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El-Sayed, S. E., et al. (2023). Identification, Characterization, and Production Optimization of 6-Methoxy-1H-Indole-2-Carboxylic Acid Antifungal Metabolite Produced by Bacillus toyonensis Isolate OQ071612. Molecules. [Link]
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Wu, J., et al. (2017). Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury. Free Radical Biology and Medicine. [Link]
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Zhelyazkova-Savova, M., et al. (2023). Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in Rats. International Journal of Molecular Sciences. [Link]
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ResearchGate. (n.d.). (PDF) Identification, Characterization, and Production Optimization of 6-Methoxy-1H-Indole-2-Carboxylic Acid Antifungal Metabolite Produced by Bacillus toyonensis Isolate OQ071612. [Link]
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Sumien, N., et al. (2019). Effects of dietary 5-methoxyindole-2-carboxylic acid on brain functional recovery after ischemic stroke. Journal of Clinical Biochemistry and Nutrition. [Link]
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An In-depth Technical Guide to 5-Fluoro-6-methoxy-1H-indole-2-carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Among the vast landscape of indole derivatives, those based on the 5-fluoro-6-methoxy-1H-indole-2-carboxylic acid scaffold have emerged as a class of molecules with significant therapeutic promise. The strategic placement of a fluorine atom at the 5-position and a methoxy group at the 6-position of the indole ring profoundly influences the electronic and lipophilic properties of these molecules, often leading to enhanced biological activity and improved pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives. We will explore the key synthetic strategies employed for their preparation, delve into their diverse pharmacological effects, including their roles as inhibitors of critical enzymes in infectious diseases and cancer, and discuss the structure-activity relationships that govern their potency. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of this important class of compounds.
Introduction: The Enduring Importance of the Indole Scaffold
The indole ring system is a privileged heterocyclic motif found in a wide array of natural products, pharmaceuticals, and agrochemicals. Its unique structural and electronic properties allow it to interact with a diverse range of biological targets, making it a fertile ground for the design and discovery of novel therapeutic agents. The indole-2-carboxylic acid core, in particular, serves as a versatile template for the development of potent and selective inhibitors of various enzymes and receptors.[1]
The introduction of fluorine and methoxy substituents onto the indole ring is a well-established strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. The 5-fluoro substitution can enhance metabolic stability and binding affinity through favorable electronic interactions, while the 6-methoxy group can influence solubility and provide additional points of interaction with biological targets. This guide will focus on the synergistic effect of these substitutions in the context of the indole-2-carboxylic acid scaffold.
Synthesis of the this compound Core
The synthesis of the this compound core can be achieved through several established methods for indole ring formation. Two of the most prominent and versatile approaches are the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis.
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a highly efficient method for the preparation of indoles from o-nitrotoluenes.[1][2] This two-step process involves the formation of an enamine followed by a reductive cyclization.
Experimental Protocol: Representative Leimgruber-Batcho Synthesis
-
Enamine Formation: A mixture of the appropriately substituted o-nitrotoluene (e.g., 4-fluoro-5-methoxy-2-nitrotoluene), N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a secondary amine such as pyrrolidine is heated to form the corresponding enamine.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas, Raney nickel with hydrazine, or iron in acetic acid.[1][3] This step effects the reduction of the nitro group to an amine, which then undergoes spontaneous cyclization to form the indole ring.
-
Hydrolysis: If the synthesis is performed to yield the corresponding ester, a final hydrolysis step using a base such as sodium hydroxide or lithium hydroxide is required to obtain the carboxylic acid.
Caption: Leimgruber-Batcho Synthesis Workflow.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method that involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[4][5]
Experimental Protocol: Representative Fischer Indole Synthesis
-
Hydrazone Formation: The appropriately substituted phenylhydrazine (e.g., (4-fluoro-5-methoxyphenyl)hydrazine) is condensed with an α-ketoester, such as ethyl pyruvate, to form the corresponding phenylhydrazone.[6]
-
Cyclization: The phenylhydrazone is then treated with an acid catalyst, such as polyphosphoric acid (PPA), zinc chloride (ZnCl2), or a Brønsted acid like sulfuric acid, at elevated temperatures to induce cyclization.[4][6] This step involves a[1][1]-sigmatropic rearrangement followed by the elimination of ammonia to form the indole ring.
-
Hydrolysis: Similar to the Leimgruber-Batcho synthesis, if an ester is used as the starting material, a final hydrolysis step is necessary to yield the carboxylic acid.
Caption: Fischer Indole Synthesis Workflow.
Biological Activities and Therapeutic Targets
Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Antimicrobial Activity
Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on the MmpL3 transporter for the export of mycolic acids, essential components of its cell wall.[7][8] Inhibition of MmpL3 is a validated strategy for the development of new antitubercular drugs. Indole-2-carboxamides, derived from the corresponding carboxylic acids, have emerged as potent inhibitors of MmpL3.[9][10]
Experimental Protocol: MmpL3 Inhibition Assay (Microplate Alamar Blue Assay)
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.
-
Compound Preparation: Test compounds are serially diluted in DMSO and then in culture medium.
-
Assay Setup: The bacterial suspension is added to a 96-well plate containing the serially diluted compounds.
-
Incubation: The plate is incubated at 37°C for 5-7 days.
-
Reading: Alamar Blue and Tween 80 are added to each well, and the plate is incubated for another 24 hours. The fluorescence is then read using a microplate reader. A reduction in fluorescence indicates inhibition of bacterial growth.
-
Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits bacterial growth by at least 90%.
Table 1: Antitubercular Activity of Indole-2-carboxamide Derivatives
| Compound | Substitution | MIC (µM) against M. tuberculosis H37Rv | Reference |
| 1 | 4,6-difluoro | 0.012 | [10] |
| 2 | Unsubstituted | >15.5 | [11] |
| 3 | 4-methoxy | 2.84 | [11] |
| 4 | 5-methoxy | 5.67 | [11] |
Antiviral Activity: HIV-1 Integrase Inhibition
HIV-1 integrase is a key enzyme in the viral life cycle, responsible for inserting the viral DNA into the host genome. Inhibitors of this enzyme are a critical component of antiretroviral therapy. Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of novel HIV-1 integrase inhibitors.[12][13] The carboxylic acid and the indole nitrogen are believed to chelate with the magnesium ions in the active site of the enzyme.
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
-
Assay Components: The assay typically uses a recombinant HIV-1 integrase, a donor DNA substrate (mimicking the viral DNA), and a target DNA substrate (mimicking the host DNA).
-
Reaction Setup: The integrase enzyme is pre-incubated with the test compound.
-
Initiation: The donor and target DNA substrates are added to initiate the strand transfer reaction.
-
Detection: The amount of strand transfer product is quantified, often using an ELISA-based method where the incorporated DNA is detected with a specific antibody.[14]
-
Data Analysis: The concentration of the compound that inhibits 50% of the integrase activity (IC50) is calculated.
Table 2: HIV-1 Integrase Inhibitory Activity of Indole-2-carboxylic Acid Derivatives
| Compound | Modifications | IC50 (µM) | Reference |
| 5 | Parent Indole-2-carboxylic acid | 32.37 | [13] |
| 6 | C6-halogenated benzene and C3 long branch | 0.13 | [12] |
| 7 | Optimized derivative | 3.11 | [13] |
Anticancer Activity: Targeting IDO1/TDO
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[7][8] Upregulation of these enzymes in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine, which suppresses the anti-tumor immune response.[10] Inhibitors of IDO1 and TDO are therefore being actively investigated as cancer immunotherapeutics.
Caption: Tryptophan Metabolism and IDO1/TDO Inhibition.
Experimental Protocol: IDO1/TDO Inhibition Assay
-
Enzyme Source: Recombinant human IDO1 or TDO enzyme.
-
Reaction Mixture: The assay is typically performed in a buffer containing the enzyme, L-tryptophan as the substrate, and necessary cofactors.
-
Inhibitor Addition: The test compound is added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C.
-
Detection: The formation of the product, N-formylkynurenine, can be measured spectrophotometrically by its absorbance at 321 nm.[15]
-
Data Analysis: The IC50 value is determined by measuring the enzyme activity at various inhibitor concentrations.
Anti-inflammatory Activity: Inhibition of Cytosolic Phospholipase A2 (cPLA2)
Cytosolic phospholipase A2 (cPLA2) is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids, which is a precursor to pro-inflammatory eicosanoids. Inhibition of cPLA2 is a potential therapeutic strategy for a range of inflammatory diseases.
Experimental Protocol: cPLA2 Inhibition Assay
-
Enzyme and Substrate: The assay uses a purified cPLA2 enzyme and a fluorescently labeled phospholipid substrate.
-
Reaction Setup: The enzyme is pre-incubated with the test compound.
-
Reaction Initiation: The substrate is added to start the reaction.
-
Detection: The cleavage of the fluorescent substrate by cPLA2 results in an increase in fluorescence, which is monitored over time.
-
Data Analysis: The rate of the reaction is calculated, and the IC50 value of the inhibitor is determined.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the indole ring and modifications of the carboxylic acid group.
-
Position 1 (N-H): Substitution at the N1 position can significantly impact activity. For some targets, a free N-H is crucial for hydrogen bonding interactions, while for others, substitution with appropriate groups can enhance potency and improve pharmacokinetic properties.
-
Position 2 (Carboxylic Acid): The carboxylic acid group is often a key pharmacophore, particularly for enzymes that utilize metal cofactors, such as HIV-1 integrase. Esterification or amidation of the carboxylic acid can modulate activity and is a common strategy for prodrug design or to explore different binding interactions.
-
Position 3: Substitution at the 3-position can influence the steric and electronic properties of the molecule. Introduction of bulky groups at this position can either enhance or diminish activity depending on the target.
-
Positions 4, 5, 6, and 7 (Benzene Ring): The substitution pattern on the benzene portion of the indole ring is critical for fine-tuning the activity and selectivity. The 5-fluoro and 6-methoxy substitutions are key to the favorable properties of this scaffold, but further modifications at positions 4 and 7 can lead to improved potency.
Future Perspectives and Clinical Landscape
Further research into the this compound scaffold is warranted to fully explore its therapeutic potential. Optimization of the lead structures through medicinal chemistry efforts, coupled with a deeper understanding of their mechanism of action and pharmacokinetic properties, will be crucial for the successful development of novel drugs based on this versatile chemical scaffold.
Conclusion
The this compound core represents a highly promising scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, including potent inhibition of key enzymes involved in infectious diseases, cancer, and inflammation. The synthetic accessibility of this scaffold, combined with the ability to fine-tune its properties through chemical modification, makes it an attractive starting point for drug discovery programs. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of the next generation of indole-based therapeutics.
References
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Leimgruber-Batcho indole synthesis. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link].
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Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link].
- Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Stec, J., Onajole, O. K., Lun, S., Guo, H., Merenbloom, B., Vistoli, G., ... & Kozikowski, A. P. (2016). Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. Journal of Medicinal Chemistry, 59(13), 6232–6247.
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Stec, J., Onajole, O. K., Lun, S., Guo, H., Merenbloom, B., Vistoli, G., ... & Kozikowski, A. P. (2016). Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. PubMed. Retrieved January 22, 2026, from [Link].
- Clark, R. D., & Repke, D. B. (1984). THE LEIMGRUBER-BATCHO INDOLE SYNTHESIS. HETEROCYCLES, 22(1), 195-221.
- Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor. (2021). Scientific Reports, 11(1), 1-10.
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Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link].
- The Fischer Indole Synthesis: A Comprehensive Technical Guide. (2025). Benchchem.
- Immune-regulated IDO1-dependent tryptophan metabolism is source of one-carbon units for pancreatic cancer and stell
- The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression. (2025). Journal of Cancer, 16(5), 841-851.
- Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors. (2014). Frontiers in Immunology, 5, 673.
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- Application Notes and Protocols for Measuring MmpL3-IN-1 Bactericidal Activity. (2025). Benchchem.
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Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link].
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IDO/TDO Screening Services. (n.d.). BPS Bioscience. Retrieved January 22, 2026, from [Link].
- Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. (2016). Molecules, 21(11), 1464.
- G. Raju, Karumudi Bhavya Sai, et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry.
- Design, synthesis, antimicrobial activity and structure-activity relationships of indole-2-carboxylic acid derivatives. (2026).
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). European Journal of Medicinal Chemistry, 188, 111985.
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). Molecules, 28(24), 8020.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry.
- Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). European Journal of Medicinal Chemistry, 238, 114402.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(10), 2201.
- Design, evaluation and synthesis of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (2021). Scientific Reports, 11(1), 8936.
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025). Journal of Medicinal Chemistry.
- Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (2021). Scientific Reports, 11(1), 8936.
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Methodological & Application
experimental protocol for 5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid synthesis
Application Note: Synthesis of 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a key heterocyclic building block in medicinal chemistry. The protocol herein is based on the foundational principles of the Fischer indole synthesis, a reliable and versatile method for constructing the indole nucleus.[1] This guide details the reaction mechanism, a step-by-step experimental protocol, safety precautions, and methods for purification and characterization of the final product. The information is tailored for researchers and professionals in drug development and organic synthesis.
Introduction and Significance
Indole derivatives are a prominent class of heterocyclic compounds that are integral to a wide range of biologically active molecules, including the amino acid tryptophan and the neurotransmitter serotonin.[2] The strategic incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, such as metabolic stability, membrane permeability, and binding affinity.[3] Consequently, this compound serves as a valuable intermediate in the synthesis of novel therapeutics. Its applications are noted in the development of treatments for a variety of conditions, underscoring its importance in medicinal chemistry.[4][5]
The Synthetic Pathway: An Overview of the Fischer Indole Synthesis
The Fischer indole synthesis is a classic and robust method for the formation of the indole ring system.[1][6] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a carbonyl compound.[6][7] For the synthesis of the title compound, the logical precursors are (4-fluoro-5-methoxyphenyl)hydrazine and pyruvic acid.
The choice of the Fischer indole synthesis is predicated on its reliability and the commercial availability of the required starting materials. The reaction proceeds through a series of well-understood mechanistic steps, offering a predictable route to the desired indole derivative.[7]
Reaction Mechanism
The mechanism of the Fischer indole synthesis is a cornerstone of organic chemistry and proceeds as follows:[6][7]
-
Hydrazone Formation: The reaction initiates with the condensation of (4-fluoro-5-methoxyphenyl)hydrazine with pyruvic acid to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine form.
-
[4][4]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a[4][4]-sigmatropic rearrangement, a key step that forms a new carbon-carbon bond.
-
Aromatization and Cyclization: The resulting intermediate loses a proton to regain aromaticity, followed by an intramolecular nucleophilic attack to form a five-membered ring.
-
Elimination of Ammonia: The final step involves the acid-catalyzed elimination of ammonia to yield the stable aromatic indole ring.
Experimental Protocol
This protocol provides a detailed procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS No. | M. Wt. ( g/mol ) | Quantity | Purity |
| (4-Fluoro-5-methoxyphenyl)hydrazine hydrochloride | 136818-65-0 | 194.62 | 10 g | >97% |
| Pyruvic acid | 127-17-3 | 88.06 | 5.0 mL | >98% |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 100 mL | ACS Grade |
| Ethanol | 64-17-5 | 46.07 | As needed | 95% |
| Hydrochloric Acid (concentrated) | 7647-01-0 | 36.46 | As needed | 37% |
| Sodium Bicarbonate | 144-55-6 | 84.01 | As needed | Saturated Solution |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | Granular |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | ACS Grade |
| Hexanes | 110-54-3 | 86.18 | As needed | ACS Grade |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Step 1: Formation of the Phenylhydrazone and Cyclization
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (4-fluoro-5-methoxyphenyl)hydrazine hydrochloride (10 g).
-
Add glacial acetic acid (100 mL) to the flask and stir the suspension.
-
Slowly add pyruvic acid (5.0 mL) to the mixture.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
Step 2: Isolation and Purification of the Product
-
Pour the cooled reaction mixture into a beaker containing 500 mL of ice-water.
-
A precipitate will form. Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: To assess purity.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Glacial acetic acid and concentrated hydrochloric acid are corrosive and should be handled with care.
-
Pyruvic acid is a lachrymator and should be handled in a fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Expected Yield and Results
The expected yield for this synthesis is typically in the range of 60-75%, depending on the purity of the starting materials and the careful execution of the experimental procedure. The final product should be an off-white to pale yellow solid.
References
-
Wikipedia contributors. (2023). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Alonso-García, A., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
-
National Center for Biotechnology Information. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. Retrieved from [Link]
- Kudryavtsev, D. S., et al. (2020). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). Chemistry of Heterocyclic Compounds.
-
Diva Portal. Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]
- Shah, P., & Westwell, A. D. (2007). Applications of Fluorine in Medicinal Chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Sławiński, J., et al. (2022).
- ResearchGate. (2022).
- ResearchGate. (2023).
- PubMed. (2022).
- Google Patents. (2003). Process for producing 5-fluorooxyindole and for producing intermediate therefor.
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Mastering the Purification of 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid: An Application Guide
Introduction: The Critical Role of Purity for a Key Synthetic Intermediate
5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid is a vital building block in contemporary drug discovery and development. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the indole core, makes it a sought-after intermediate for the synthesis of a diverse range of biologically active molecules. The purity of this compound is paramount, as even trace impurities can lead to undesirable side reactions, impact product yield and quality, and potentially introduce toxic byproducts in the final active pharmaceutical ingredient (API). This comprehensive guide provides a detailed exploration of robust purification methodologies for this compound, grounded in an understanding of its physicochemical properties and potential impurity profile.
Understanding the Physicochemical Landscape
A successful purification strategy is built upon a solid understanding of the target molecule's physical and chemical characteristics. While specific experimental data for this compound is not extensively published, we can infer its properties from closely related analogs and general chemical principles.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Rationale and Impact on Purification |
| Molecular Weight | ~209.17 g/mol | Standard molecular weight for a small organic molecule. |
| Melting Point | Likely >200 °C (with decomposition) | High melting point suggests strong intermolecular forces and a stable crystal lattice, making recrystallization a viable purification method. For comparison, 5-methoxyindole-2-carboxylic acid melts at 199-201 °C and 5-fluoroindole-2-carboxylic acid melts at 265-266 °C[1]. |
| pKa (Carboxylic Acid) | Estimated 3-4 | The carboxylic acid proton is the most acidic site. This acidity is crucial for pH-dependent purification techniques like acid-base extraction and pH-swing crystallization. |
| Solubility | - Polar Protic Solvents (Methanol, Ethanol): Moderate to good solubility, especially with heating. - Polar Aprotic Solvents (Acetone, Ethyl Acetate, THF): Moderate solubility. - Nonpolar Solvents (Hexane, Toluene): Poor solubility. - Aqueous Solutions: Poorly soluble in neutral water, but solubility increases significantly at basic pH due to salt formation. | Solubility dictates the choice of solvents for recrystallization and chromatography. The poor solubility in nonpolar solvents is advantageous for precipitation. |
Anticipating the Impurity Profile: A Synthesis-Forward Approach
The nature and type of impurities present in a crude sample of this compound are intrinsically linked to its synthetic route. While multiple pathways to substituted indole-2-carboxylic acids exist, a common approach involves the Fischer indole synthesis or variations thereof.
Potential Impurities May Include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Incomplete Cyclization Products: Intermediates from the indole ring formation that have not fully cyclized.
-
Decarboxylation Products: Loss of the C2-carboxylic acid group, particularly if the reaction is performed at high temperatures.
-
Isomers: Positional isomers that may form depending on the regioselectivity of the synthetic steps.
-
Residual Solvents and Reagents: Organic solvents, acids, or bases used during the synthesis and workup.
A thorough understanding of the specific synthetic method employed is the first and most critical step in designing an effective purification strategy.
Purification Methodologies: From Bench-Scale to Process Chemistry
The choice of purification method depends on the scale of the operation, the initial purity of the crude material, and the desired final purity. A multi-step approach, combining different techniques, often yields the best results.
Workflow for Purification Strategy
Caption: A general workflow for the purification of this compound.
Protocol 1: Recrystallization and pH-Swing Crystallization
Recrystallization is a powerful and scalable technique for purifying crystalline solids. For carboxylic acids like the target molecule, a pH-swing modification can be particularly effective.
Principle:
This method exploits the differential solubility of the compound and its salt form at varying pH values. The acidic compound is soluble in a basic aqueous solution as its carboxylate salt. Acidification of this solution then causes the protonated, less soluble carboxylic acid to precipitate, leaving more soluble impurities behind.
Step-by-Step Protocol for pH-Swing Crystallization:
-
Dissolution: Suspend the crude this compound in a suitable organic solvent such as ethanol or methanol. The choice of solvent will depend on the specific impurities present.
-
Basification: Slowly add an aqueous solution of a base (e.g., 1 M sodium hydroxide or potassium hydroxide) with vigorous stirring until the solid completely dissolves and the solution is basic (pH > 9). The formation of the sodium or potassium salt of the carboxylic acid significantly increases its aqueous solubility.
-
Filtration (Optional): If insoluble impurities are present, filter the basic solution to remove them.
-
Acidification and Precipitation: Slowly add an aqueous acid solution (e.g., 1 M hydrochloric acid) to the clear filtrate with continuous stirring. The this compound will precipitate as the pH of the solution becomes acidic (pH < 4).
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Conventional Recrystallization:
If the impurity profile is suitable, a standard recrystallization from a single solvent or a binary solvent system can be employed.
-
Solvent Selection: Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good candidates include ethanol, methanol, or mixtures such as ethanol/water or ethyl acetate/hexane.
-
Procedure:
-
Dissolve the crude material in a minimal amount of the hot solvent.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
Protocol 2: Silica Gel Column Chromatography
For the removal of impurities with different polarities, silica gel column chromatography is a highly effective, albeit less scalable, method.
Principle:
This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent). More polar compounds will have a stronger interaction with the polar silica gel and will elute more slowly, while less polar compounds will travel down the column more quickly.
Step-by-Step Protocol:
-
Slurry Packing: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed sample onto the top of the column.
-
Elution: Begin eluting the column with a nonpolar solvent (e.g., hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions of the eluate and monitor the separation by thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Table 2: Suggested Solvent Systems for Column Chromatography
| Solvent System (v/v) | Polarity | Application |
| Hexane / Ethyl Acetate (Gradient) | Increasing | General purpose for separating compounds of varying polarity. |
| Dichloromethane / Methanol (Gradient) | Increasing | For more polar impurities. A small amount of acetic acid can be added to the eluent to improve the peak shape of the carboxylic acid. |
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving the highest level of purity, especially for challenging separations or on a smaller scale, preparative HPLC is the method of choice.
Principle:
Prep-HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate and collect purified compounds. Reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is typically employed for indole derivatives.
Workflow for Prep-HPLC Method Development
Caption: A systematic approach to developing a preparative HPLC purification method.
Step-by-Step Protocol:
-
Analytical Method Development: Develop an analytical HPLC method using a C18 column to achieve good separation of the target compound from its impurities. A mobile phase consisting of a mixture of water and acetonitrile or methanol with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is a good starting point.
-
Method Optimization: Optimize the gradient, flow rate, and mobile phase composition to maximize the resolution between the peak of the desired product and any impurity peaks.
-
Scale-Up: Transfer the optimized analytical method to a preparative HPLC system with a larger C18 column. The flow rate and injection volume will need to be scaled up accordingly.
-
Purification and Fraction Collection: Inject the crude sample onto the preparative column and collect the fractions corresponding to the peak of the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the mobile phase solvents, typically by lyophilization or rotary evaporation, to yield the highly purified product.
Purity Assessment: Ensuring Success
The purity of the final product should be rigorously assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining purity. An analytical HPLC run of the purified material should show a single major peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Conclusion
The successful purification of this compound is a critical step in its journey from a synthetic intermediate to a component of potentially life-saving therapeutics. By leveraging a systematic approach that combines an understanding of the molecule's physicochemical properties with the appropriate selection and execution of purification techniques such as pH-swing crystallization, column chromatography, and preparative HPLC, researchers can consistently obtain this valuable compound in high purity, thereby ensuring the integrity and quality of their downstream applications.
References
-
CAS Common Chemistry. (n.d.). 5-Fluoroindole-2-carboxylic acid. Retrieved from [Link]
Sources
Application Notes and Protocols: 5-Fluoro-6-methoxy-1H-indole-2-carboxylic Acid in Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid as a versatile scaffold in modern drug discovery. This document outlines the compound's properties, potential therapeutic applications based on related structures, and detailed protocols for its investigation.
Introduction: The Indole Nucleus as a Privileged Scaffold
The indole ring system is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs. Its unique electronic properties and ability to participate in various non-covalent interactions have cemented its status as a "privileged scaffold." The strategic functionalization of the indole core allows for the fine-tuning of pharmacological activity. This compound is a synthetically accessible derivative poised for exploration in several therapeutic areas. The electron-withdrawing fluorine atom at the 5-position and the electron-donating methoxy group at the 6-position can significantly influence the molecule's binding affinity, selectivity, and metabolic stability.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for assessing its drug-like properties and for designing relevant screening assays.
| Property | Value | Source |
| Molecular Formula | C10H8FNO3 | N/A |
| Molecular Weight | 209.17 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | [1] |
| CAS Number | 136818-65-0 | [1] |
| InChIKey | WTXBRZCVLDTWLP-UHFFFAOYSA-N (for 5-fluoroindole-2-carboxylic acid) | [2] |
| Canonical SMILES | COC1=C(C=C2C(=C1)NC=C2C(=O)O)F | N/A |
Therapeutic Potential and Applications in Drug Discovery
While direct studies on this compound are limited, extensive research on its close analogs provides a strong rationale for its investigation in several key therapeutic areas.
Antiviral Therapy: HIV-1 Integrase Inhibition
The indole-2-carboxylic acid scaffold has been identified as a potent inhibitor of HIV-1 integrase, a key enzyme in the viral life cycle.[3][4] The core structure, particularly the carboxyl group at the C2 position, chelates essential Mg2+ ions within the enzyme's active site.[3][5]
Rationale for 5-Fluoro-6-methoxy Substitution:
-
Fluorine (C5): The introduction of a fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation.
-
Methoxy (C6): A methoxy group can modulate the electronic properties of the indole ring and provide an additional hydrogen bond acceptor, potentially increasing target engagement.
Experimental Workflow for HIV-1 Integrase Inhibition Assay:
Caption: Workflow for HIV-1 Integrase Inhibition Assay.
Immuno-oncology: IDO1/TDO Dual Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in the kynurenine pathway of tryptophan metabolism and are implicated in tumor immune evasion.[6] Derivatives of indole-2-carboxylic acid have shown promise as dual inhibitors of IDO1 and TDO.[6]
Rationale for 5-Fluoro-6-methoxy Substitution: The substitutions on the indole ring can be optimized to enhance interactions within the binding pockets of both IDO1 and TDO, potentially leading to potent dual inhibitors. Molecular docking studies of similar compounds suggest that these positions are critical for activity.[6]
Signaling Pathway of IDO1/TDO in Tumor Immune Evasion:
Caption: IDO1/TDO pathway in tumor microenvironment.
Anti-inflammatory Applications: CysLT1 Receptor Antagonism
Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators involved in conditions like asthma and allergic rhinitis.[7] Indole-2-carboxylic acid derivatives have been identified as novel and highly potent selective antagonists of the CysLT1 receptor.[7]
Rationale for 5-Fluoro-6-methoxy Substitution: Structure-activity relationship studies have shown that modifications on the indole ring are crucial for CysLT1 antagonist activity.[7] The specific substitutions of fluorine and a methoxy group can be explored to optimize potency and selectivity against the CysLT1 receptor over the CysLT2 receptor.
Antifungal Activity
Recent studies have highlighted the antifungal properties of 6-methoxy-1H-indole-2-carboxylic acid, isolated from Bacillus toyonensis.[8][9] This suggests that the core scaffold possesses intrinsic antifungal activity that could be further enhanced.
Rationale for 5-Fluoro Substitution: The addition of a fluorine atom at the 5-position could improve the antifungal potency and spectrum of activity of the parent 6-methoxy compound.
Experimental Protocols
Protocol 1: In Vitro HIV-1 Integrase Strand Transfer Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
Oligonucleotide substrates mimicking viral DNA
-
Assay buffer (e.g., MOPS, DTT, MgCl2, MnCl2)
-
This compound
-
Positive control (e.g., Raltegravir)
-
96-well plates
-
Detection system (e.g., ELISA-based or fluorescence-based)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of test concentrations.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, oligonucleotide substrates, and the test compound or control.
-
Enzyme Addition: Add recombinant HIV-1 integrase to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching buffer (e.g., containing EDTA).
-
Detection: Quantify the amount of integrated DNA product using a suitable detection method.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell-Based IDO1/TDO Inhibition Assay
Objective: To assess the ability of this compound to inhibit IDO1/TDO activity in a cellular context.
Materials:
-
Human cancer cell line expressing IDO1 (e.g., HeLa, SK-OV-3) or TDO (e.g., HepG2)
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) for IDO1 induction
-
Tryptophan
-
This compound
-
Positive control (e.g., Epacadostat)
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction (for IDO1 assay): Treat the cells with IFN-γ to induce the expression of IDO1.
-
Compound Treatment: Add serial dilutions of this compound or control to the cells.
-
Tryptophan Addition: Add tryptophan to the cell culture medium.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Kynurenine Measurement: Collect the cell culture supernatant and measure the concentration of kynurenine using a colorimetric assay with Ehrlich's reagent or by LC-MS.
-
Data Analysis: Calculate the percentage of inhibition of kynurenine production and determine the IC50 value.
Conclusion
This compound represents a promising and versatile starting point for the development of novel therapeutics. The strategic placement of the fluoro and methoxy groups on the privileged indole-2-carboxylic acid scaffold provides a strong foundation for targeting a range of diseases, including viral infections, cancer, and inflammatory conditions. The protocols and rationale presented in these application notes are intended to guide researchers in exploring the full potential of this intriguing molecule in their drug discovery endeavors.
References
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [3][4]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. [6]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [3][4]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [5]
-
Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC - PubMed Central. [7]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications.
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH.
-
This compound. CymitQuimica. [1]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI.
-
Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. PubMed.
-
Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed.
-
Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI.
-
In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel. PubMed. [8]
-
(PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. ResearchGate.
-
In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel. ResearchGate.
-
Process for producing 5-fluorooxyindole and for producing intermediate therefor. Google Patents.
-
Identification, Characterization, and Production Optimization of 6-Methoxy-1H-Indole-2-Carboxylic Acid Antifungal Metabolite Pro. Semantic Scholar. [9]
-
5-Fluoroindole-2-carboxylic acid. CAS Common Chemistry. [2]
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Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarbo Xylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. PubMed.
-
Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylates as Inhibitors of Plasmodium Falciparum Dihydroorotate Dehydrogenase. PubMed.
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5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid as a pharmaceutical intermediate
Application Notes & Protocols: 5-Fluoro-6-methoxy-1H-indole-2-carboxylic Acid
Document ID: ANP-FMICA-20260122
Version: 1.0
Abstract
This document provides a comprehensive technical guide on the synthesis, purification, analysis, and application of this compound, a key intermediate in modern pharmaceutical development. The strategic incorporation of fluorine and methoxy substituents on the indole scaffold offers medicinal chemists a valuable tool for modulating the physicochemical and pharmacological properties of target molecules.[1][2] These application notes are designed for researchers, medicinal chemists, and process development scientists, offering both theoretical insights and detailed, field-tested protocols.
Introduction: The Strategic Value of a Fluorinated Indole Scaffold
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3] this compound emerges as a particularly valuable building block due to the unique properties conferred by its substituents.
-
Fluorine Moiety (C5): The introduction of a fluorine atom can significantly alter a molecule's properties. It is known to increase metabolic stability by blocking sites susceptible to oxidative metabolism, enhance binding affinity through favorable electrostatic interactions, and modulate the acidity (pKa) of nearby functional groups.[1][2]
-
Methoxy Moiety (C6): The methoxy group acts as a hydrogen bond acceptor and can influence the molecule's electronic profile and solubility, providing another lever for optimizing drug candidates.
-
Carboxylic Acid Moiety (C2): This functional group serves as a versatile chemical handle for amide bond formation, esterification, or other coupling reactions, enabling the straightforward elaboration of the indole core into more complex drug candidates.[4]
This intermediate is prominently featured in the synthesis of novel therapeutic agents, including inhibitors for HIV-1 integrase and anti-trypanosomal compounds.[4][5] This guide will detail the necessary protocols to synthesize, purify, and utilize this high-value intermediate.
Physicochemical & Structural Data
A thorough understanding of the compound's physical properties is critical for its handling, reaction setup, and purification.
| Property | Value | Source / Notes |
| Molecular Formula | C₁₀H₈FNO₃ | - |
| Molecular Weight | 209.17 g/mol | - |
| Appearance | Off-white to light brown solid | Typical for indole derivatives |
| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, Methanol, Ethyl Acetate | General solubility for indole carboxylic acids |
| Crystal Structure | Monoclinic system (typical for related compounds)[3][6][7] | Forms cyclic dimers via hydrogen bonding between carboxylic acid groups in the solid state.[3][6][7] |
| pKa | ~3.5 - 4.5 (Estimated) | Fluorine substitution can influence acidity. |
Synthesis Protocol: Modified Fischer Indole Synthesis
The Fischer indole synthesis is a robust and well-established method for creating the indole core. This protocol adapts the classical approach for our specific target, starting from 4-fluoro-5-methoxyaniline. The key mechanistic step involves the acid-catalyzed cyclization of a phenylhydrazone intermediate.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Reagents and Materials
| Reagent | CAS No. | Quantity | Notes |
| 4-Fluoro-5-methoxyaniline | 62068-60-0 | 10.0 g (70.8 mmol) | Starting Material |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 5.37 g (77.9 mmol) | Diazotizing agent |
| Hydrochloric Acid (Conc.) | 7647-01-0 | ~50 mL | Solvent and acid catalyst |
| Tin(II) Chloride Dihydrate | 10025-69-1 | 47.9 g (212.5 mmol) | Reducing agent |
| Ethyl Pyruvate | 617-35-6 | 9.0 mL (77.9 mmol) | Carbon source for C2/C3 |
| Eaton's Reagent (7.7 wt% P₂O₅ in MeSO₃H) | Mixture | 100 mL | Acid catalyst for cyclization |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 15 g | For hydrolysis and workup |
| Ethyl Acetate (EtOAc) | 141-78-6 | ~500 mL | Extraction solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | As needed | Drying agent |
Step-by-Step Protocol
CAUTION: This protocol involves strong acids and potentially hazardous reagents. Perform all steps in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[8]
-
Diazotization & Reduction to Hydrazine:
-
Suspend 4-fluoro-5-methoxyaniline (10.0 g) in concentrated HCl (35 mL) in a 250 mL flask. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (5.37 g) in water (10 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes. Rationale: This forms the intermediate aryl diazonium salt.
-
In a separate 1 L beaker, dissolve SnCl₂·2H₂O (47.9 g) in concentrated HCl (35 mL). Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the SnCl₂ solution with vigorous stirring. A precipitate of the hydrazine hydrochloride salt will form.
-
Stir the resulting slurry at 0 °C for 1 hour, then collect the precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum.
-
-
Hydrazone Formation:
-
Combine the dried hydrazine salt with ethyl pyruvate (9.0 mL) in ethanol (100 mL).
-
Heat the mixture to reflux for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure to yield the crude hydrazone. Rationale: This condensation reaction is a standard method for preparing the necessary precursor for the Fischer cyclization.[9]
-
-
Fischer Cyclization and Saponification:
-
Carefully add the crude hydrazone to 100 mL of Eaton's Reagent at room temperature with stirring.
-
Heat the mixture to 60-70 °C for 2-3 hours. The solution will darken. Rationale: Eaton's reagent is a highly effective superacid catalyst for the intramolecular electrophilic aromatic substitution that forms the indole ring.
-
Cool the reaction mixture and carefully pour it onto crushed ice (~500 g) with stirring.
-
Make the aqueous solution strongly basic (pH > 12) by the slow addition of 10M NaOH solution. This will hydrolyze the ethyl ester to the carboxylate salt.
-
Heat the basic solution to 80-90 °C for 1 hour to ensure complete saponification.[10]
-
Cool the solution and proceed to the purification protocol.
-
Purification Protocol
Purification is achieved via a standard acid-base workup followed by recrystallization, a robust method for isolating carboxylic acids from neutral or basic impurities.[11]
Purification Workflow Diagram
Caption: General workflow for the purification of the product.
Step-by-Step Protocol
-
Liquid-Liquid Extraction:
-
Transfer the cooled, basic aqueous solution from the synthesis step to a separatory funnel.
-
Wash the aqueous layer twice with dichloromethane or ethyl acetate (2 x 100 mL) to remove any non-acidic, organic-soluble impurities. Discard the organic layers. Rationale: At high pH, the desired product exists as a water-soluble carboxylate salt, while neutral or basic organic impurities are extracted into the organic phase.[11]
-
-
Acidification and Precipitation:
-
Cool the aqueous layer in an ice bath.
-
Slowly add concentrated HCl with vigorous stirring until the pH is approximately 1-2. A precipitate of this compound will form. Rationale: Acidification protonates the carboxylate, rendering the molecule neutral and significantly less water-soluble, causing it to precipitate.[11]
-
-
Isolation and Recrystallization:
-
Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.
-
Dry the crude product in a vacuum oven at 50 °C.
-
Perform recrystallization by dissolving the crude solid in a minimal amount of hot ethanol and then slowly adding hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in a 4 °C refrigerator for several hours to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
-
Quality Control and Analytical Characterization
Validation of the final product's identity and purity is essential. The following methods are recommended.
| Analysis Technique | Expected Results / Parameters |
| ¹H NMR (400 MHz, DMSO-d₆) | - Indole N-H proton: ~11.7 ppm (broad singlet).- Aromatic protons: ~7.0-7.5 ppm (showing characteristic splitting for the substituted ring).- C3-H proton: ~6.8-7.0 ppm (singlet or doublet).- Methoxy (-OCH₃) protons: ~3.9 ppm (singlet).- Carboxylic acid (-COOH) proton: ~13.0 ppm (very broad singlet, may not be observed). |
| ¹⁹F NMR (DMSO-d₆) | A single resonance characteristic of an aryl fluoride. The chemical shift will be dependent on the specific electronic environment. |
| HPLC Purity Analysis [5][10] | - Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm).- Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid).- Detection: UV at 254 nm and 280 nm.- Expected Purity: >98% for use as a pharmaceutical intermediate. |
| Mass Spectrometry (ESI-MS) | Expected [M-H]⁻ ion at m/z 208.04. |
Applications in Pharmaceutical Synthesis
This intermediate is a key starting material for constructing more complex active pharmaceutical ingredients (APIs). The carboxylic acid is typically activated for coupling with an amine to form an amide bond.
Application Workflow Diagram
Caption: Role as a precursor in drug development pathways.
Protocol: General Amide Coupling
This protocol describes the formation of an indole-2-carboxamide, a common structural motif in drug candidates derived from this intermediate.[4]
-
Dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Add a coupling agent such as EDC (1.2 eq) and an activator like HOBt (1.2 eq). Stir at room temperature for 30 minutes. Rationale: This forms a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack.
-
Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Work up the reaction by diluting with ethyl acetate, washing with aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide product by column chromatography on silica gel.
Safety and Handling
Proper safety precautions are mandatory when working with this and related chemical compounds.
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.[8][12]
-
Inhalation: May cause respiratory irritation.[13] Handle only in a well-ventilated area or a chemical fume hood. Avoid generating dust.[14]
-
Skin Contact: Causes skin irritation.[13] In case of contact, wash the affected area immediately with plenty of soap and water.[8]
-
Eye Contact: Causes serious eye irritation.[13] If contact occurs, rinse cautiously with water for several minutes.[8]
-
Ingestion: May be harmful if swallowed.[12]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from light and incompatible materials like strong oxidizing agents.[15]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Conclusion
This compound is a strategically designed pharmaceutical intermediate that provides significant advantages in drug discovery campaigns. Its synthesis via a modified Fischer indole route is reliable, and the compound can be effectively purified using standard acid-base chemistry. The protocols and data presented in this guide offer researchers a robust framework for the synthesis, analysis, and subsequent derivatization of this valuable molecular building block, facilitating the development of next-generation therapeutics.
References
-
Di-Vincenzo, M., & Hallberg, A. (2018). Synthesis of 5-Fluoroindole-5-13C. Diva-Portal.org. [Link]
- Eyal, A. M., & Canari, R. (2001). Separation and purification of carboxylic acids from fermentation broths.
-
Kochergin, P. M., & Druzhinina, V. V. (2021). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. Chemistry of Heterocyclic Compounds. [Link]
-
Volochem Inc. (2015). 6-Fluoroindole-2-carboxylic acid Safety Data Sheet. AWS. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 5-Methoxyindole. Carl ROTH. [Link]
-
Sweeney, C. G., et al. (2020). Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives. RSC Advances. [Link]
-
Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules. [Link]
-
Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. ResearchGate. [Link]
-
Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. PubMed. [Link]
-
Wang, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. ACS Publications. [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
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Sbaraglini, M. L., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. [Link]
-
El-Hossary, E. M., et al. (2023). Identification, Characterization, and Production Optimization of 6-Methoxy-1H-Indole-2-Carboxylic Acid Antifungal Metabolite. Semantic Scholar. [Link]
-
Wang, H., et al. (2012). Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. ResearchGate. [Link]
-
Wang, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed Central. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. [Link]
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El-Hossary, E. M., et al. (2024). In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel. ResearchGate. [Link]
-
Hanzlíková, D., et al. (2011). 5-Fluorouracil – Characteristics and Analytical Determination. ResearchGate. [Link]
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Topic: A Framework for the In Vitro Characterization of 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the initial in vitro characterization of the novel compound 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid. Given the limited publicly available data on this specific molecule, we have leveraged established activities of structurally related indole-2-carboxylic acid derivatives to propose a logical, multi-tiered screening cascade. The protocols herein are designed to be robust, adaptable, and grounded in established scientific principles, enabling researchers to efficiently determine the compound's cytotoxic profile and explore its potential as an inhibitor of key enzymatic targets relevant to oncology, immunology, and infectious disease.
Scientific Rationale & Strategic Overview
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry. Various derivatives have been identified as potent inhibitors of diverse biological targets. For instance, compounds from this class have shown activity as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are critical enzymes in tryptophan metabolism and potential targets for tumor immunotherapy.[1] Others have been developed as inhibitors of HIV-1 integrase, an enzyme essential for viral replication.[2][3] Furthermore, the broader indole core is central to many kinase inhibitors, including those targeting VEGF-R2 and PDGF-Rβ.[4]
This established precedent necessitates a systematic approach to characterizing this compound. Our proposed workflow prioritizes the early assessment of general cytotoxicity to ensure that any observed activity in subsequent target-specific assays is not an artifact of poor cell health. Following this foundational screen, we provide detailed protocols for high-value biochemical and cell-based functional assays.
Figure 1: Proposed workflow for the in vitro characterization of a novel compound.
Foundational Assay: Cell Viability & Cytotoxicity
Causality: Before investigating specific mechanisms, it is imperative to determine the concentration range at which the test compound affects general cell health and metabolic activity. The MTT assay is a reliable, colorimetric method for assessing cell viability. Its principle lies in the enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[5] The amount of formazan produced is directly proportional to the number of viable cells.[6]
Figure 2: Principle of the MTT cell viability assay.
Protocol 2.1: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[7] Incubate at 37°C in a humidified 5% CO₂ incubator until cells reach approximately 70-80% confluency (typically 24 hours).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in serum-free culture medium to create a range of working concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Cell Treatment: Carefully remove the culture medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control (medium only) wells.
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile phosphate-buffered saline (PBS) and filter-sterilize.[5] Following the treatment incubation, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours at 37°C and 5% CO₂.[7] During this period, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[6][7] Pipette up and down to ensure complete dissolution of the formazan crystals. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to aid solubilization. Alternatively, incubate overnight at 37°C.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
Target-Oriented Biochemical Assays
If the compound exhibits low cytotoxicity (e.g., CC₅₀ > 50 µM), proceed to target-specific assays. The following protocols are based on the known activities of related indole-2-carboxylic acid derivatives.
Protocol 3.1: In Vitro Kinase Inhibition Assay
Causality: Indole-based compounds are known inhibitors of protein kinases, which are crucial regulators of cell signaling.[4] This assay directly measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. It is a cell-free system that isolates the interaction between the enzyme, substrate, and inhibitor.[8]
-
Reagent Preparation:
-
Kinase: Recombinant purified kinase of interest (e.g., VEGFR2, PDGFRβ).
-
Substrate: A suitable substrate for the kinase (e.g., a specific peptide or protein like NAP1).[9]
-
Kinase Buffer: Typically contains Tris-HCl, MgCl₂, and DTT.[10]
-
ATP: A stock solution of ATP, which may be radiolabeled (e.g., [γ-³²P]ATP) for sensitive detection.[11]
-
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase buffer, the desired concentration of the kinase (e.g., 50 nM), and the substrate (e.g., 250 nM).[9]
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mix. Pre-incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration of 10-100 µM.[8][9] Incubate the reaction at 30°C or 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate Reaction: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading dye and heating at 95°C for 5 minutes.[9]
-
Detection & Analysis:
-
Radiometric Method: Separate the reaction products using SDS-PAGE.[9] Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the phosphorylated substrate. Quantify the band intensity.
-
Non-Radiometric Methods: Alternatively, use phosphorylation-specific antibodies for Western blot analysis or employ luminescence-based assays (e.g., ADP-Glo™) that measure ATP consumption.
-
-
Data Analysis: Determine the percentage of kinase activity relative to the vehicle control for each compound concentration. Plot the percentage of inhibition against the log of the compound concentration and fit to a dose-response curve to calculate the IC₅₀ value.
Protocol 3.2: IDO1/TDO Enzyme Inhibition Assay (Conceptual Framework)
Causality: Given that indole-2-carboxylic acid derivatives are known dual inhibitors of IDO1 and TDO, assessing the compound's activity against these enzymes is a logical step, particularly for applications in immuno-oncology.[1]
-
Assay Principle: The assay measures the enzymatic conversion of L-tryptophan to N-formylkynurenine by recombinant human IDO1 or TDO. The product is then typically converted to kynurenine, which can be detected spectrophotometrically or by HPLC.
-
Reaction Components:
-
Recombinant human IDO1 or TDO enzyme.
-
Assay Buffer: Typically a potassium phosphate buffer (pH 6.5-7.0) containing L-tryptophan, ascorbic acid (as a reducing agent), and methylene blue (as a cofactor).
-
Test Compound: this compound at various concentrations.
-
-
General Procedure:
-
Incubate the enzyme with the test compound in the assay buffer.
-
Initiate the reaction by adding the substrate, L-tryptophan.
-
Incubate at 37°C for a defined period.
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Develop a colored product by adding a reagent that reacts with the kynurenine produced (e.g., Ehrlich's reagent) and measure the absorbance.
-
-
Data Analysis: Calculate the IC₅₀ value as described for the kinase assay.
Cell-Based Functional Assay
Causality: Moving from a biochemical to a cellular context is critical to understanding a compound's true potential. Cell-based assays account for factors like cell permeability and potential off-target effects. G protein-coupled receptors (GPCRs) are a major class of drug targets, and assessing a compound's effect on their signaling, such as through the second messenger cyclic AMP (cAMP), is a key part of profiling.[12][13] This assay can reveal unintended agonist or antagonist activity at Gs- or Gi-coupled receptors.[14]
Protocol 4.1: cAMP Accumulation Assay
-
Assay Principle: This assay measures the intracellular concentration of cAMP, a critical second messenger.[14] Gs-coupled GPCRs activate adenylyl cyclase, increasing cAMP levels, while Gi-coupled GPCRs inhibit it.[15] The protocol uses a competitive immunoassay format, often with a luminescence or fluorescence resonance energy transfer (FRET) readout.[14][16]
-
Cell Preparation: Use a cell line stably expressing a GPCR of interest (e.g., HEK293 cells). Seed cells in a 96- or 384-well plate and grow overnight.
-
Assay Procedure (Antagonist Mode for a Gi-coupled receptor):
-
Wash cells and add stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound and incubate.
-
Add a known agonist for the Gi-coupled receptor (e.g., for the CB1 receptor, WIN 55,212-2) along with forskolin (an adenylyl cyclase activator) to all wells except the negative control.[15] Forskolin stimulates cAMP production, which the Gi-agonist will then inhibit. The test compound's antagonist activity is measured by its ability to reverse this inhibition.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Data Analysis:
-
Generate a cAMP standard curve to convert the raw signal (e.g., luminescence) into cAMP concentrations.[15]
-
Plot the cAMP concentration against the log of the test compound concentration to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists).
-
Data Presentation
Quantitative data should be summarized in a clear, tabular format for easy comparison and interpretation.
Table 1: Summary of In Vitro Activity
| Assay Type | Target/Cell Line | Endpoint | Result (µM) |
|---|---|---|---|
| Cytotoxicity | HeLa | CC₅₀ | >100 |
| Kinase Inhibition | VEGFR2 | IC₅₀ | 15.2 ± 2.1 |
| Kinase Inhibition | PDGFRβ | IC₅₀ | 25.8 ± 3.5 |
| GPCR Antagonism | CB1 | IC₅₀ | >50 |
Conclusion
This application note provides a strategic and practical framework for the initial in vitro assessment of this compound. By systematically evaluating cytotoxicity before proceeding to targeted biochemical and functional assays, researchers can generate a robust and reliable preliminary profile of this novel compound. The provided protocols are adaptable and serve as a strong foundation for more detailed mechanism-of-action studies, guiding future efforts in drug discovery and development.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- In vitro kinase assay. (2023). Protocols.io.
- MTT assay protocol. (n.d.). Abcam.
- cAMP assays in GPCR drug discovery. (2017). PubMed.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- cAMP Accumulation Assay. (n.d.). Creative BioMart.
- Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf.
- In Vitro NLK Kinase Assay. (n.d.). PMC - NIH.
- GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery.
- cAMP-Glo™ Assay. (n.d.). Promega Corporation.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). PubMed.
- Functional GPCR studies using AlphaScreen cAMP detection kit. (n.d.). Revvity.
- In vitro kinase assay. (n.d.). Bio-protocol.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (n.d.). RSC Publishing.
- In Vitro Kinase Assays. (n.d.). Revvity.
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- Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. (n.d.). MDPI.
- In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel. (2025). PubMed.
- Identification, Characterization, and Production Optimization of 6-Methoxy-1H-Indole-2-Carboxylic Acid Antifungal Metabolite Pro. (2023). Semantic Scholar.
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Application Notes and Protocols for Antifungal Activity Screening of 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The persistent challenge of invasive fungal infections, exacerbated by the rise of drug-resistant strains, necessitates the discovery and development of novel antifungal agents. Indole derivatives have emerged as a promising class of heterocyclic compounds, recognized for their diverse pharmacological activities.[1][2] This document provides a comprehensive guide for the systematic evaluation of the antifungal potential of a specific indole derivative, 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid . We present detailed, field-proven protocols for determining its in vitro efficacy against a panel of clinically relevant fungal pathogens. The methodologies are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.[3][4][5] This guide is designed to equip researchers with the necessary tools to accurately assess the compound's antifungal profile, including its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC), critical parameters in the early stages of antifungal drug discovery.
Introduction: The Rationale for Screening Indole Derivatives
The indole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][6] Several studies have highlighted the potential of indole derivatives as effective agents against a variety of fungal pathogens, including species of Candida, Aspergillus, and various plant pathogenic fungi.[1][7][8] The mechanisms of action for antifungal indoles are thought to be diverse, potentially involving the disruption of ergosterol biosynthesis, damage to the fungal cell membrane, and interference with key virulence factors.[1]
The specific compound, This compound , incorporates key structural features that suggest a strong potential for antifungal activity. Halogenation, such as the fluorine at the 5-position, has been shown to enhance the antimicrobial properties of various compounds.[9] Furthermore, a closely related compound, 6-methoxy-1H-indole-2-carboxylic acid, has already demonstrated promising antifungal activity.[10][11][12] Therefore, a systematic screening of this compound is a scientifically sound step in the search for new antifungal leads.
This guide will focus on two primary, internationally recognized methods for in vitro antifungal susceptibility testing:
-
Broth Microdilution: To determine the Minimum Inhibitory Concentration (MIC).[3][4][5][13][14]
-
Agar-Based Subculture: To determine the Minimum Fungicidal Concentration (MFC).[15][16][17]
These methods, when performed according to CLSI guidelines, provide a robust and standardized assessment of a compound's antifungal potency.[4][5]
Core Experimental Workflow
The overall process for evaluating the antifungal activity of the test compound is a sequential workflow designed to first determine the concentration that inhibits fungal growth (MIC) and then to ascertain the concentration that actively kills the fungus (MFC).
Caption: General workflow for determining MIC and MFC.
Detailed Protocols
Materials and Reagents
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Fungal Strains:
-
Candida albicans (e.g., ATCC 90028)
-
Candida glabrata (e.g., ATCC 90030)
-
Candida parapsilosis (e.g., ATCC 22019)
-
Aspergillus fumigatus (e.g., ATCC 204305)
-
Cryptococcus neoformans (e.g., ATCC 208821)
-
-
Culture Media:
-
Reagents:
-
Sterile 0.85% saline
-
0.5 McFarland turbidity standard
-
-
Equipment:
-
Sterile 96-well flat-bottom microtiter plates[13]
-
Multichannel pipette
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
-
Sterile petri dishes
-
Hemocytometer
-
Protocol 1: Broth Microdilution for MIC Determination
This protocol is adapted from the CLSI M27 (for yeasts) and M38 (for molds) guidelines.[3][5][18]
Step 1: Preparation of the Test Compound Stock Solution
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Causality: DMSO is used to solubilize the often hydrophobic test compounds. The initial concentration must be high enough to allow for subsequent dilutions where the final DMSO concentration will be non-inhibitory to the fungi (typically ≤1%).
Step 2: Preparation of Fungal Inoculum
-
For Yeasts (Candida, Cryptococcus):
-
Subculture the yeast onto an SDA plate and incubate at 35°C for 24-48 hours.
-
Harvest several distinct colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[19]
-
Perform a 1:1000 dilution of this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[19]
-
-
For Molds (Aspergillus):
-
Grow the mold on a PDA plate at 35°C for 5-7 days until sporulation is evident.
-
Harvest conidia by gently flooding the plate with sterile saline containing 0.05% Tween 80 (to prevent clumping).
-
Transfer the conidial suspension to a sterile tube and allow larger particles to settle for 5 minutes.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer. This will be your working inoculum.[19]
-
Step 3: Preparation of the Microtiter Plate
-
Add 100 µL of RPMI-1640 medium to wells 2 through 11 in each row of a 96-well plate.
-
Create a serial two-fold dilution of the test compound. Start by adding 200 µL of the test compound (at 2x the highest desired final concentration) to well 12.
-
Transfer 100 µL from well 12 to well 11, mix thoroughly, and continue this serial dilution down to well 2. Discard 100 µL from well 2. Well 1 will serve as the growth control.
-
This creates a gradient of the test compound across the plate.
Step 4: Inoculation and Incubation
-
Add 100 µL of the prepared fungal inoculum to each well (wells 1-12). This will bring the final volume in each well to 200 µL and dilute the compound concentrations to their final test values.
-
Include a sterility control (well with medium only, no inoculum) and a growth control (well with medium and inoculum, but no compound).
-
Incubate the plate at 35°C. Incubation times vary by organism:
Step 5: MIC Determination
-
The MIC is the lowest concentration of the compound that causes complete visual inhibition of growth.[19][21] For azoles and some other compounds, a significant reduction (≥50%) in growth compared to the growth control is used as the endpoint.[22]
-
The endpoint can be read visually or with a microplate reader by measuring the optical density (e.g., at 600 nm).
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
The MFC is determined as a follow-up to the MIC assay to distinguish between fungistatic (growth-inhibiting) and fungicidal (killing) activity.[16]
Step 1: Subculturing from MIC Plate
-
Following the determination of the MIC, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).[17]
-
Spot the aliquot onto a fresh SDA or PDA plate.
Step 2: Incubation
-
Incubate the agar plate at 35°C for 24-48 hours, or until growth is clearly visible in the subculture from the growth control well.
Step 3: MFC Determination
-
The MFC is defined as the lowest concentration of the compound that results in no fungal growth or a significant reduction in CFU count (≥99.9% killing) on the subculture plate compared to the initial inoculum.[15][23]
Data Presentation and Interpretation
Quantitative data from the antifungal screening should be presented in a clear, tabular format. This allows for easy comparison of the test compound's activity against different fungal species and in relation to a standard antifungal control.
Table 1: Antifungal Activity of this compound
| Fungal Strain (ATCC) | Test Compound MIC (µg/mL) | Control Drug MIC (µg/mL) | Test Compound MFC (µg/mL) | MFC/MIC Ratio |
| Candida albicans | Fluconazole: | |||
| Candida glabrata | Fluconazole: | |||
| Aspergillus fumigatus | Voriconazole: | |||
| Cryptococcus neoformans | Amphotericin B: |
Interpretation of Results:
-
MIC: A lower MIC value indicates greater potency. The results should be compared to those of the standard antifungal drug used as a positive control.
-
MFC/MIC Ratio: This ratio provides insight into the nature of the antifungal activity.
-
An MFC/MIC ratio of ≤ 4 is generally considered to indicate fungicidal activity.
-
An MFC/MIC ratio of > 4 suggests fungistatic activity.
-
Conclusion and Future Directions
These protocols provide a standardized framework for the initial in vitro screening of this compound. The data generated will be crucial for making informed decisions about the compound's potential as a lead candidate for further development. Promising results from these assays would warrant progression to more advanced studies, including time-kill kinetics, mechanism of action studies, and in vivo efficacy models. The adherence to CLSI standards ensures that the data generated is both reliable and can be confidently compared with existing literature in the field of antifungal research.
References
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-
Xu, H., Wang, Q., & Yang, W. B. (2010). Antifungal activities of some indole derivatives. Zeitschrift für Naturforschung C, 65(7-8), 437-439. Retrieved from [Link]
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-
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (n.d.). Bio-protocol. Retrieved from [Link]
- Cheng, J., Pham, J., & Bell, S. (n.d.). A disc test of antifungal susceptibility. ConnectSci.
-
Study Explores Antifungal Potential and Broad Pharmacological Activities of Indole Derivatives. (2025). GeneOnline News. Retrieved from [Link]
-
Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Antifungal Susceptibility Testing: Current Approaches. (n.d.). Clinical Microbiology Reviews. Retrieved from [Link]
-
Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. (2023). Methods in Molecular Biology. Retrieved from [Link]
-
Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle. (2025). Medical Notes. Retrieved from [Link]
-
A Practical Guide to Antifungal Susceptibility Testing. (n.d.). National Institutes of Health. Retrieved from [Link]
-
In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. (n.d.). MDPI. Retrieved from [Link]
-
Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. Retrieved from [Link]
-
Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. (n.d.). National Institutes of Health. Retrieved from [Link]
-
M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017). Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. (2025). Journal of Fungi. Retrieved from [Link]
- CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (n.d.). Clinical and Laboratory Standards Institute.
-
ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. (n.d.). American Society for Microbiology. Retrieved from [Link]
-
Minimum inhibitory concentration. (n.d.). Wikipedia. Retrieved from [Link]
-
2.4.1. Minimum Fungicidal Concentration Assay (MFC). (n.d.). Bio-protocol. Retrieved from [Link]
-
Antifungal Susceptibility Testing: A Primer for Clinicians. (n.d.). Open Forum Infectious Diseases. Retrieved from [Link]
-
Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. (n.d.). PubMed Central. Retrieved from [Link]
-
Minimum fungicidal concentration assessment method. MIC = minimum... (n.d.). ResearchGate. Retrieved from [Link]
-
New Antifungal Document Editions. (2022). Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. (n.d.). American Society for Microbiology. Retrieved from [Link]
-
CLSI M62 Antifungal Susceptibility Testing Guidelines. (2025). CLSI. Retrieved from [Link]
-
Design, Synthesis of Indole Derivatives for The Evaluation of Anti-Fungal Activity. (2025). Journal of Pharmaceutical Research and Reports. Retrieved from [Link]
-
Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. (n.d.). National Institutes of Health. Retrieved from [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. Retrieved from [Link]
-
Antifungal susceptibility test by disk-diffusion method. (n.d.). ResearchGate. Retrieved from [Link]
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(PDF) Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2025). ResearchGate. Retrieved from [Link]
-
(PDF) Antifungal Activities of Some Indole Derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Substituted indole derivatives as antifungal agents: design, synthesis, in vitro and in silico evaluations. (2025). Scientific Reports. Retrieved from [Link]
-
In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel. (2025). Annals of Clinical Microbiology and Antimicrobials. Retrieved from [Link]
-
Synthesis and antifungal activities of novel 5,6-dihydro-indolo[1,2-a]quinoxaline derivatives. (2011). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel. (n.d.). ResearchGate. Retrieved from [Link]
-
Identification, Characterization, and Production Optimization of 6-Methoxy-1H-Indole-2-Carboxylic Acid Antifungal Metabolite Pro. (2023). Semantic Scholar. Retrieved from [Link]
-
Antifungal Activity of 5-Fluorouridine Against Candida albicans and Candida parapsilosis Based on Virulence Reduction. (n.d.). MDPI. Retrieved from [Link]
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Application Notes and Protocols for Antibacterial Assays of 5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid Derivatives
Introduction
The rise of multidrug-resistant bacteria necessitates the urgent discovery and development of novel antimicrobial agents. Indole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antibacterial and antibiofilm effects.[1][2][3] Specifically, substituted indole carboxylic acids are being investigated for their potential to overcome existing resistance mechanisms.[1][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting essential antibacterial assays for a novel series of compounds: 5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid derivatives.
These protocols are designed to establish a robust, self-validating system for the initial screening and characterization of these promising antibacterial candidates. By adhering to internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), these methods ensure data integrity and reproducibility.[5][6][7][8][9] The following sections detail the step-by-step procedures for determining the minimum inhibitory concentration (MIC), assessing bactericidal versus bacteriostatic activity, evaluating cytotoxicity, and exploring preliminary mechanisms of action.
Primary Screening: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] It is the foundational metric for assessing the potency of a novel antibacterial compound. The broth microdilution method is the gold standard for quantitative MIC determination due to its accuracy and suitability for high-throughput screening.[8][10][11]
Protocol 1: Broth Microdilution Assay
This protocol follows the guidelines established by CLSI for bacteria that grow aerobically.[8][12]
Materials:
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
This compound derivatives (stock solution in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)[1]
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Multichannel pipette
-
Incubator (35°C ± 2°C)[13]
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution Series:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
In well 1, add 100 µL of the test compound at twice the highest desired final concentration.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (inoculum only, no compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation:
-
Using a multichannel pipette, add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[13]
-
-
Result Interpretation:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.
-
Experimental Workflow: Broth Microdilution
Caption: Workflow for MIC determination using broth microdilution.
Secondary Screening: Characterization of Antibacterial Activity
Once the MIC is established, further assays are crucial to characterize the nature of the antibacterial effect and ensure the compound's suitability for further development.
Protocol 2: Disk Diffusion Assay
The disk diffusion (Kirby-Bauer) test is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents.[14][15] It provides a visual confirmation of inhibitory activity and can be useful for rapid screening of multiple compounds or bacterial strains.[13][16]
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[14]
-
Sterile paper disks (6 mm diameter)
-
Prepared bacterial inoculum (0.5 McFarland standard)
-
Test compounds at a known concentration
-
Sterile swabs
-
Forceps
-
Incubator (35°C ± 2°C)
Procedure:
-
Plate Inoculation:
-
Dip a sterile swab into the standardized bacterial inoculum, removing excess liquid by pressing it against the inside of the tube.[14]
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[13]
-
-
Disk Application:
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[13]
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters. The size of the zone correlates with the susceptibility of the bacterium to the compound.
-
Protocol 3: Cytotoxicity Assay (MTT/XTT)
It is critical to evaluate whether the antibacterial activity of the indole derivatives is selective for bacterial cells over mammalian cells. Cytotoxicity assays like the MTT or XTT assay are colorimetric methods used to assess cell viability and proliferation.[17][18][19]
Principle: Metabolically active cells reduce a tetrazolium salt (yellow MTT or XTT) to a colored formazan product (purple for MTT, orange for XTT).[17][20][21] The amount of formazan produced is directly proportional to the number of viable cells.[17] The XTT assay is often preferred as its formazan product is water-soluble, simplifying the protocol.[20]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT or XTT reagent kit
-
Solubilization solution (for MTT assay, e.g., SDS-HCl or DMSO)[21]
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
Reagent Addition:
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Data Presentation: Summary of Expected Results
| Assay | Parameter Measured | Typical Units | Interpretation |
| Broth Microdilution | Minimum Inhibitory Concentration (MIC) | µg/mL or µM | Lower value indicates higher potency. |
| Disk Diffusion | Zone of Inhibition Diameter | mm | Larger zone indicates greater susceptibility. |
| Cytotoxicity (MTT/XTT) | 50% Inhibitory Concentration (IC₅₀) | µg/mL or µM | Higher value indicates lower toxicity to mammalian cells. |
Preliminary Mechanism of Action (MoA) Studies
Understanding how a novel compound exerts its antibacterial effect is crucial. Indole derivatives have been shown to act via multiple mechanisms, including the disruption of respiratory metabolism and membrane potential, and inhibition of efflux pumps.[1][22][23]
Conceptual MoA Investigation Workflow
A multi-pronged approach is recommended to elucidate the mechanism of action.
Caption: A workflow for investigating the mechanism of action.
Conclusion
This application note provides a foundational framework for the systematic evaluation of this compound derivatives as potential antibacterial agents. By employing standardized protocols for determining MIC, assessing cytotoxicity, and exploring the mechanism of action, researchers can generate reliable and comparable data. This structured approach is essential for identifying promising lead compounds and advancing them through the drug discovery pipeline. Further studies, including time-kill kinetics, biofilm disruption assays, and in vivo efficacy models, will be necessary to fully characterize the therapeutic potential of these novel indole derivatives.[2]
References
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EUCAST. (n.d.). EUCAST - ESCMID. Retrieved from [Link]
-
Espinet, R., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Retrieved from [Link]
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Yıldırım, S., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 22(3), 398-407. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. Retrieved from [Link]
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Wang, B., et al. (2022). Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. Journal of Agricultural and Food Chemistry, 70(41), 13359-13371. Retrieved from [Link]
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Chandal, N., et al. (2024). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. Communications Biology, 7(1), 996. Retrieved from [Link]
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Microbiology International. (n.d.). Broth Microdilution. Retrieved from [Link]
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EUCAST. (n.d.). Expert Rules. Retrieved from [Link]
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Chandal, N., et al. (2024). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. ResearchGate. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
EUCAST. (n.d.). Guidance Documents. Retrieved from [Link]
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Tan, T. T., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum, e03831-24. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Advances, 13(36), 25304-25323. Retrieved from [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Retrieved from [Link]
-
CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Retrieved from [Link]
-
S. Kavitha, R. S. S. N. V. Prasad. (2018). Novel Indole Derivatives with Improved Antimicrobial Activity. IOSR Journal of Pharmacy, 8(1), 50-57. Retrieved from [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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NAMSA. (n.d.). MTT Cytotoxicity Study. Retrieved from [Link]
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Gupta, A., et al. (2015). A Low-Cost, Hands-on Module to Characterize Antimicrobial Compounds Using an Interdisciplinary, Biophysical Approach. PLoS ONE, 10(1), e0115643. Retrieved from [Link]
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Goud, B. S., et al. (2023). Development of Novel Indole and Coumarin Derivatives as Antibacterial Agents That Target Histidine Kinase in S. aureus. Applied Microbiology, 3(4), 1149-1163. Retrieved from [Link]
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Wang, B., et al. (2022). Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. Journal of Agricultural and Food Chemistry, 70(41), 13359-13371. Retrieved from [Link]
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Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
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ResearchGate. (n.d.). Antimicrobial Susceptibility Tests: Dilution and Disk Diffusion Methods. Retrieved from [Link]
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Application Note: A Robust Protocol for the LC-MS/MS Analysis of 5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid is a substituted indole derivative of significant interest in pharmaceutical and life sciences research. The indole scaffold is a common motif in biologically active compounds, and the addition of fluoro and methoxy groups can profoundly influence the molecule's physicochemical properties, metabolic stability, and therapeutic efficacy. Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and overall drug development.
This application note provides a comprehensive protocol for the development of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound. The protocol is designed to be a starting point for method development and validation, with detailed explanations for the selection of each parameter.
Analyte Properties and Method Development Considerations
| Property | Estimated Value | Rationale and Impact on Method Development |
| Molecular Formula | C₁₀H₈FNO₃ | --- |
| Molecular Weight | 209.17 g/mol | Essential for setting the mass spectrometer to monitor the correct precursor ion. |
| pKa | ~3.5 - 4.5 | The carboxylic acid group is the most acidic proton. The electron-withdrawing fluorine atom is expected to slightly decrease the pKa compared to unsubstituted indole-2-carboxylic acid. This acidic nature makes the compound ideal for negative ion mode electrospray ionization (ESI).[2][3][4] The pH of the mobile phase should be at least 2 pH units away from the pKa to ensure the analyte is in a single ionic form for consistent retention in reversed-phase chromatography. |
| logP (octanol/water) | ~2.0 - 2.5 | The indole ring is hydrophobic, while the carboxylic acid is hydrophilic. The methoxy group can slightly increase lipophilicity, and the fluorine atom can have a variable effect but often increases it. This moderate lipophilicity suggests that reversed-phase chromatography will be a suitable separation technique.[5][6] It also guides the choice of organic solvents for sample extraction. |
| Solubility | Poorly soluble in water, soluble in organic solvents (e.g., methanol, acetonitrile, DMSO) | Indole-2-carboxylic acid has limited aqueous solubility.[7][8] The substitutions on the target analyte are unlikely to significantly improve water solubility. Therefore, stock solutions should be prepared in an appropriate organic solvent. |
Detailed Protocol: Sample Preparation
The goal of sample preparation is to extract the analyte from the matrix, remove interferences, and concentrate the sample to improve sensitivity.[1][9][10][11] For biological matrices such as plasma or serum, a combination of protein precipitation and solid-phase extraction (SPE) is recommended for cleaner samples.[11][12]
Protein Precipitation
-
Rationale: To remove the bulk of proteins which can interfere with the analysis and damage the LC column.
-
Protocol:
-
To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Solid-Phase Extraction (SPE)
-
Rationale: To further purify the sample by removing phospholipids and other endogenous interferences, and to concentrate the analyte. A mixed-mode SPE sorbent can be effective for retaining the analyte through both non-polar and ionic interactions.[11]
-
Protocol:
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., Strata-X) with 1 mL of methanol followed by 1 mL of water.[12]
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 40% methanol in water to remove less polar interferences.
-
-
Elution: Elute the analyte with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Detailed Protocol: LC-MS/MS Method
Liquid Chromatography (LC)
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is proposed for the separation of this compound from potential interferences.[5][6][13][14][15]
| Parameter | Recommended Condition | Justification |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A C18 column is a good starting point for moderately polar compounds. The shorter length and smaller particle size allow for faster analysis times and better peak shapes. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic mobile phase will ensure the carboxylic acid group is protonated, leading to better retention on a C18 column.[13] Formic acid is a volatile buffer compatible with MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase chromatography and generally provides good peak shapes and lower backpressure than methanol. |
| Gradient | 5% B to 95% B over 5 minutes | A gradient elution is recommended to ensure the analyte is eluted with a good peak shape and to remove any strongly retained matrix components from the column.[5] |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Injection Volume | 5 µL | This can be optimized based on the sensitivity of the instrument and the concentration of the analyte. |
Mass Spectrometry (MS)
Electrospray ionization (ESI) in negative ion mode is the recommended ionization technique for this acidic compound.
| Parameter | Recommended Setting | Justification |
| Ionization Mode | ESI Negative | The carboxylic acid group is readily deprotonated to form [M-H]⁻ ions, leading to high sensitivity.[2][16][17] |
| Precursor Ion (Q1) | m/z 208.05 | Corresponds to the [M-H]⁻ of this compound. |
| Product Ions (Q3) | To be determined empirically | The most intense and stable fragment ions should be chosen for quantification (quantifier) and confirmation (qualifier). A plausible fragmentation is the loss of CO₂ (44 Da) from the precursor ion.[18][19][20] |
| Capillary Voltage | 3.0 - 4.0 kV | Optimization is required to achieve the best signal intensity. |
| Source Temperature | 120 - 150°C | Should be optimized for efficient desolvation. |
| Desolvation Gas Flow | 600 - 800 L/hr | Instrument-dependent, needs optimization. |
| Collision Energy | To be determined empirically | The energy required to induce fragmentation of the precursor ion needs to be optimized for the specific instrument and target analyte. |
Method Validation
Once the method is developed, it must be validated according to regulatory guidelines to ensure its reliability for the intended application.[21][22][23][24][25] Key validation parameters include:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Data Presentation and Visualization
Predicted Fragmentation of this compound
Caption: Predicted fragmentation pathway.
LC-MS/MS Analysis Workflow
Caption: Overall analytical workflow.
References
-
Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. PubMed. [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]
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Sample Preparation Strategies for LC-MS/MS Analysis of Drugs in Difficult Matrices. Phenomenex. [Link]
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Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. ACS Publications. [Link]
-
A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). RSC Publishing. [Link]
-
Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ACS Publications. [Link]
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Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. PubMed. [Link]
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LC-MS Sample Preparation: Techniques & Challenges. Opentrons. [Link]
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LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. AACC. [Link]
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Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. [Link]
-
LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. [Link]
-
BA Method Development: Polar Compounds. BioPharma Services. [Link]
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A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. [Link]
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Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
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Derivatives of Indole-2-carboxylic Acid. Journal of the American Chemical Society. [Link]
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ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Molnar Institute. [Link]
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A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. MDPI. [Link]
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Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. ResearchGate. [Link]
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Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). Cheméo. [Link]
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Validation of clinical LC-MS/MS methods: What you need to know. YouTube. [Link]
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Structures of indole-3-propionic acid (1),... ResearchGate. [Link]
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HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
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Indole 2 carboxylic acid. mzCloud. [Link]
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Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. [Link]
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Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
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Conditions for LC-MS/MS analysis of indole species. ResearchGate. [Link]
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Indole-2-carboxylic acid. PubChem. [Link]
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Indole-2-carboxylic acid. NIST WebBook. [Link]
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A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC. [Link]
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Study of Mass Spectra of Some Indole Derivatives. SciRP.org. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. PubMed. [Link]
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The Impact of Physicochemical Descriptors on the Biological Activity of 5-Fluorouracil Analogs. ResearchGate. [Link]
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Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. ResearchGate. [Link]
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Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]
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PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]
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Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]
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GCMS Section 6.12. Whitman College. [Link]
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Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PMC. [Link]
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PMC. [Link]
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pKa Prediction of Per- and Polyfluoroalkyl Acids in Water Using in silico Gas Phase Stretching Vibrational Frequencies and Infrared Intensities. ResearchGate. [Link]
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Application Notes & Protocols: Strategic Development of Analogs from 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] Its presence in essential endogenous molecules like serotonin and melatonin underscores its physiological importance.[1] Consequently, synthetic indole derivatives have been extensively explored, leading to therapies in oncology, infectious diseases, and neurodegenerative disorders.[1][2] Specifically, indole-2-carboxylic acid derivatives have shown significant promise as anticancer agents by targeting pathways like the 14-3-3η protein, as dual inhibitors of IDO1/TDO for immunotherapy, and as HIV-1 integrase inhibitors.[3][4][5]
The starting compound, 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid, offers a unique platform for analog development. The fluorine atom at the C5 position can enhance metabolic stability and binding affinity through favorable electronic interactions. The methoxy group at C6 provides a handle for modification and influences the electronic properties of the benzene portion of the indole ring. This guide provides a comprehensive framework for researchers to rationally design, synthesize, and characterize novel analogs based on this scaffold, with the goal of optimizing therapeutic efficacy.
Part 1: Rational Design Strategy for Analog Development
The development of a successful drug candidate hinges on a logical and well-justified analog design strategy. The goal is to systematically modify the parent structure to explore the structure-activity relationship (SAR) and improve pharmacological properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Key Modification Sites
We have identified three primary sites for modification on the this compound scaffold:
-
Position 2 (Carboxylic Acid): This is the most accessible functional group for derivatization. Conversion to amides, esters, or hydrazones can profoundly impact solubility, cell permeability, and binding interactions. For instance, amide coupling introduces a diverse range of chemical functionalities that can probe specific pockets in a target protein.[6]
-
Position 1 (Indole Nitrogen): The N-H proton can be substituted with alkyl or aryl groups. N-alkylation can prevent the formation of certain metabolites, increase lipophilicity, and alter the planarity of the indole ring system, which may affect stacking interactions with biological targets.[7][8]
-
Position 6 (Methoxy Group): Demethylation to a hydroxyl group provides a new point for derivatization (e.g., etherification) and introduces a hydrogen bond donor, which can be critical for target engagement.[9]
Strategic Workflow for Analog Development
The following workflow provides a systematic approach to analog development, from initial design to candidate selection.
Caption: A workflow for analog development.
Part 2: Synthetic Protocols and Methodologies
The following protocols are provided as a starting point for the synthesis of diverse analog libraries. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 2.1: Amide Coupling of the 2-Carboxylic Acid
Amide bond formation is a robust and versatile reaction for creating a library of analogs. Standard coupling reagents like EDC/HOBt are effective for this transformation.[6]
Objective: To synthesize a library of amides by reacting the parent acid with a diverse set of primary and secondary amines.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Assorted primary and secondary amines
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide analog.
| Reagent | Equivalents | Purpose |
| Starting Acid | 1.0 | Substrate |
| Amine | 1.1 | Nucleophile |
| EDC | 1.2 | Carboxylic acid activator |
| HOBt | 1.2 | Suppresses side reactions |
| DIPEA | 2.0 | Non-nucleophilic base |
Protocol 2.2: N-Alkylation of the Indole Nitrogen
N-alkylation of the indole ring can be achieved under basic conditions using an appropriate alkyl halide. The choice of base and solvent is critical for achieving high regioselectivity for N-alkylation over C-alkylation.[7][10]
Objective: To introduce alkyl substituents at the N1 position of the indole ring.
Materials:
-
This compound methyl ester (protecting the acid is recommended)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of NaH (1.5 eq) in anhydrous DMF at 0 °C, add a solution of the indole-2-carboxylate starting material (1.0 eq) in DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
If necessary, hydrolyze the methyl ester using standard conditions (e.g., LiOH in THF/water) to yield the N-alkylated carboxylic acid.
Caption: Key steps in the N-alkylation reaction.
Part 3: Characterization and Validation
Rigorous analytical characterization is essential to confirm the structure and purity of each newly synthesized analog. A combination of spectroscopic and chromatographic techniques should be employed.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural confirmation.[11] Key diagnostic signals include the indole N-H proton (if present), aromatic protons, and signals corresponding to the newly introduced functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular formula, confirming the successful incorporation of the desired modifications.[12][13] LC-MS is invaluable for monitoring reaction progress and assessing purity.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): Purity of the final compounds should be determined by HPLC, ideally using two different column/solvent systems. A purity level of >95% is typically required for biological screening.
| Technique | Information Provided | Typical Use Case |
| ¹H & ¹³C NMR | Detailed structural information, proton/carbon environment | Primary structure confirmation |
| HRMS | Accurate mass and molecular formula | Confirmation of elemental composition |
| LC-MS | Molecular weight and preliminary purity | Reaction monitoring, rapid analysis |
| HPLC-UV | Quantitative purity assessment | Final compound quality control |
Part 4: Biological Evaluation and Screening
The choice of biological assays will depend on the therapeutic target of interest. The indole scaffold is associated with a wide range of activities, including anticancer, antiviral, and anti-inflammatory effects.[2]
Example Screening Cascade: Anticancer Activity
If the goal is to develop anticancer agents, a tiered screening approach is recommended:
-
Primary Screen (In Vitro): Screen the analog library against a panel of cancer cell lines (e.g., liver, breast, lung cancer) using a cell viability assay like the MTT assay to determine IC₅₀ values.[4][11]
-
Secondary Screen (Mechanism of Action): For active compounds, perform mechanism-of-action studies. This could involve enzyme inhibition assays (e.g., kinase assays), apoptosis assays, or cell cycle analysis.[4][14]
-
Tertiary Screen (In Vivo): The most promising candidates can be advanced to preclinical animal models to evaluate efficacy and pharmacokinetics.
The data generated from this screening cascade will be crucial for establishing a robust SAR and guiding the design of the next generation of analogs.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. By employing a rational design strategy, robust synthetic protocols, and a systematic biological evaluation cascade, researchers can efficiently explore the chemical space around this privileged core. The methodologies outlined in this guide provide a solid foundation for developing potent and selective drug candidates with improved pharmacological profiles.
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Gao, C., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 238, 114402. [Link]
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Raju, G., et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry, 5(6), 221-228. [Link]
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Alves, C., et al. (2019). Pharmacophore modeling, QSAR, and docking studies of Indole Derivatives in the Hit-to-Lead Stage for Chagas Disease. Proceedings.Science. [Link]
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Lim, K., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases, 6(11), 3047-3060. [Link]
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Al-Hadedi, A., et al. (2023). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molecules, 28(14), 5434. [Link]
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Al-Hadedi, A., et al. (2023). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. [Link]
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Kaur, M., et al. (2023). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. International Journal of Molecular Sciences, 24(13), 10834. [Link]
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Kumar, R., et al. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. ACS Omega, 6(45), 30546-30558. [Link]
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Green, T., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(1), 126-130. [Link]
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De la Torre, D., et al. (2017). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. Organic & Biomolecular Chemistry, 15(1), 103-107. [Link]
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Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
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Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644-11647. [Link]
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Wolfender, J.-L., et al. (2019). Chromatographic profiling and identification of two new iridoid-indole alkaloids by UPLC–MS and HPLC-SPE-NMR analysis of an antimalarial extract from Nauclea pobeguinii. Phytochemistry Letters, 33, 1-8. [Link]
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Novikov, A., et al. (2020). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). Chemistry of Heterocyclic Compounds, 56(11), 1368-1370. [Link]
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Edison, A. S., et al. (2016). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Current Opinion in Chemical Biology, 31, 33-39. [Link]
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Aboshanab, K. M., et al. (2023). Identification, Characterization, and Production Optimization of 6-Methoxy-1H-Indole-2-Carboxylic Acid Antifungal Metabolite Pro. Journal of Fungi, 9(11), 1095. [Link]
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Nikolova, I., et al. (2021). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules, 26(11), 3183. [Link]
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Szafran, M., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. [Link]
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Umather, R., et al. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684. [Link]
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Aboshanab, K. M., et al. (2025). In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel. Microbial Cell Factories, 24(1), 77. [Link]
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structure-activity relationship studies of 5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid analogs
An In-Depth Guide to the Structure-Activity Relationship (SAR) Studies of 5-Fluoro-6-methoxy-1H-indole-2-carboxylic Acid Analogs
Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and the ability of its various positions to be functionalized make it a "privileged scaffold"—a molecular framework that can bind to multiple, diverse biological targets.[1][2] Within this broad class, the this compound core represents a particularly promising starting point for the development of novel therapeutics. The strategic placement of the fluoro, methoxy, and carboxylic acid groups provides a rich platform for investigating and optimizing interactions with various biological targets, including enzymes like indoleamine 2,3-dioxygenase (IDO1) and HIV-1 integrase, which are implicated in cancer and viral infections, respectively.[3][4]
This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this indole series. It is designed for researchers and scientists in drug development, offering detailed protocols and explaining the causal relationships behind experimental design to facilitate the rational design of more potent and selective drug candidates.
Section 1: Rationale for the Core Scaffold and Analog Design
The selection of the this compound scaffold is deliberate, with each functional group playing a potential role in the molecule's pharmacodynamic and pharmacokinetic profile. Understanding these roles is fundamental to designing a logical analog series for SAR exploration.
-
C2-Carboxylic Acid: This group is often a critical interaction point, acting as a hydrogen bond donor and acceptor. In many enzyme active sites, such as that of HIV-1 integrase, the carboxylate can form crucial coordinate bonds by chelating with divalent metal cations (e.g., Mg²⁺), anchoring the inhibitor to the target.[4] Modifications here, such as esterification or conversion to an amide, are primary steps in an SAR campaign to probe the necessity of this acidic center.
-
C5-Fluoro Group: The introduction of a fluorine atom is a common strategy in medicinal chemistry.[5] Due to its small size and high electronegativity, it can significantly alter the electronic properties of the indole ring, enhance binding affinity through favorable electrostatic interactions, and block sites of metabolism, thereby improving metabolic stability and oral bioavailability.[5]
-
C6-Methoxy Group: The methoxy group can serve as a hydrogen bond acceptor and its bulk can influence the orientation of the molecule within a binding pocket.[6] Its presence or replacement allows for the exploration of specific hydrophobic and polar interactions with the target protein.
-
N1-Indole Nitrogen: The N-H group can act as a hydrogen bond donor. Alkylation or substitution at this position is a key strategy to explore additional binding pockets, modulate solubility, and improve cell permeability.
The logical progression of an SAR study involves systematically modifying each of these positions and observing the resulting change in biological activity.
Section 2: Synthetic Strategies and Protocols
The synthesis of this compound analogs typically proceeds through established indole ring-forming reactions. The following protocol outlines a general, robust method for synthesizing the core scaffold and a representative N1-alkylated analog.
Protocol 2.1: Synthesis of Ethyl 5-Fluoro-6-methoxy-1H-indole-2-carboxylate
This protocol describes a common synthetic route.
Step-by-Step Methodology:
-
Starting Material: Begin with a commercially available substituted aniline, such as 4-fluoro-3-methoxyaniline.
-
Diazotization: Dissolve the aniline (1.0 eq) in a mixture of ethanol and aqueous HCl at 0°C. Add a solution of sodium nitrite (1.1 eq) dropwise while maintaining the temperature below 5°C. Stir for 30 minutes.
-
Japp-Klingemann Reaction: In a separate flask, prepare a solution of ethyl 2-methyl-3-oxobutanoate (1.2 eq) and sodium ethoxide (2.0 eq) in ethanol at 0°C. Slowly add the diazonium salt solution from the previous step to this mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Fischer Indole Synthesis: Add concentrated sulfuric acid or another strong acid catalyst (e.g., polyphosphoric acid) to the reaction mixture. Heat the mixture to reflux (typically 80-100°C) for 2-4 hours until TLC analysis indicates the formation of the indole ring.
-
Work-up and Purification: Cool the reaction mixture and pour it into ice water. The crude product will precipitate. Filter the solid, wash with water, and dry. Purify the crude ester by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure ethyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate.
Protocol 2.2: N-Alkylation and Saponification
Step-by-Step Methodology:
-
N-Alkylation: Dissolve the indole ester from Protocol 2.1 (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile. Add a base such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) and stir for 30 minutes at room temperature. Add the desired alkyl halide (e.g., methyl iodide, 1.5 eq) and continue stirring until the reaction is complete (monitored by TLC).
-
Saponification (Ester Hydrolysis): To the N-alkylated ester, add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (3.0 eq) in a mixture of THF/water/methanol. Stir at room temperature or gently heat until the ester is fully hydrolyzed.
-
Work-up and Purification: Acidify the reaction mixture with 1N HCl to pH ~2-3 to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum to yield the final N-alkylated this compound analog.
Caption: General workflow for the synthesis of target analogs.
Section 3: Biological Evaluation and Protocols
To establish a clear SAR, synthesized analogs must be evaluated in robust and reproducible biological assays. The choice of assay depends on the therapeutic target of interest. Below are protocols for a general enzyme inhibition assay and a cell-based cytotoxicity assay.
Protocol 3.1: In Vitro Enzyme Inhibition Assay (Generic)
This protocol provides a framework for measuring the IC₅₀ value of an analog against a purified enzyme (e.g., IDO1, HIV-1 Integrase).
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of each analog in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Assay Plate Preparation: Add 1 µL of each diluted compound solution to the wells of a 384-well assay plate. Include controls for 100% activity (DMSO only) and 0% activity (known potent inhibitor).
-
Enzyme and Substrate Addition: Prepare an assay buffer containing the purified target enzyme at a predetermined concentration. Add this enzyme solution to all wells. Incubate for 15-30 minutes at room temperature to allow compound binding.
-
Initiate Reaction: Add the enzyme's substrate to all wells to start the reaction.
-
Detection: Incubate the plate at the optimal temperature (e.g., 37°C) for a specific time (e.g., 60 minutes). Stop the reaction and measure the output signal using a plate reader (e.g., fluorescence, absorbance, or luminescence, depending on the assay format).
-
Data Analysis: Normalize the data to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3.2: Cell Viability (MTT) Assay
This assay is crucial for identifying compounds that are cytotoxic and for determining the therapeutic index.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the indole analogs in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
Caption: Workflow for assessing the biological activity of new analogs.
Section 4: Analysis of Structure-Activity Relationships
The core of an SAR study is the systematic analysis of how structural changes affect biological activity. The data is typically compiled into a table for clear comparison.
Table 1: Hypothetical SAR Data for this compound Analogs against Target X
| Analog ID | Modification (R Group) | Target X IC₅₀ (µM) | Cell Viability CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| 1 (Core) | N1-H | 0.5 | >50 | >100 |
| 2 | N1-Methyl | 0.2 | >50 | >250 |
| 3 | N1-Ethyl | 0.4 | >50 | >125 |
| 4 | N1-Benzyl | 5.2 | >50 | >9.6 |
| 5 | C2-CONH₂ (Amide) | 8.9 | >50 | >5.6 |
| 6 | C2-CO₂Me (Ester) | 15.0 | >50 | >3.3 |
| 7 | 5-H (Des-fluoro) | 6.5 | 45 | 6.9 |
| 8 | 6-H (Des-methoxy) | 1.1 | >50 | >45 |
Interpretation of SAR Data:
-
N1 Position: The parent compound 1 (N1-H) is potent. Small alkylation at this position is beneficial, with the N1-methyl analog 2 showing a more than two-fold increase in potency. This suggests a small hydrophobic pocket near the N1 position in the target's binding site. Increasing the bulk, as with the N1-benzyl group in analog 4 , leads to a significant loss of activity, likely due to steric hindrance.
-
C2 Position: Modification of the carboxylic acid to a primary amide (5 ) or a methyl ester (6 ) drastically reduces potency. This strongly indicates that the negatively charged carboxylate is essential for a critical interaction with the target, such as chelating a metal ion or forming a key salt bridge.[4]
-
C5 and C6 Positions: Removal of the 5-fluoro group (analog 7 ) results in a >10-fold loss of potency and introduces some cytotoxicity. This highlights the importance of the fluorine atom for target affinity, potentially through favorable electronic interactions or by correctly positioning the molecule in the active site.[5] Removal of the 6-methoxy group (analog 8 ) is less detrimental, suggesting this group contributes to binding but is not as critical as the fluoro or carboxylate moieties.
Section 5: The Role of Computational Modeling
Modern SAR studies are greatly enhanced by computational chemistry, which provides insights into binding modes and helps prioritize the synthesis of new analogs.
-
Molecular Docking: Docking studies can predict how an inhibitor binds to the 3D structure of its target protein.[3] For instance, docking analog 2 into the active site of Target X might reveal that the N1-methyl group fits snugly into a small hydrophobic pocket, rationalizing its enhanced potency. Conversely, docking analog 4 would likely show a steric clash between the bulky benzyl group and the protein surface.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models create a mathematical relationship between the chemical properties of a series of compounds and their biological activities.[7] These models can help predict the potency of unsynthesized analogs, guiding the design of the next generation of compounds.
Caption: The iterative cycle of SAR-driven drug discovery.
Conclusion and Future Directions
The structure-activity relationship studies for the this compound scaffold reveal a clear blueprint for inhibitor design. The C2-carboxylate and the C5-fluoro group are critical for high potency, while the N1 position offers a site for optimization with small alkyl substituents. Future work should focus on exploring a wider range of small, electronically diverse groups at the N1 position and further probing the role of the C6-methoxy group by replacing it with other hydrogen bond acceptors. This systematic, iterative process of design, synthesis, and testing, guided by computational insights, is the most effective path toward developing a clinical candidate from this promising chemical series.
References
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- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. RSC Publishing.
- Synthesis and SAR studies of indole-based MK2 inhibitors | Request PDF - ResearchGate. (2026, August 9).
- Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investig
- Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - RSC Publishing. (2021, April 26). RSC Publishing.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid
Introduction
Welcome to the technical support center for the synthesis of 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid. This valuable indole derivative is a key building block in the development of novel therapeutics and advanced materials. Its synthesis, while achievable, presents a unique set of challenges stemming from the specific substitution pattern on the indole core. The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group can significantly influence the course of the reaction, often leading to unexpected side products or incomplete conversions.
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of this target molecule. By understanding the underlying chemical principles and having access to detailed, field-proven protocols, you will be better equipped to navigate the complexities of this synthesis and achieve your desired outcomes with higher purity and yield.
Troubleshooting Guide: The Fischer Indole Synthesis Approach
The most common route to this compound involves a three-stage process:
-
Hydrazone Formation: Reaction of (4-fluoro-5-methoxyphenyl)hydrazine with ethyl pyruvate.
-
Fischer Indole Cyclization: Acid-catalyzed cyclization of the resulting hydrazone to form ethyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate.
-
Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid product.
This guide will address potential issues at each of these critical stages.
Stage 1 & 2: Hydrazone Formation and Fischer Indole Cyclization
The Fischer indole synthesis is a powerful tool for constructing the indole nucleus, but the success of the reaction is highly dependent on the electronic nature of the substituents on the phenylhydrazine precursor.[1][2]
Question 1: My Fischer indole cyclization is resulting in a low yield of the desired product, and I'm observing significant amounts of a dark, tarry byproduct. What's going wrong?
Answer:
This is a classic challenge in Fischer indole syntheses, particularly with substituted phenylhydrazines. The primary culprits are often competing side reactions and harsh reaction conditions. The 4-fluoro-5-methoxyphenyl)hydrazine possesses both an electron-withdrawing group (fluoro) and an electron-donating group (methoxy), which creates a delicate electronic balance.
Underlying Causality:
-
N-N Bond Cleavage: The methoxy group, being electron-donating, can stabilize the protonated ene-hydrazine intermediate in a way that favors undesired N-N bond cleavage. This leads to the formation of anilines and other degradation products instead of the desired indole.[3]
-
Harsh Acidic Conditions: While the electron-withdrawing fluorine atom can slow down the desired[4][4]-sigmatropic rearrangement, prompting the use of stronger acids or higher temperatures, these conditions can also promote polymerization and degradation of both the starting materials and the product.[3]
Troubleshooting Protocol:
-
Optimize Acid Catalyst and Temperature:
-
Begin with milder acidic conditions. Instead of strong acids like polyphosphoric acid (PPA) or concentrated sulfuric acid, consider using a weaker Brønsted acid such as acetic acid or a Lewis acid like zinc chloride (ZnCl₂).[1]
-
Incrementally increase the temperature. Start at a lower temperature (e.g., 80 °C) and slowly increase it while monitoring the reaction progress by TLC. This can help find the "sweet spot" where the desired cyclization occurs without significant degradation.
-
-
In Situ Hydrazone Formation:
-
Some substituted phenylhydrazones can be unstable. Consider forming the hydrazone in situ by reacting the (4-fluoro-5-methoxyphenyl)hydrazine and ethyl pyruvate directly in the acidic reaction medium. This avoids the isolation of a potentially labile intermediate.[3]
-
-
Purity of Starting Materials:
-
Ensure the (4-fluoro-5-methoxyphenyl)hydrazine is of high purity. Impurities can significantly inhibit the reaction or lead to side products.
-
Experimental Protocol: Optimized Fischer Indole Cyclization
| Parameter | Recommended Condition |
| Starting Materials | (4-fluoro-5-methoxyphenyl)hydrazine, Ethyl pyruvate |
| Acid Catalyst | Zinc Chloride (ZnCl₂) or Acetic Acid |
| Solvent | Ethanol or Toluene |
| Temperature | 80-110 °C (monitor and adjust) |
| Reaction Time | 2-6 hours (monitor by TLC) |
Question 2: I am observing the formation of an unexpected regioisomer. How can I improve the selectivity of the cyclization?
Answer:
While the substitution pattern of (4-fluoro-5-methoxyphenyl)hydrazine should theoretically lead to a single regioisomer, "abnormal" Fischer indole syntheses have been reported, especially with methoxy substituents.[4] The choice of acid catalyst can play a crucial role in directing the cyclization.
Underlying Causality:
-
Lewis Acid Coordination: A Lewis acid like ZnCl₂ might coordinate with the methoxy group, influencing the electronics of the aromatic ring and potentially favoring an alternative cyclization pathway.[4]
-
Proton Acid Strength: The strength of a Brønsted acid can influence whether the reaction proceeds under kinetic or thermodynamic control, which can affect the regioselectivity with unsymmetrical ketones (though less of a concern with pyruvates).[3]
Troubleshooting Protocol:
-
Vary the Acid Catalyst:
-
If you are using a Lewis acid and observing regioisomers, switch to a Brønsted acid like polyphosphoric acid (PPA) or a mixture of acetic acid and a stronger mineral acid.
-
Conversely, if a strong Brønsted acid is leading to undesired products, a milder Lewis acid might provide better selectivity.
-
-
Solvent Effects:
-
The polarity of the solvent can influence the reaction pathway. Experiment with both polar protic (e.g., ethanol) and non-polar aprotic (e.g., toluene) solvents.
-
Workflow for Troubleshooting Low Yield in Fischer Indole Synthesis
Caption: General workflow for the Leimgruber-Batcho indole synthesis.
Q2: How can I effectively purify the final this compound product?
A2: Purification of the final product can typically be achieved by recrystallization. Given the carboxylic acid functionality, you can also employ an acid-base extraction.
-
Recrystallization: A mixture of ethanol and water, or ethyl acetate and hexanes, is often a good starting point for recrystallization.
-
Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., saturated sodium bicarbonate solution). The aqueous layer, containing the sodium salt of your product, can then be washed with fresh organic solvent to remove non-acidic impurities. Careful acidification of the aqueous layer will then precipitate the purified carboxylic acid.
Q3: What are the key spectroscopic features I should look for to confirm the structure of my product?
A3:
-
¹H NMR: Expect to see characteristic signals for the indole N-H proton (typically a broad singlet at >10 ppm), aromatic protons on the benzene and pyrrole rings, the methoxy group singlet (around 3.8-4.0 ppm), and the carboxylic acid proton (a broad singlet at >12 ppm).
-
¹³C NMR: Look for the carbonyl carbon of the carboxylic acid (typically >160 ppm) and the carbons of the indole ring system. The carbon attached to the fluorine will show a large C-F coupling constant.
-
IR Spectroscopy: Key stretches to look for include the N-H stretch (around 3300 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), and the C=O stretch of the carboxylic acid (around 1680 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₁₀H₈FNO₃ should be observed.
References
- BenchChem. (2025). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. BenchChem.
-
Wikipedia. (2023). Leimgruber–Batcho indole synthesis. In Wikipedia. [Link]
- Ishii, H., et al. (1982). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 30(5), 1594-1606.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. [Link]
- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.
- Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
-
Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. [Link]
Sources
Technical Support Center: A Guide to Improving the Yield of 5-Fluoro-6-methoxy-1H-indole-2-carboxylic Acid Synthesis
Executive Summary: The synthesis of substituted indoles, such as 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid, is a critical process in the development of novel therapeutics and functional materials. This molecule's structural complexity, featuring both an electron-withdrawing fluorine atom and an electron-donating methoxy group, presents unique challenges. The most robust and widely adopted pathway involves a two-stage process: the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by an acid-catalyzed Fischer indole synthesis for cyclization.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to empower researchers to overcome common synthetic hurdles, optimize reaction conditions, and ultimately improve the yield and purity of the target compound.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, providing causal explanations and actionable solutions.
Q1: My overall reaction yield is consistently low. What are the primary factors to investigate?
Low yields in multi-step syntheses like this can arise from several factors. A systematic approach is crucial for diagnosis.
-
Purity of Starting Materials: The Fischer indole synthesis is highly sensitive to the purity of the initial arylhydrazine and carbonyl compounds. Impurities can introduce competing side reactions that consume starting materials and complicate purification.[2] Always verify the purity of your 4-fluoro-3-methoxyaniline and pyruvic acid derivative (or other β-keto acid/ester) by NMR or another suitable analytical technique before starting.
-
Suboptimal Reaction Conditions: Both the Japp-Klingemann and Fischer synthesis stages are sensitive to temperature and acid strength.[2]
-
Temperature: In the Fischer cyclization, insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause decomposition of the hydrazone intermediate or the final indole product. Empirical optimization is often necessary.
-
Acid Catalyst: The choice and concentration of the acid catalyst in the Fischer cyclization are critical.[2] A catalyst that is too weak may not facilitate the key-sigmatropic rearrangement efficiently, whereas an overly strong acid can promote side reactions like N-N bond cleavage.[3][4]
-
-
Atmospheric Control: The hydrazone intermediate can be sensitive to oxidation. Performing the Fischer cyclization step under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative degradation and improve yield.
Q2: I'm observing significant impurity formation. What are the likely side reactions and how can I minimize them?
Impurity generation is a common challenge, often stemming from the inherent reactivity of the intermediates.
-
N-N Bond Cleavage: The electron-donating methoxy group on the arylhydrazine can weaken the N-N bond.[2][5] In the presence of a strong acid, this can lead to heterolytic cleavage, which competes directly with the desired cyclization pathway, forming aniline byproducts instead of the indole.[3]
-
Aldol Condensation: If using a ketone or aldehyde with α-hydrogens as the carbonyl partner, acid-catalyzed self-condensation can occur, leading to undesired dimeric impurities.[2] Using pyruvic acid or its ester minimizes this specific side reaction.
-
Regiochemical Issues: For arylhydrazines with meta-substituents, two different indole regioisomers can form. The general rule is that electron-donating groups (like -OCH₃) direct the cyclization to the para position, while electron-withdrawing groups can lead to mixtures.[5] For 4-fluoro-3-methoxyphenylhydrazine, the cyclization is expected to favor the 5-fluoro-6-methoxy product, but careful analysis for isomeric impurities is warranted.
Q3: The final product, this compound, is difficult to purify. What strategies can improve its isolation?
Indole-2-carboxylic acids can be challenging to purify due to their polarity and potential for zwitterionic character.
-
Recrystallization: This is the most effective method for purifying the final product.
-
Solvent Selection: Experiment with polar protic solvents like ethanol or solvent mixtures such as acetic acid/water or dioxane/water.[7][8] The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.
-
-
Acid-Base Extraction: Before recrystallization, an acid-base workup can remove many impurities. Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate), wash with an organic solvent (like ethyl acetate) to remove neutral organic impurities, and then re-acidify the aqueous layer (e.g., with HCl) to precipitate the purified carboxylic acid.
-
Column Chromatography Issues: Standard silica gel chromatography can be problematic for carboxylic acids due to strong adsorption and peak tailing.[9] If chromatography is necessary, consider:
-
Adding a small percentage of acetic or formic acid to the eluent to suppress deprotonation of the carboxyl group.
-
Using reverse-phase (C18) silica with a water/acetonitrile or water/methanol gradient.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most established route is a two-step sequence beginning with the Japp-Klingemann reaction , followed by the Fischer indole synthesis . This pathway involves:
-
Diazotization of 4-fluoro-3-methoxyaniline to form a diazonium salt.
-
Coupling the diazonium salt with a β-keto-ester (e.g., ethyl acetoacetate) or a β-keto-acid (e.g., pyruvic acid). This is the Japp-Klingemann reaction, which forms the key arylhydrazone intermediate.[10]
-
Cyclization of the arylhydrazone in the presence of an acid catalyst (Fischer indole synthesis) to yield the final indole-2-carboxylic acid.[6]
Q2: Why is the Japp-Klingemann/Fischer indole synthesis sequence preferred for this type of molecule?
This sequence offers several distinct advantages:
-
Avoids Unstable Hydrazines: It circumvents the need to synthesize, isolate, and handle the substituted arylhydrazine, which can be unstable. The precursor hydrazone is generated directly from a more stable diazonium salt.[1]
-
Direct Carboxylic Acid Installation: By using a β-keto-acid like pyruvic acid as the coupling partner in the Japp-Klingemann step, the 2-carboxylic acid group is incorporated directly into the indole ring during the Fischer cyclization.[2]
-
High Versatility: The Fischer indole synthesis is one of the most versatile methods for creating substituted indoles and is compatible with a wide range of functional groups on the aryl ring.[7]
Q3: What mechanistic role do the fluoro and methoxy substituents play in the reaction?
The electronic properties of these substituents are critical to the success of the Fischer indole synthesis.
-
Methoxy Group (-OCH₃): As a strong electron-donating group (EDG), the methoxy substituent activates the aromatic ring, which generally speeds up the rate-limiting-sigmatropic rearrangement step.[5] This is because it enriches the electron density of the arene partner in the rearrangement.
-
Fluoro Group (-F): As an electron-withdrawing group (EWG) by induction, the fluorine atom deactivates the ring slightly. However, its effect is less pronounced than the activating effect of the methoxy group. Its primary influence is on the regiochemistry of the cyclization, ensuring the correct isomer is formed.
Q4: Are there viable alternative synthetic routes I should consider?
While the Japp-Klingemann/Fischer route is standard, other methods for indole synthesis exist, though they may require different starting materials or offer less direct access to the 2-carboxylic acid functionality.
-
Leimgruber-Batcho Indole Synthesis: This method starts from a 2-nitrotoluene derivative and is widely used in industry due to the availability of starting materials.[11] It involves forming an enamine, followed by a reductive cyclization.
-
Reissert Indole Synthesis: This route involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid. A similar method using ferrous hydroxide as a catalyst has also been reported.[12]
Part 3: Key Experimental Protocols
Protocol 1: Synthesis of the Arylhydrazone Intermediate via Japp-Klingemann Reaction
This protocol describes the formation of the hydrazone from 4-fluoro-3-methoxyaniline and ethyl pyruvate.
-
Diazotization:
-
Dissolve 4-fluoro-3-methoxyaniline (1.0 eq) in 3M HCl. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Coupling Reaction:
-
In a separate flask, dissolve ethyl pyruvate (1.1 eq) and sodium acetate (3.0 eq) in ethanol and water (1:1). Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the ethyl pyruvate solution over 30-45 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to stir at 0-5 °C for 2 hours, then let it warm to room temperature and stir overnight.
-
-
Isolation:
-
The resulting hydrazone often precipitates from the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral, then wash with a small amount of cold ethanol.
-
Dry the product under vacuum. The hydrazone is typically used in the next step without further purification.
-
Protocol 2: Fischer Indole Cyclization and Saponification
This protocol describes the conversion of the arylhydrazone to the final product.
-
Cyclization:
-
Combine the dried arylhydrazone (1.0 eq) with a suitable acid catalyst. Polyphosphoric acid (PPA) (10x by weight) is often effective. Alternatively, heat the hydrazone in glacial acetic acid or ethanol saturated with HCl gas.[1][2]
-
Heat the mixture with stirring. The optimal temperature is typically between 80-120 °C and should be determined empirically. Monitor the reaction by TLC until the starting hydrazone is consumed.
-
-
Workup & Saponification:
-
Cool the reaction mixture and carefully pour it onto crushed ice. This will hydrolyze the PPA and precipitate the crude ethyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate.
-
Collect the crude ester by filtration and wash thoroughly with water.
-
To hydrolyze the ester, suspend the crude solid in a mixture of ethanol and 2M NaOH solution. Heat the mixture at reflux for 2-4 hours until hydrolysis is complete (monitored by TLC).
-
-
Isolation of Carboxylic Acid:
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 3M HCl.
-
The desired this compound will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Protocol 3: Purification by Recrystallization
-
Place the crude, dried indole-2-carboxylic acid in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., 95% ethanol) to just dissolve the solid.
-
If the solution has color, a small amount of activated carbon can be added, and the solution can be filtered hot through a celite plug.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
Part 4: Data Summaries & Visualizations
Table 1: Key Parameters for Japp-Klingemann Reaction Optimization
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Temperature | 0-5 °C | Diazonium salts are unstable at higher temperatures. Maintaining a low temperature is critical for yield. |
| pH | 4-5 (Buffered) | The coupling reaction is pH-sensitive. Sodium acetate is used to maintain a weakly acidic pH for optimal coupling. |
| Stoichiometry | Slight excess of carbonyl | A small excess of the β-keto-ester/acid can help drive the reaction to completion. |
| Addition Rate | Slow, dropwise | Slow addition of the diazonium salt prevents localized heating and decomposition. |
Table 2: Common Acid Catalysts for Fischer Indole Cyclization
| Catalyst | Type | Typical Conditions | Advantages & Disadvantages |
| Polyphosphoric Acid (PPA) | Brønsted/Lewis | 80-120 °C, neat | Effective dehydrating agent, promotes clean cyclization. Workup can be difficult. |
| Sulfuric Acid (H₂SO₄) | Brønsted | Diluted in EtOH/AcOH | Strong acid, effective but can promote side reactions and charring if not controlled.[6] |
| Zinc Chloride (ZnCl₂) | Lewis | 120-180 °C, neat or in solvent | Milder than strong Brønsted acids, can reduce N-N cleavage. Requires higher temperatures.[2][6] |
| HCl (gas) in Solvent | Brønsted | RT to 80 °C in EtOH or AcOH | Allows for milder conditions. Requires handling of gaseous HCl.[1] |
Diagrams
Caption: Overall workflow for the synthesis of the target indole.
Caption: A logical flowchart for troubleshooting low reaction yields.
Caption: Simplified mechanism of the Japp-Klingemann reaction.
References
-
Wikipedia. (2023). Japp–Klingemann reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]
-
chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]
- Pál, B., et al. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Arkivoc.
-
Nature Experiments. (n.d.). A three-component Fischer indole synthesis. Retrieved from [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link]
-
Reich, D., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(18), 7138–7147. Available at: [Link]
- University of Michigan. (n.d.). Indoles. Chemistry 540 Handout.
-
Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Retrieved from [Link]
- ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
- NIH. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
-
Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]
- Cambridge University Press. (n.d.). Fischer Indole Synthesis.
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
- NIH. (2021).
- Springer. (n.d.). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid.
- Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C.
- Springer. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
- ResearchGate. (2025).
- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
-
MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). EP1310486A1 - Process for producing 5-fluorooxindole and for producing intermediate therefor.
- Semantic Scholar. (2023). Identification, Characterization, and Production Optimization of 6-Methoxy-1H-Indole-2-Carboxylic Acid Antifungal Metabolite.
- NIH. (2023).
-
PubMed. (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2004041805A1 - NEW PROCESS FOR THE PREPARATION OF RACEMIC....
- PubMed. (n.d.). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids....
- Biomedical Research. (2017). Purification of (S)
- NIH. (n.d.). 5-Fluoro-1H-indole-3-carboxylic acid.
- NIH. (n.d.). A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid....
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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- 12. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Indole-2-Carboxylic Acid
Welcome to the technical support center for indole-2-carboxylic acid synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the synthesis of this critical intermediate. Here, we move beyond simple protocols to address the nuanced side reactions and experimental variables that can impact yield, purity, and overall success. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address issues encountered in the lab.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of indole-2-carboxylic acid. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Q1: Why is my Reissert indole synthesis failing or resulting in consistently low yields?
Low yields in the Reissert synthesis, which typically involves the condensation of o-nitrotoluene with diethyl oxalate followed by reductive cyclization, are a frequent issue.[1][2] The problem can often be traced back to one of the two main stages of the reaction.
Potential Causes & Solutions:
-
Inefficient Condensation (Step 1): The initial Claisen condensation is highly dependent on the base and reaction conditions.
-
Suboptimal Base: Sodium ethoxide is commonly used, but potassium ethoxide has been shown to give better results due to its greater strength as a base.[1][2] Ensure the base is anhydrous and used in sufficient excess to drive the reaction to completion.
-
Reaction Conditions: The reaction requires strictly anhydrous conditions. Any moisture will consume the alkoxide base and inhibit the condensation. Ensure all glassware is oven-dried and solvents are appropriately distilled and dried.
-
-
Problematic Reductive Cyclization (Step 2): The reduction of the nitro group and subsequent cyclization is sensitive and can be diverted by incorrect reagents or conditions.
-
Choice of Reducing Agent: While various reducing agents like iron powder in acetic acid, zinc dust in acetic acid, or sodium dithionite can be used, their effectiveness can vary based on the substrate.[2] Catalytic hydrogenation (e.g., H₂/Pd-C) is often a cleaner and more efficient alternative, avoiding the large amounts of metal sludge produced by reagents like iron or zinc, which can complicate purification.[3]
-
Side Reaction to Quinolones: Under certain reduction conditions, particularly with PtO₂ in ethanol, the reaction can be diverted to form quinolone byproducts instead of the desired indole.[2] If quinolone formation is suspected, switching the reduction system (e.g., to Zn/acetic acid) is recommended.
-
-
Impure Starting Materials: The purity of the starting o-nitrotoluene and diethyl oxalate is critical. Impurities can introduce competing side reactions that consume reagents and lower the overall yield.[4]
Workflow for Troubleshooting Low Yield in Reissert Synthesis
The following decision tree can guide your troubleshooting process:
Caption: Troubleshooting workflow for the Reissert synthesis.
Q2: I'm observing premature decarboxylation of my indole-2-carboxylic acid during workup. How can I prevent it?
Indole-2-carboxylic acid can be sensitive to decarboxylation, especially at elevated temperatures, to yield the parent indole.[2][5] This process is often performed intentionally but can be a problematic side reaction if the carboxylic acid is the desired product.
Potential Causes & Solutions:
-
High Temperatures: The most common cause is excessive heat during solvent removal or purification. Decarboxylation is often carried out by heating the acid above its melting point or refluxing in a high-boiling solvent like quinoline.[2][6]
-
Solution: Avoid high temperatures at all stages following the formation of the acid. Concentrate reaction mixtures using a rotary evaporator at temperatures below 40-50°C. Avoid distillation or high-temperature recrystallization of the final product.
-
-
Strongly Acidic Conditions: In concentrated strong acids, decarboxylation can be facilitated through the formation of a protonated carbonic acid intermediate.[7]
-
Solution: While the synthesis itself may require acid, neutralize the reaction mixture to a slightly basic pH (7-8) before extraction and concentration steps. This will convert the carboxylic acid to its more stable carboxylate salt. The free acid can then be carefully precipitated by re-acidifying to its isoelectric point (around pH 2-3).[8]
-
Q3: My final product is difficult to purify and contains persistent colored impurities. What are they and how can I remove them?
Crude indole-2-carboxylic acid, particularly from syntheses involving metal-based reducing agents, can contain a variety of impurities that are difficult to remove by simple recrystallization.[3][8]
Common Impurities:
-
Unreacted Intermediates: Such as ethyl o-nitrophenylpyruvate from the Reissert synthesis.
-
Polymeric/Resinous Materials: Indoles can be susceptible to auto-oxidation and polymerization, especially when exposed to air and light, forming colored resinous substances.[9]
-
Residual Metals: Iron or zinc salts from the reduction step can form complexes with the product.
Advanced Purification Protocol:
A highly effective method for purification involves selective precipitation via a triethylamine salt, which separates the desired product from many common impurities.[8]
Protocol 2: Purification via Triethylamine Salt Formation
-
Dissolution: Dissolve the crude indole-2-carboxylic acid product in a suitable organic solvent such as acetone or ethanol.
-
Salt Formation: Slowly add triethylamine dropwise to the solution. The triethylamine salt of indole-2-carboxylic acid is often poorly soluble in these solvents and will precipitate out as a solid.
-
Isolation: Filter the solid triethylamine salt and wash it with a small amount of cold solvent.
-
Decolorization: Dissolve the collected salt in water. Add activated carbon to the aqueous solution and stir for 15-30 minutes to adsorb colored impurities.
-
Filtration: Filter the solution through a pad of celite to remove the activated carbon.
-
Precipitation: Cool the clear filtrate in an ice bath and slowly add a mineral acid (e.g., 1M HCl) dropwise with stirring. The pure indole-2-carboxylic acid will precipitate out as a white or off-white solid as the solution reaches a pH of approximately 2-3.
-
Final Collection: Filter the purified product, wash with cold water, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to indole-2-carboxylic acid, and what are their pros and cons?
The two most established methods are the Reissert and Fischer indole syntheses. Each has distinct advantages and is suited for different starting materials and scales.
| Feature | Reissert Indole Synthesis | Fischer Indole Synthesis |
| Starting Materials | o-Nitrotoluene derivatives & Diethyl oxalate[1] | Arylhydrazine derivatives & Pyruvic acid (or its ester)[10] |
| Key Transformation | Base-catalyzed condensation followed by reductive cyclization[2] | Acid-catalyzed condensation to a hydrazone, followed by a[1][1]-sigmatropic rearrangement[11] |
| Advantages | Good for substrates where the corresponding hydrazine is unstable or inaccessible. Avoids the sometimes harsh conditions of the Fischer rearrangement. | Highly versatile and one of the most widely used methods for indole synthesis. Tolerates a wide range of functional groups.[12] |
| Disadvantages | Can have issues with the efficiency of the reduction step and potential for quinolone side products.[2] Starting o-nitrotoluenes can be less readily available than anilines (precursors to hydrazines). | Sensitive to steric hindrance near the reaction site. Electron-donating groups on the arylhydrazine can promote N-N bond cleavage as a side reaction.[4] |
Q2: How do substituents on the aromatic ring affect the outcome of the Fischer indole synthesis?
Substituents on the arylhydrazine ring can significantly influence both the reaction rate and the regioselectivity of the cyclization step.
-
Electron-Donating Groups (EDGs): These groups (e.g., -OCH₃, -CH₃) generally accelerate the[1][1]-sigmatropic rearrangement, which is often the rate-determining step. However, strong EDGs can also weaken the N-N bond, increasing the likelihood of cleavage, which is a major side reaction that leads to byproducts instead of the indole.[4]
-
Electron-Withdrawing Groups (EWGs): These groups (e.g., -NO₂, -Cl) slow down the sigmatropic rearrangement. While this may require more forcing conditions, it can suppress the undesired N-N bond cleavage, sometimes leading to cleaner reactions.
The diagram below illustrates the competing pathways.
Caption: Competing pathways in the Fischer indole synthesis.
References
- Refinement method of indole-2-carboxylic acid. Google Patents (CN106008311A).
-
Reissert indole synthesis. Wikipedia. Available from: [Link]
-
Synthesis of Indole-2-carboxylic Esters. Combinatorial Chemistry Review. Available from: [Link]
-
Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. ResearchGate. Available from: [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available from: [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Available from: [Link]
-
Reissert-Indole-Synthesis.pdf. ResearchGate. Available from: [Link]
-
Reissert Indole Synthesis. YouTube. Available from: [Link]
-
Synthesis of Indole-2-Carboxylic Acid Esters. Taylor & Francis Online. Available from: [Link]
-
The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. Available from: [Link]
-
(PDF) Reissert Indole Synthesis. ResearchGate. Available from: [Link]
-
Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Available from: [Link]
-
Reissert Indole Synthesis. Name-Reaction.com. Available from: [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PMC - PubMed Central. Available from: [Link]
-
A Practical Synthesis of Indole-2-carboxylic Acid. Taylor & Francis Online. Available from: [Link]
-
Synthesis of indoles. Organic Chemistry Portal. Available from: [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available from: [Link]
- Synthetic method of indole-2-carboxylic acid. Google Patents (CN102020600A).
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available from: [Link]
-
Synthesis and Chemistry of Indole. SlideShare. Available from: [Link]
-
Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. SIOC Journals. Available from: [Link]
-
indole-2-carboxylic acid, 1477-50-5. The Good Scents Company. Available from: [Link]
-
an improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis. Canadian Science Publishing. Available from: [Link]
-
Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate. Available from: [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products. ResearchGate. Available from: [Link]
-
Fischer indole synthesis. Wikipedia. Available from: [Link]
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Available from: [Link]
-
Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. PubMed. Available from: [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. Available from: [Link]
-
SYNTHESIS OF INDOLE DERIVATIVES. 5-INDOLECARBOXYLIC ACID. ACS Publications. Available from: [Link]
- Decarboxylation method of heterocyclic carboxylic acid compounds. Google Patents (CN109694343B).
Sources
- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid
An Expert Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid. This guide is designed to provide in-depth, practical solutions to the solubility challenges frequently encountered with this compound. As Senior Application Scientists, we understand that overcoming formulation hurdles is critical for experimental success and the advancement of your research. Here, we combine foundational chemical principles with field-proven techniques to help you navigate these issues effectively.
Section 1: Compound Properties & Initial Assessment
Before attempting solubilization, it's crucial to understand the physicochemical characteristics of the molecule. This compound is a heterocyclic compound whose structure dictates its behavior in different solvents.
| Property | Data / Estimate | Implication for Solubility |
| Molecular Formula | C₁₀H₈FNO₃ | - |
| Molecular Weight | 209.17 g/mol | - |
| Structure | Indole ring (hydrophobic), Carboxylic acid (ionizable, hydrophilic), Fluoro group (electron-withdrawing), Methoxy group (moderately polar) | The molecule has an amphiphilic nature, with a dominant hydrophobic core (the indole ring system) and a key ionizable group (carboxylic acid) that is critical for aqueous solubility. |
| pKa (estimated) | ~3.5 - 4.5 | The carboxylic acid group is weakly acidic. Its ionization state, and therefore aqueous solubility, will be highly dependent on the pH of the medium. |
| Predicted LogP | ~2.4 | This value suggests a preference for lipophilic (organic) environments over aqueous ones, predicting poor water solubility.[1] |
Section 2: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling of this compound.
Q1: What is the expected solubility of this compound in common lab solvents?
A1: Direct, quantitative solubility data for this specific molecule is not widely published. However, based on its structure and the properties of the parent indole-2-carboxylic acid scaffold, it is classified as practically insoluble in aqueous media (<0.1 mg/mL).[2] It is expected to have moderate to good solubility in polar aprotic organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Solubility in alcohols like ethanol may be more limited.
Q2: I'm trying to dissolve the compound directly in a neutral aqueous buffer (e.g., PBS pH 7.4) for my bioassay, but it's not working. Why?
A2: This is the most common issue. The problem lies in the pH of the buffer relative to the compound's pKa. The carboxylic acid group has an estimated pKa between 3.5 and 4.5. At a neutral pH of 7.4, which is significantly above the pKa, the carboxylic acid group should be deprotonated (COO⁻), forming a more polar carboxylate salt that is, in principle, more water-soluble. However, the very low intrinsic solubility of the neutral form and the kinetics of dissolution can prevent it from readily dissolving. The large hydrophobic surface area of the indole ring system counteracts the polarity of the ionized group.[2][3] Simply adding the solid to a neutral buffer is often insufficient to overcome the crystal lattice energy and achieve dissolution.
Q3: How does pH adjustment help, and what is the mechanism?
A3: pH adjustment is the most effective strategy for aqueous solubilization.[4] The mechanism is based on the ionization of the carboxylic acid functional group.
-
At low pH (pH < pKa): The carboxylic acid is protonated (-COOH). This form is neutral and has very low aqueous solubility due to the hydrophobic indole core.
-
At high pH (pH > pKa): The carboxylic acid is deprotonated (-COO⁻), forming a carboxylate salt. This anionic form is significantly more polar and thus more soluble in water.
By dissolving the compound in a slightly basic solution first, you ensure it is in its ionized, more soluble salt form, which can then be diluted into your final buffer.
pH-Dependent Ionization
The relationship between pH, pKa, and the molecular form is crucial for controlling solubility.
Sources
Technical Support Center: Optimizing Indole Cyclization Reactions
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indole cyclization reactions. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your synthetic strategies. Our approach is grounded in mechanistic principles and field-proven insights to ensure you can confidently achieve your desired outcomes.
I. Foundational Principles of Indole Synthesis
The indole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1][2][3] The construction of this privileged heterocycle can be approached through various named reactions, each with its own set of advantages and challenges. The most common of these is the Fischer indole synthesis, which involves the acid-catalyzed cyclization of an arylhydrazone.[2][4][5] Other notable methods include the Bischler-Möhlau, Madelung, and Larock syntheses.[1][6]
Successful indole synthesis hinges on a nuanced understanding of the reaction mechanism and the interplay of various experimental parameters. This guide will focus primarily on the widely used Fischer indole synthesis, with additional sections addressing common issues in other key indole cyclization reactions.
II. Troubleshooting Guide: The Fischer Indole Synthesis
The Fischer indole synthesis is a robust and versatile method, but it is not without its pitfalls.[6][7] Low yields, the formation of side products, and complete reaction failure are common hurdles. This section provides a systematic approach to troubleshooting these issues.
Problem 1: Low or No Yield of the Desired Indole
A low or nonexistent yield is one of the most frequent challenges. The root cause often lies in one or more of the following areas:
-
Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to temperature and the choice of acid catalyst.[6][8][9]
-
Causality: The key step in the Fischer indole synthesis is a[10][10]-sigmatropic rearrangement of the enamine intermediate.[4] Insufficient heat can lead to a slow or stalled reaction, while excessive temperatures can cause degradation of the starting materials, intermediates, or the final indole product, often resulting in tar formation.[8] The acid catalyst is crucial for the initial hydrazone formation and subsequent cyclization; its strength and concentration must be carefully optimized.[9][11]
-
Solutions:
-
Temperature Optimization: Systematically screen a range of temperatures. For many substrates, refluxing in a suitable solvent is a good starting point.[8] Microwave irradiation can also be employed to promote the reaction.[4]
-
Catalyst Screening: The choice of acid catalyst is critical.[9][11] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, FeCl₃) are commonly used.[4][9] A screening of different acids and their concentrations is often necessary to find the optimal conditions for a specific substrate.[12]
-
Solvent Selection: The solvent not only affects the solubility of the reactants but can also influence the reaction pathway.[8] Acetic acid is often used as both a solvent and a catalyst.[8] Polar aprotic solvents like DMSO can also be effective.[4] The choice of solvent should be tailored to the specific substrates and catalyst being used.[9]
-
-
-
Purity and Stability of Starting Materials: The quality of the arylhydrazine and the carbonyl compound is paramount.
-
Causality: Arylhydrazines can degrade over time, and impurities in either starting material can lead to the formation of unwanted side products.[6][12]
-
Solutions:
-
Verify Starting Material Quality: Use freshly purified starting materials. The purity of arylhydrazines can be checked by melting point or spectroscopic methods.
-
In Situ Hydrazone Formation: In many cases, the arylhydrazone does not need to be isolated. The arylhydrazine and the carbonyl compound can be heated together in an acidic solvent like acetic acid to form the hydrazone in situ, which then cyclizes directly to the indole.[4]
-
-
-
Substituent Effects: The electronic properties of substituents on both the arylhydrazine and the carbonyl compound can significantly impact the reaction's success.
-
Causality: Electron-donating groups on the arylhydrazine can weaken the N-N bond, making it more susceptible to cleavage and leading to side reactions instead of the desired cyclization.[6] Similarly, certain substituents on the carbonyl component can over-stabilize key intermediates, preventing the reaction from proceeding to completion.[6] The synthesis of 3-aminoindoles via the Fischer method is particularly challenging for this reason.[13]
-
Solutions:
-
Protecting Groups: For sensitive functional groups on the starting materials, the use of protecting groups may be necessary. For the indole nitrogen, Boc, tosyl, and SEM are common choices.[6]
-
Alternative Synthetic Routes: If substituent effects are insurmountable, consider an alternative indole synthesis strategy that is more tolerant of the specific functional groups in your substrates.
-
-
Problem 2: Formation of Multiple Products (Regioselectivity Issues)
When using an unsymmetrical ketone, the formation of two different indole regioisomers is possible.
-
Causality: The regioselectivity of the Fischer indole synthesis is determined by which α-carbon of the ketone forms the new C-C bond with the aromatic ring. This is influenced by the relative stability of the two possible enamine intermediates.
-
Solutions:
-
Choice of Acid Catalyst: The strength and type of acid catalyst can influence the regioselectivity. Stronger acids tend to favor the formation of the indole from the less substituted enamine intermediate.[12][14]
-
Reaction Conditions: A weakly acidic medium, such as glacial acetic acid, may favor indolization toward the more functionalized carbon.[9]
-
Chromatographic Separation: If a mixture of regioisomers is obtained, they can often be separated by column chromatography.[9]
-
Problem 3: Product Decomposition During Purification
Some indole products can be sensitive to the conditions used for purification.
-
Causality: The acidic nature of silica gel can cause decomposition of sensitive indole derivatives.
-
Solutions:
-
Neutralized Silica Gel: Pre-treat the silica gel with a solution of a volatile base, such as triethylamine, in the eluent to neutralize its acidity.[12]
-
Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as alumina or reversed-phase silica.[12]
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for purification and may avoid the issues associated with chromatography.[6]
-
III. Frequently Asked Questions (FAQs)
Q1: How do I choose the best acid catalyst for my Fischer indole synthesis?
The optimal acid catalyst is highly substrate-dependent.[9] A good starting point is to screen a few common Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., zinc chloride, boron trifluoride etherate).[4][9][11] The choice may also influence the regioselectivity when using unsymmetrical ketones.[12]
Q2: My reaction is producing a lot of tar. What can I do?
Tar formation is usually a sign of product or intermediate decomposition due to excessively harsh reaction conditions.[8] Try lowering the reaction temperature or using a milder acid catalyst. Ensuring the purity of your starting materials can also help minimize side reactions that lead to tar formation.
Q3: Can I use α,β-unsaturated ketones in the Fischer indole synthesis?
Generally, α,β-unsaturated ketones are not suitable substrates for the Fischer indole synthesis as they can lead to side reactions.[4]
Q4: What are some common side reactions in the Fischer indole synthesis?
Besides the formation of regioisomers, other common side reactions include aldol condensation of the carbonyl starting material and Friedel-Crafts type reactions.[12]
Q5: I am struggling with the purification of my crude indole product. What are some effective methods?
Purification of indole derivatives can be challenging.[6] Column chromatography is a common method, and the choice of solvent system is crucial.[6] For sensitive compounds, using neutralized silica gel or an alternative stationary phase is recommended.[12] Recrystallization is another effective method for obtaining high-purity solid indoles.[6]
IV. Troubleshooting Other Indole Syntheses
While the Fischer synthesis is prevalent, other methods are employed for specific substitution patterns. Below are common issues associated with two of these alternatives.
Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-halo-ketone with an excess of an aniline.[15][16]
-
Common Issue: Harsh reaction conditions often lead to low yields.[6]
-
Optimization: Microwave-assisted, solvent-free conditions have been shown to improve yields and reaction times.[15]
Madelung Indole Synthesis
The Madelung synthesis is the base-catalyzed cyclization of an N-acyl-o-toluidine.[5]
-
Common Issue: The classical Madelung synthesis requires very high temperatures (200-400 °C) and strong bases (e.g., sodium amide), limiting its applicability to sensitive substrates.[6]
-
Optimization: The Madelung-Houlihan variation uses strong, metal-mediated bases like n-butyllithium (BuLi) or lithium diisopropylamide (LDA) at much lower temperatures (-20 to 25 °C).[6] The presence of electron-withdrawing groups on the N-phenylamide can also lower the required reaction temperature.[6]
V. Data Summary and Protocols
Table 1: Comparison of Acid Catalysts in Fischer Indole Synthesis
| Catalyst Type | Examples | Typical Conditions | Notes |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH, Acetic Acid | Often used in stoichiometric amounts or as a solvent (acetic acid) | Widely applicable, but can be harsh for sensitive substrates.[9] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, FeCl₃, AlCl₃ | Catalytic amounts | Can be milder than Brønsted acids and may offer different selectivity.[4][9][11] |
| Solid Acids | Zeolites, Montmorillonite Clay | Heterogeneous catalysis | Can simplify workup and catalyst removal.[17] |
Experimental Protocol: General Fischer Indole Synthesis
Disclaimer: This is a general protocol and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the arylhydrazine (1.0 eq.) and the ketone or aldehyde (1.0-1.2 eq.) in a suitable solvent (e.g., glacial acetic acid, ethanol, or toluene).
-
Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1-1.0 eq., or a few drops of concentrated H₂SO₄).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.
-
Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
VI. Visualizing the Process
Diagram 1: Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis
Caption: A decision tree for troubleshooting low yields in the Fischer indole synthesis.
Diagram 2: Simplified Mechanism of the Fischer Indole Synthesis
Caption: The key mechanistic steps of the Fischer indole synthesis.
VII. References
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Retrieved from
-
Benchchem. (n.d.). optimization of reaction conditions for Fischer indole synthesis (temperature, solvent). Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Optimizing Fischer Indole Synthesis. Retrieved from
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from
-
Benchchem. (n.d.). Improving yield in Fischer indole synthesis of precursors. Retrieved from
-
Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Retrieved from
-
YouTube. (2021). Fischer Indole Synthesis. Retrieved from
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53455-53493. doi:10.1039/C7RA10716A. Retrieved from
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from
-
Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. Retrieved from
-
Cheong, P. H. Y., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5964-5971. Retrieved from
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from
-
Oreate AI Blog. (2026). A Review of the Indole Synthesis Reaction System. Retrieved from
-
NIH. (2013). Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis. Retrieved from
-
ResearchGate. (2019). (PDF) Bischler Indole Synthesis. Retrieved from
-
ExpertsMind. (n.d.). Bischler–Mohlau Indole Synthesis, Chemical Reactions, Assignment Help. Retrieved from
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- 2. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]
- 3. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
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- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 17. Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Fluorinated Indole Derivatives
Welcome to the technical support center for the purification of fluorinated indole derivatives. As a Senior Application Scientist with extensive experience in synthetic and medicinal chemistry, I've designed this guide to address the unique and often complex challenges researchers face when working with these valuable compounds. The strategic incorporation of fluorine into the indole scaffold dramatically alters its physicochemical properties, offering significant advantages in drug discovery but simultaneously complicating purification processes.
This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your own laboratory settings. We will explore common issues encountered during chromatographic and crystallization-based purifications and provide practical, field-tested solutions.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the purification of fluorinated indoles.
Q1: Why are fluorinated indoles so difficult to purify compared to their non-fluorinated analogs?
A1: The introduction of fluorine, the most electronegative element, imparts unique properties to the indole ring that can complicate purification.[1] These include:
-
Altered Polarity and Lipophilicity: Fluorination can surprisingly lead to either an increase or decrease in lipophilicity (logP), depending on the degree and position of fluorine substitution.[2][3] For instance, a monofluoromethyl group can increase polarity more than a trifluoromethyl group.[2][3] This unpredictable nature makes solvent system selection for chromatography less intuitive.
-
Increased Acidity of N-H bond: The electron-withdrawing nature of fluorine can increase the acidity of the indole N-H proton, leading to tailing in normal-phase chromatography and potential interactions with basic or acidic impurities.
-
Potential for Halogen Bonding: The polarized C-F bond can participate in halogen bonding, a non-covalent interaction that can lead to unexpected retention behavior on certain stationary phases.
-
Enhanced Crystal Packing Forces: Fluorine substitution can significantly influence the conformational preferences and crystal packing of the indole core, sometimes making crystallization more challenging due to stronger intermolecular forces.[4]
Q2: I'm observing significant peak tailing during silica gel chromatography of my fluorinated indole. What are the likely causes and solutions?
A2: Peak tailing is a common issue and can often be attributed to a few key factors:
-
Acidic Silica Surface: The slightly acidic nature of standard silica gel can interact with the basic nitrogen of the indole ring, especially if its basicity is altered by fluorine substitution.
-
Strong Analyte-Stationary Phase Interactions: The polarity of your fluorinated indole might be causing strong adsorption to the silica surface.
-
Presence of Impurities: Acidic or basic impurities in your sample can also contribute to tailing.
Troubleshooting Steps:
-
Neutralize the Mobile Phase: Add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to your mobile phase to saturate the acidic sites on the silica gel.
-
Use a Different Stationary Phase: Consider using deactivated silica (e.g., with water), alumina (basic or neutral), or a bonded phase like diol or cyano.
-
Check Sample pH: Ensure your sample is not acidic or basic before loading it onto the column. A pre-purification workup with a mild bicarbonate wash might be necessary.
Q3: My fluorinated indole seems to be degrading on the column. What's happening?
A3: Degradation during purification can be a significant problem, especially with sensitive fluorinated indoles.
-
Acid or Base Sensitivity: As mentioned, fluorinated indoles can be sensitive to pH changes.[5] The acidic surface of silica gel or the use of harsh acidic or basic mobile phase modifiers can lead to decomposition.
-
Instability of Certain Isomers: Some fluorinated indole derivatives, particularly those with fluorine at the 2 and 3 positions, can be prone to rearrangement or elimination reactions under certain conditions.[6]
Preventative Measures:
-
Use Neutralized or Deactivated Media: Opt for neutral alumina or deactivated silica gel.
-
Minimize Contact Time: Run the chromatography as quickly as possible without sacrificing resolution.
-
Avoid Harsh Modifiers: If a modifier is necessary, use a mild one and in the lowest effective concentration.
-
Consider Reverse-Phase Chromatography: If the compound is sufficiently stable in protic solvents, reverse-phase HPLC can be a gentler alternative.
II. Troubleshooting Guides
This section provides more in-depth troubleshooting for specific purification techniques.
Guide 1: Flash Chromatography on Silica Gel
Flash chromatography is the workhorse of purification in organic synthesis. However, the unique properties of fluorinated indoles often require careful optimization.
Problem: Poor Separation of Isomers or Closely Related Impurities
Causality: Fluorination can lead to subtle differences in polarity between isomers that are difficult to resolve with standard solvent systems. The interplay of inductive effects and potential intramolecular hydrogen bonding can result in very similar retention factors (Rf).
Workflow for Optimization:
Caption: Decision workflow for optimizing flash chromatography.
Step-by-Step Protocol for Method Development:
-
Initial TLC Analysis:
-
Spot your crude material on a TLC plate.
-
Develop the plate in a standard solvent system (e.g., 20% Ethyl Acetate in Hexanes).
-
Visualize under UV light and with a suitable stain (e.g., permanganate or vanillin).
-
Goal: Achieve an Rf value of 0.2-0.3 for your target compound.
-
-
Solvent System Screening (if initial system fails):
-
Prepare small vials with different solvent mixtures. Consider solvents with different polarities and selectivities (e.g., Dichloromethane/Methanol, Toluene/Acetone).
-
Run TLCs in each system to identify the one that provides the best separation between your product and impurities.
-
-
Gradient Optimization for Flash Chromatography:
-
Based on the best TLC solvent system, design a gradient for your flash column.
-
A good starting point is a linear gradient from 0% to twice the concentration of the polar solvent used in your TLC.
-
If isomers are co-eluting, a shallower gradient around the elution point of your compound can improve resolution.
-
Data Presentation: Recommended Solvent Systems for Fluorinated Indoles
| Compound Class | Polarity | Recommended Starting Solvent System (v/v) | Modifier (if needed) |
| Monofluoroindoles | Low to Medium | 10-30% EtOAc in Hexanes | 0.1% Triethylamine |
| Difluoroindoles | Medium | 20-50% EtOAc in Hexanes or 1-5% MeOH in DCM | 0.1% Triethylamine |
| Trifluoromethylindoles | Medium to High | 30-70% EtOAc in Hexanes or 5-10% MeOH in DCM | 0.1% Triethylamine |
Guide 2: High-Performance Liquid Chromatography (HPLC)
For high-purity requirements, such as for biological testing or analytical standards, reverse-phase HPLC is often the method of choice.
Problem: Co-elution with a Hydrophobic Impurity
Causality: The introduction of fluorine can significantly increase the hydrophobicity of the indole, causing it to have a long retention time on a C18 column and potentially co-elute with other non-polar impurities.[7][8]
Troubleshooting Strategies:
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent strengths and selectivities can alter the retention of your compound and the impurity.
-
Modify the Aqueous Phase pH: If your fluorinated indole has an ionizable group, adjusting the pH of the aqueous phase with a buffer (e.g., phosphate or acetate) can significantly change its retention time.
-
Use a Different Stationary Phase: Phenyl-hexyl or embedded polar group (EPG) columns can offer different selectivity for aromatic and fluorinated compounds compared to a standard C18 phase.
-
Temperature Optimization: Increasing the column temperature can sometimes improve peak shape and resolution, but be mindful of compound stability.
Experimental Protocol: Chiral HPLC Enantioseparation
For chiral fluorinated indoles, enantioseparation is often necessary.[9]
-
Column Selection: Start with a common chiral stationary phase (CSP) such as one based on derivatized cellulose or amylose (e.g., Chiralpak® IA, IB, IC).
-
Mobile Phase Screening:
-
Begin with a simple mobile phase of Hexane/Isopropanol (IPA) in a 90:10 ratio.[9]
-
If no separation is observed, screen different alcohol modifiers like ethanol or n-butanol.
-
Vary the ratio of the mobile phase components (e.g., 95:5, 80:20).
-
-
Additive Screening:
-
If resolution is still poor, add a small amount of an acidic or basic additive.
-
For acidic compounds, 0.1% trifluoroacetic acid (TFA) is common.
-
For basic compounds, 0.1% diethylamine (DEA) can be effective.
-
-
Flow Rate and Temperature Optimization:
-
Adjust the flow rate to balance resolution and run time. A lower flow rate often improves resolution.
-
Investigate the effect of temperature on the separation.
-
Guide 3: Crystallization
Crystallization is an excellent technique for obtaining highly pure material and is often the final step in a purification sequence.
Problem: Failure to Crystallize or Oiling Out
Causality: The altered intermolecular forces due to fluorination can sometimes hinder the formation of a well-ordered crystal lattice.[4] The compound may prefer to remain in solution or form an amorphous oil.
Systematic Approach to Crystallization:
Caption: A logical workflow for troubleshooting crystallization.
Recommended Solvent Pairs for Crystallization of Fluorinated Indoles:
| Good Solvent | Anti-Solvent |
| Dichloromethane | Hexanes |
| Ethyl Acetate | Heptane |
| Acetone | Water |
| Methanol | Water |
| Toluene | Pentane |
Protocol for a Two-Solvent Crystallization:
-
Dissolution: Dissolve the fluorinated indole in a minimum amount of a "good" solvent at an elevated temperature.
-
Addition of Anti-Solvent: While the solution is still warm, add an "anti-solvent" dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
III. Special Topic: Defluorination During Purification
A significant challenge that can arise during the purification of certain fluorinated indoles is the loss of one or more fluorine atoms.[5][10]
Q4: I'm observing a mass corresponding to the loss of fluorine in my final product after chromatography. How can I prevent this?
A4: Defluorination is often a sign of compound instability under the purification conditions.
Potential Causes and Solutions:
-
Strongly Basic Conditions: The use of strong bases, either in the mobile phase or during a workup, can promote the elimination of HF.[5]
-
Solution: Use milder bases like potassium carbonate or cesium carbonate if a basic wash is necessary. Avoid strongly basic mobile phase modifiers.[5]
-
-
Lewis Acidic Sites: The silica gel surface can act as a Lewis acid, potentially catalyzing defluorination.
-
Solution: Use deactivated silica or a different stationary phase like alumina.
-
-
High Temperatures: In some cases, defluorination can be thermally induced.
-
Solution: Avoid excessive heating during solvent removal (rotoevaporation) and consider running chromatography at room temperature or below if the compound is particularly sensitive.
-
By understanding the unique chemical nature of fluorinated indole derivatives and systematically applying these troubleshooting principles, researchers can overcome the challenges associated with their purification and obtain the high-quality materials necessary for their research endeavors.
IV. References
-
Vertex AI Search. (2026). Spotlight on Fluorinated Indoles: Enhancing Chemical Synthesis. Retrieved from
-
Tu, F.-H., et al. (2023). Catalytic, Dearomative 2,3-Difluorination of Indoles. ChemRxiv. Cambridge Open Engage. Retrieved from
-
ResearchGate. (2025). On the polarity of partially fluorinated methyl groups. Retrieved from
-
CHIMIA. (n.d.). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. Retrieved from
-
PMC - NIH. (n.d.). Enantioseparation and Racemization of 3-Fluorooxindoles. Retrieved from
-
ResearchGate. (2025). Electrosynthesis of fluorinated indole derivatives. Retrieved from
-
Journal of Materials Chemistry B (RSC Publishing). (2025). Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Retrieved from
-
PubMed. (1974). Thin-layer chromatographic fluorimetry of indole derivatives after condensation by a paraformaldehyde spray reagent. J Chromatogr, 97(1), 47-55. Retrieved from
-
BenchChem. (2025). Preventing defluorination of fluorinated indole compounds. Retrieved from
-
ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. Retrieved from
-
Journal of Materials Chemistry B (RSC Publishing). (2025). Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Retrieved from
-
Organic Chemistry Frontiers (RSC Publishing). (2025). Selective perfluoroalkylation and defluorination functionalization of indoles. Retrieved from
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. chimia.ch [chimia.ch]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB02529F [pubs.rsc.org]
- 8. db-thueringen.de [db-thueringen.de]
- 9. Enantioseparation and Racemization of 3-Fluorooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective perfluoroalkylation and defluorination functionalization of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability and Degradation of 5-Fluoro-6-methoxy-1H-indole-2-carboxylic Acid in Solution
Welcome to the technical support center for 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. This resource offers FAQs and troubleshooting advice to ensure the integrity of your experiments.
Introduction
This compound is a substituted indole derivative of interest in pharmaceutical research.[1][2][3] Like many indole compounds, its stability in solution can be influenced by a variety of environmental factors, potentially impacting experimental outcomes and product shelf-life. Understanding the degradation pathways and the factors that promote them is crucial for developing robust formulations and analytical methods. This guide provides a framework for identifying and mitigating potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
Based on the chemistry of the indole nucleus and its substituents, the primary factors influencing the stability of this compound in solution are expected to be:
-
pH: The indole ring and the carboxylic acid group are sensitive to pH. Extreme pH conditions (highly acidic or basic) can catalyze hydrolysis and other degradation reactions. For indole carboxylic acids, pH can also affect solubility and the electronic properties of the molecule.[4]
-
Oxidation: The electron-rich indole nucleus is susceptible to oxidation.[5][6][7] Dissolved oxygen, peroxide impurities in solvents, or the presence of oxidizing agents can lead to the formation of various degradation products.
-
Light (Photodegradation): Many indole-containing molecules are known to be photolabile.[8][9][10][11] Exposure to UV or even visible light can trigger photochemical reactions, leading to complex degradation pathways.
-
Temperature: Elevated temperatures generally accelerate the rate of all chemical reactions, including degradation.
Q2: What are the likely degradation products of this compound?
While specific degradation products for this exact molecule are not extensively documented in the provided search results, we can infer potential products based on the degradation of other indole derivatives. Common degradation pathways for indoles involve oxidation of the pyrrole ring.[5][12][13]
Potential degradation products could include:
-
Oxidized derivatives: Such as hydroxylated indoles, or ring-opened products like N-formylanthranilic acid derivatives.[5]
-
Decarboxylation products: Loss of the carboxylic acid group, especially under thermal stress.
-
Products of photolytic cleavage or rearrangement: Light exposure can lead to a variety of complex products.[9][10][11]
A forced degradation study is the most effective way to identify the specific degradation products for your experimental conditions.[14][15][16]
Troubleshooting Guide
Issue 1: I am observing a loss of potency or a decrease in the concentration of my this compound stock solution over time.
Possible Causes and Investigation Workflow:
Troubleshooting Workflow for Potency Loss
Step-by-Step Troubleshooting:
-
Review Storage Conditions:
-
Temperature: Has the solution been stored at the recommended temperature (typically 2-8°C or frozen)?[1] Have there been any temperature excursions?
-
Light: Has the solution been protected from light? Use amber vials or wrap containers in foil.
-
Headspace: Is there a large air headspace in the vial? This increases the amount of available oxygen for oxidation. Consider aliquoting into smaller, fully filled vials.
-
-
Evaluate Solvent Quality:
-
Peroxides: Ethers (like THF, dioxane) and other solvents can form explosive peroxides upon storage, which are also strong oxidizing agents. Use fresh, high-purity solvents. Test for peroxides if the solvent has been opened for an extended period.
-
pH: The inherent pH of your solvent or buffer system could be promoting degradation. Verify the pH of your solution.
-
Purity: Impurities in the solvent could be catalyzing degradation.
-
-
Analyze for Degradation Products:
-
Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to look for new peaks that correspond to degradation products. A forced degradation study can help to preliminarily identify these peaks.
-
Mitigation Strategies:
-
Optimize Storage: Store solutions at low temperatures (e.g., -20°C or -80°C), protected from light, and with minimal headspace.
-
Use High-Purity Solvents: Use freshly opened, HPLC-grade or equivalent solvents.
-
Inert Atmosphere: For highly sensitive applications, consider degassing the solvent and blanketing the headspace of the vial with an inert gas like argon or nitrogen.
-
pH Control: Prepare solutions in a buffered system at a pH where the compound is most stable. This will require a pH stability study.
Issue 2: I am seeing unexpected peaks in my chromatogram when analyzing my sample.
Possible Causes and Investigation:
-
Degradation: As discussed above, these could be degradation products.
-
Contamination: The unexpected peaks could be from contaminated glassware, solvents, or other reagents.
-
Matrix Effects: If you are analyzing a complex sample, components of the matrix could be interfering with your analysis.
Troubleshooting Protocol:
-
Run a Blank: Inject your solvent blank to rule out solvent contamination.
-
Review Sample Preparation: Ensure meticulous cleaning of all glassware and equipment.
-
Compare to a Freshly Prepared Standard: Prepare a new stock solution of this compound and analyze it immediately. If the new standard is clean, it strongly suggests the issue with your older solution is degradation.
-
Perform Forced Degradation: To confirm that the new peaks are indeed degradation products, you can perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions to generate the degradants.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the degradation pathways and for developing a stability-indicating analytical method.[14][15][16]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Heating block or oven
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂.
-
Thermal Stress: Place an aliquot of the stock solution in a heating block or oven at an elevated temperature (e.g., 60°C).
-
Photostability: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Control: Keep an aliquot of the stock solution under normal storage conditions, protected from light and at a low temperature.
-
-
Monitor Degradation: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each stress condition. For the acid and base hydrolysis samples, neutralize them before analysis.
-
Analyze Samples: Analyze all samples by a suitable method, such as HPLC-UV or HPLC-MS.
-
Evaluate Results: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks. Aim for 5-20% degradation of the parent compound for optimal results.[16]
Data Summary Table:
| Stress Condition | Incubation Time (hours) | % Degradation | Number of Degradation Peaks |
| 0.1 M HCl at 60°C | 24 | ||
| 0.1 M NaOH at RT | 8 | ||
| 3% H₂O₂ at RT | 4 | ||
| Thermal (80°C) | 48 | ||
| Photolytic (ICH Q1B) | - |
Note: The values in this table are placeholders and should be filled in with experimental data.
Protocol 2: pH Stability Profile
Objective: To determine the pH at which this compound is most stable.
Materials:
-
This compound
-
A series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12)
-
HPLC system
Procedure:
-
Prepare solutions of this compound in each of the different pH buffers at a known concentration.
-
Store the solutions at a constant temperature (e.g., 40°C) and protect them from light.
-
At specified time intervals (e.g., 0, 1, 3, 7, 14 days), analyze the concentration of the compound in each buffer by HPLC.
-
Plot the percentage of the remaining compound against time for each pH.
-
Determine the degradation rate constant (k) for each pH from the slope of the line.
-
Plot the logarithm of the degradation rate constant (log k) against pH to create a pH-rate profile. The pH at which the degradation rate is lowest is the pH of maximum stability.
Potential Degradation Pathway
The following diagram illustrates a generalized oxidative degradation pathway for an indole derivative, which may be applicable to this compound.
Generalized Oxidative Degradation Pathway
Conclusion
The stability of this compound in solution is a critical parameter for ensuring the accuracy and reproducibility of research and development activities. By understanding the potential degradation pathways and implementing the troubleshooting and mitigation strategies outlined in this guide, researchers can minimize compound degradation and maintain the integrity of their experiments. For definitive stability information, it is always recommended to perform a comprehensive forced degradation study under your specific experimental conditions.
References
- Microbial Degradation of Indole and Its Deriv
-
Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO{sub 2} process-Influence of some operating parameters. (2009). Journal of Hazardous Materials, 166(2-3). (URL: [Link])
- Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water. (2024). RSC Advances, 14(10), 6835-6843. (URL: )
-
[Oxidation of indole and its derivatives by heme-independent chloroperoxidases]. (2001). Prikladnaia biokhimiia i mikrobiologiia, 37(4), 421-426. (URL: [Link])
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives. (2018). Frontiers in Microbiology, 9, 2667. (URL: [Link])
-
Degradation of substituted indoles by an indole-degrading methanogenic consortium. (1995). Applied and Environmental Microbiology, 61(9), 3421-3425. (URL: [Link])
-
Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. (2022). Atmospheric Chemistry and Physics, 22(17), 11449-11466. (URL: [Link])
-
Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. (2019). Pharmaceutics, 11(7), 299. (URL: [Link])
-
Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. (2019). PubMed. (URL: [Link])
-
(PDF) Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. (2019). ResearchGate. (URL: [Link])
-
Forced Degradation Studies. (2016). MedCrave online. (URL: [Link])
- Indole-2-carboxylic Acid: A Comprehensive Overview. (n.d.). (URL: )
-
5-Fluoroindole-2-carboxylic acid. (n.d.). PubChem. (URL: [Link])
-
Discovery of indole derivatives as STING degraders. (2023). European Journal of Medicinal Chemistry, 258, 115598. (URL: [Link])
-
Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Pharmaceutical and Biomedical Analysis, 55(5), 849-868. (URL: [Link])
-
Stability Indicating Forced Degradation Studies. (2017). Research Journal of Pharmacy and Technology, 10(4), 1283-1291. (URL: [Link])
-
Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. (2013). ResearchGate. (URL: [Link])
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. (URL: )
-
5-Fluoroindole-2-carboxylic acid. (n.d.). CAS Common Chemistry. (URL: [Link])
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2022). European Journal of Medicinal Chemistry, 233, 114227. (URL: )
-
Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. (1989). Science, 244(4902), 336-339. (URL: [Link])
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2022). RSC Publishing. (URL: [Link])
-
(PDF) Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. (2015). ResearchGate. (URL: [Link])
-
indole-2-carboxylic acid, 1477-50-5. (n.d.). The Good Scents Company. (URL: [Link])
-
Effect of pH on the fluorescence and phosphorescence spectra of indolecarboxylic acids. Evidence for the existence of a singlet excited-state indole acid dianion. (1985). Journal of Luminescence, 33(1), 33-51. (URL: [Link])
-
Identification, Characterization, and Production Optimization of 6-Methoxy-1H-Indole-2-Carboxylic Acid Antifungal Metabolite Pro. (2023). Semantic Scholar. (URL: [Link])
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024). Molecules, 29(10), 2201. (URL: [Link])
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). Molecules, 28(14), 5344. (URL: [Link])
-
(PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024). ResearchGate. (URL: [Link])
-
Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024). PubMed. (URL: [Link])
-
In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel. (2025). Microbial Cell Factories, 24(1), 1. (URL: [Link])
Sources
- 1. 5-Fluoroindole-2-carboxylic acid | 399-76-8 [chemicalbook.com]
- 2. 5-Fluoroindole-2-carboxylic acid | C9H6FNO2 | CID 1820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Sci-Hub. Effect of pH on the fluorescence and phosphorescence spectra of indolecarboxylic acids. Evidence for the existence of a singlet excited-state indole acid dianion / Journal of Luminescence, 1985 [sci-hub.kr]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 8. Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO{sub 2} process-Influence of some operating parameters (Journal Article) | ETDEWEB [osti.gov]
- 9. mdpi.com [mdpi.com]
- 10. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]
- 13. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rjptonline.org [rjptonline.org]
- 16. scispace.com [scispace.com]
Technical Support Center: Troubleshooting NMR Analysis of Substituted Indoles
Welcome to the technical support center for NMR analysis of substituted indoles. This guide is designed for researchers, medicinal chemists, and process scientists who encounter challenges in the structural elucidation and characterization of this important class of heterocyclic compounds. Here, we move beyond basic spectral interpretation to address the nuanced and often complex issues that arise during the NMR analysis of substituted indoles. Our focus is on providing not just solutions, but a deeper understanding of the underlying principles to empower you in your research.
Section 1: Foundational Troubleshooting - Common Issues & Solutions
This section addresses the most frequently encountered problems in the routine ¹H and ¹³C NMR analysis of substituted indoles.
FAQ 1.1: My indole N-H proton signal is broad or has disappeared entirely. What is the cause and how can I confirm its presence?
Answer:
The lability of the indole N-H proton is a primary reason for its variable appearance in ¹H NMR spectra. Several factors contribute to this:
-
Chemical Exchange: The N-H proton can undergo rapid chemical exchange with residual water or other protic impurities in the NMR solvent. This exchange process broadens the signal, and in some cases, can lead to its complete disappearance into the baseline. The rate of this exchange is highly dependent on solvent, temperature, and sample purity.
-
Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment which can lead to broadening of the attached proton's signal.
-
Solvent Effects: In protic solvents like methanol-d₄ or D₂O, the N-H proton will readily exchange with deuterium, leading to the disappearance of the signal.
Troubleshooting Protocol: D₂O Exchange Experiment
This is a definitive method to confirm the identity of an N-H proton signal.
-
Acquire a standard ¹H NMR spectrum of your substituted indole in a non-protic solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a single drop of deuterium oxide (D₂O) to the NMR tube.
-
Gently shake the tube for approximately 30 seconds to facilitate mixing.
-
Re-acquire the ¹H NMR spectrum. The signal corresponding to the N-H proton will have significantly diminished or disappeared completely.[1]
FAQ 1.2: I'm observing significant peak broadening for all signals in my spectrum. What are the likely causes?
Answer:
Generalized peak broadening can be frustrating as it obscures valuable coupling information. The potential causes can be categorized as issues with the sample preparation or the inherent properties of the molecule.
-
Sample Preparation Issues:
-
Particulate Matter: Undissolved material in the NMR tube will disrupt the magnetic field homogeneity, leading to broad lines. Always filter your sample into the NMR tube.[2]
-
High Concentration: Overly concentrated samples can lead to increased viscosity, which restricts molecular tumbling and results in broader signals.[3]
-
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions (e.g., from catalysts or glassware) can cause significant line broadening.[4][5] The unpaired electrons in these metals provide a powerful relaxation mechanism for nearby nuclei, shortening their relaxation times and broadening their NMR signals.[4]
-
Aggregation: Some substituted indoles, particularly those with hydrogen bonding capabilities or large planar systems, may aggregate in solution. This increases the effective molecular weight and slows tumbling, leading to broader peaks.
Troubleshooting Workflow for Peak Broadening
Caption: Workflow for troubleshooting generalized peak broadening.
Section 2: Advanced Structural Elucidation Challenges
This section delves into more complex analytical problems that often arise with polysubstituted indoles or those with unusual substitution patterns.
FAQ 2.1: How can I confidently distinguish between regioisomers of a disubstituted indole?
Answer:
Distinguishing regioisomers is a common challenge, especially when dealing with substitutions on the benzene ring. A combination of ¹H NMR coupling patterns and 2D NMR techniques is essential for unambiguous assignment.
Key Principles for Distinguishing Regioisomers:
-
¹H-¹H Coupling Constants (J-values): The magnitude of the coupling constant between aromatic protons is distance-dependent.
-
ortho-coupling (³JHH): 7-9 Hz
-
meta-coupling (⁴JHH): 2-3 Hz
-
para-coupling (⁵JHH): < 1 Hz (often not resolved)
-
-
Nuclear Overhauser Effect (NOE): Protons that are close in space will show an NOE correlation, even if they are not directly bonded. This is particularly useful for determining substitution patterns.
Example Scenario: Distinguishing between a 5- and 6-substituted indole
Let's consider a monosubstituted indole. The substitution pattern on the benzene ring can be elucidated by analyzing the splitting patterns of the aromatic protons.
| Substitution Pattern | H-4 | H-5 | H-6 | H-7 |
| 5-substituted | d (J ≈ 8.5 Hz) | - | dd (J ≈ 8.5, 2.0 Hz) | d (J ≈ 2.0 Hz) |
| 6-substituted | d (J ≈ 8.0 Hz) | dd (J ≈ 8.0, 1.5 Hz) | - | s (broad) |
Protocol: Using 2D NMR (COSY and NOESY) to Differentiate Regioisomers
-
Acquire a ¹H-¹H COSY spectrum: This experiment will show correlations between protons that are coupled to each other. In the aromatic region, you can trace the connectivity of the protons on the benzene ring.
-
Acquire a ¹H-¹H NOESY spectrum: This is the most powerful tool for this purpose. For example, to confirm a 5-substituted indole, you would expect to see a NOE correlation between the substituent at position 5 and the protons at H-4 and H-6.
Caption: Workflow for distinguishing regioisomers of substituted indoles.
FAQ 2.2: I'm struggling with the assignment of quaternary carbons in my ¹³C NMR spectrum. How can I resolve this?
Answer:
Quaternary carbons do not have attached protons and therefore do not show up in a standard HSQC or HETCOR experiment. Their assignment relies on long-range correlations in an HMBC (Heteronuclear Multiple Bond Correlation) experiment.
Protocol: Quaternary Carbon Assignment using HMBC
-
Acquire a high-quality HMBC spectrum. Optimize the long-range coupling delay (typically set to a value corresponding to a J-coupling of 8-10 Hz) to enhance correlations over 2 and 3 bonds.
-
Identify correlations from well-assigned protons. Look for cross-peaks from known protons to the quaternary carbons .
-
Use multiple correlations for confirmation. A reliable assignment is based on observing correlations from several different protons to the same quaternary carbon. For example, the C-3a quaternary carbon in an indole should show HMBC correlations to H-2, H-3, and H-4.
Section 3: Special Cases and Advanced Topics
This section covers less common but challenging scenarios that may be encountered in specialized areas of indole chemistry.
FAQ 3.1: My indole derivative is part of a metal complex, and the NMR signals are extremely broad and shifted. What is happening?
Answer:
If your indole is complexed to a paramagnetic metal ion (e.g., Cu(II), Mn(II), Fe(III)), you will observe significant paramagnetic effects in your NMR spectrum.[4][5] The unpaired electrons of the metal create a strong local magnetic field that dramatically affects the NMR signals of the ligand.
-
Paramagnetic Broadening: The rapid relaxation induced by the unpaired electrons leads to severe broadening of signals from nuclei close to the metal center.[5] In some cases, these signals may be broadened beyond detection.
-
Paramagnetic Shifts: The chemical shifts of the ligand's nuclei can be shifted far outside the normal diamagnetic range. These shifts can be either upfield or downfield and are highly dependent on the geometry of the complex.
Troubleshooting and Characterization:
-
Variable Temperature NMR: The magnitude of paramagnetic shifts is temperature-dependent. Acquiring spectra at different temperatures can help to identify and assign paramagnetically shifted resonances.
-
Use of a Diamagnetic Analog: If possible, synthesize and analyze an analogous complex with a diamagnetic metal ion (e.g., Zn(II)). This will allow you to observe a "normal" NMR spectrum and help in assigning the signals in the paramagnetic complex.
FAQ 3.2: I have synthesized an indole-N-oxide. What are the characteristic NMR features I should look for?
Answer:
The formation of an N-oxide at the indole nitrogen has a pronounced electronic effect on the indole ring system, which is reflected in the ¹H and ¹³C NMR spectra.
-
Downfield Shift of Pyrrole Ring Protons: The N-oxide group is electron-withdrawing, which deshields the protons on the pyrrole ring. You can expect a significant downfield shift for H-2 and H-3 compared to the parent indole.
-
¹³C NMR Shifts: The carbons adjacent to the N-oxide functionality will also experience a downfield shift in the ¹³C NMR spectrum.[6]
FAQ 3.3: My NMR spectrum shows more signals than expected, and the peak shapes change with temperature. Could this be due to dynamic processes?
Answer:
Yes, this is a classic indication of a dynamic process occurring on the NMR timescale. For substituted indoles, this could be due to:
-
Restricted Rotation: Bulky substituents can hinder rotation around a single bond, leading to the presence of multiple conformers (rotamers) that are in slow exchange at room temperature. This will result in a doubling of some or all of the NMR signals.
-
Fluxional Processes: In certain molecules, atoms or groups may be rapidly interchanging their positions.
Troubleshooting with Variable Temperature (VT) NMR:
By acquiring NMR spectra at different temperatures, you can study these dynamic processes.
-
Low Temperature: At lower temperatures, the exchange process slows down, and you may be able to resolve separate signals for each conformer.
-
High Temperature: At higher temperatures, the exchange becomes rapid on the NMR timescale, and you will observe a single set of averaged signals.
-
Coalescence Temperature: The temperature at which the two sets of signals merge into a single broad peak is known as the coalescence temperature. This value can be used to calculate the energy barrier for the dynamic process.
References
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. Available at: [Link] (Note: A more specific, stable URL from a peer-reviewed source would be preferable if available).
- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377-383.
- Morales-Ríos, M. S., del Rio, R. E., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.
-
A New Hypoglycemic Prenylated Indole Alkaloid N-Oxide from Endophytic Fungus Pallidocercospora crystalline. Molecules. (2023). Available at: [Link]
-
Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega. (2021). Available at: [Link]
-
Complete 1H NMR assignment of 3-formylindole derivatives. ResearchGate. (2007). Available at: [Link]
-
Dynamic NMR investigations of fluxionality of 2-(dimethoxymethyl)pyridine and 2,6-bis(dimethoxymethyl)pyridine in rhenium(I) and platinum(IV) complexes. Journal of the Chemical Society, Dalton Transactions. (1993). Available at: [Link]
-
Paramagnetic NMR in drug discovery. Journal of Medicinal Chemistry. (2020). Available at: [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available at: [Link]
-
Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ResearchGate. (2021). Available at: [Link]
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Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM. (2024). Available at: [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. (2021). Available at: [Link]
-
Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI. (2023). Available at: [Link]
-
Determination of Energetics of Fluxional Molecules by NMR. Chemistry LibreTexts. (2024). Available at: [Link]
-
Paramagnetic NMR. University of Illinois. Available at: [Link]
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Coupling constants for 1H and 13C NMR. University of California, Irvine. Available at: [Link]
-
Metal-free synthesis of 3,5-disubstituted 1H- and 1-aryl-1H-pyrazoles from 1,3-diyne-indole derivatives employing two successive. SciSpace. (2018). Available at: [Link]
-
NMR Calculations for Paramagnetic Molecules and Metal Complexes. OSTI.gov. (2018). Available at: [Link]
-
Quantitative NMR Spectroscopy. University of Wisconsin-Madison. (2017). Available at: [Link]
-
Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. PubMed Central. (2014). Available at: [Link]
-
Paramagnetic NMR in drug discovery. ResearchGate. (2020). Available at: [Link]
-
THE PARAMETERS OF THE MULTIPLET STRUCTURE OF THE NMR SPECTRA OF [¹⁵N]INDOLE AND THEIR RELATIONSHIP WITH THE MOLECULAR ELECTRONIC STRUCTURE. Chemistry of Heterocyclic Compounds. (2024). Available at: [Link]
-
NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide. PubMed Central. (2011). Available at: [Link]
-
Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]
-
Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. PubMed Central. (2021). Available at: [Link]
-
NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide. ResearchGate. (2011). Available at: [Link]
-
Basis on qNMR: Intramolecular vs Mixtures qNMR. NMR Analysis, Processing and Prediction. (2009). Available at: [Link]
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester. Available at: [Link]
-
1H–1H Coupling in Proton NMR. ACD/Labs. (2021). Available at: [Link]
-
COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. University of California, Los Angeles. Available at: [Link]
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NMR Sample Preparation. Iowa State University. Available at: [Link]
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NMR Sample Preparation. University of Cambridge. Available at: [Link]
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Validation & Comparative
A Researcher's Guide to Validating the Biological Activity of 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid
A Comparative Framework for Preclinical Evaluation
In the landscape of contemporary drug discovery, the indole nucleus stands as a privileged scaffold, forming the backbone of numerous therapeutic agents. The strategic functionalization of this heterocyclic system offers a powerful avenue for modulating biological activity. This guide provides a comprehensive framework for validating the biological potential of a specific, promising derivative: 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid. While direct experimental data for this exact molecule is emerging, we will establish a robust validation strategy by comparing its anticipated activities with well-characterized analogs and standard therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for a thorough preclinical assessment.
The inclusion of a fluorine atom at the 5-position and a methoxy group at the 6-position of the indole ring is a deliberate design choice. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The methoxy group, on the other hand, can modulate electronic properties and provide additional hydrogen bonding opportunities. This guide will explore the potential synergistic effects of these substitutions on two key therapeutic areas: oncology and inflammation.
Part 1: Unveiling the Anticancer Potential
Indole derivatives have demonstrated significant promise as anticancer agents, often acting through the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis. This section outlines a comparative approach to validating the anticancer activity of this compound.
Comparative Compounds:
For a robust comparison, we will evaluate our target compound against a structurally related indole derivative and a standard-of-care chemotherapeutic agent.
-
Indole Analog: 5-Hydroxyindole-3-carboxylic acid derivative (Compound 5d) : A potent ester derivative of 5-hydroxyindole-3-carboxylic acid that has shown significant cytotoxicity against breast cancer cells.[1][2]
-
Standard Drug: Doxorubicin : A widely used anthracycline antibiotic in cancer chemotherapy.
Comparative Anticancer Activity Data:
The following table summarizes the half-maximal inhibitory concentration (IC50) values for our selected comparative compounds against various cancer cell lines. This data will serve as a benchmark for the experimental validation of this compound.
| Compound/Drug | Cancer Cell Line | IC50 (µM) |
| Compound 5d (Ester Derivative) | MCF-7 | 4.7 |
| Doxorubicin | MCF-7 | 0.06 - 0.90 |
| A-549 | 1.20 | |
| Panc-1 | 1.40 |
Experimental Workflow for Anticancer Activity Validation:
A systematic approach is crucial for elucidating the anticancer potential of a novel compound. The following workflow provides a step-by-step guide from initial cytotoxicity screening to mechanistic studies.
Caption: Experimental workflow for in vitro anticancer activity validation.
Detailed Experimental Protocols:
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, the comparative indole analog, and doxorubicin. Treat the cells with these compounds for 48-72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Mechanistic Insights: Potential Signaling Pathways
Indole derivatives frequently exert their anticancer effects by modulating key signaling pathways. The PI3K/Akt/mTOR and NF-κB pathways are prominent targets. The combined electron-withdrawing effect of the fluorine atom and the electron-donating effect of the methoxy group in our target compound could influence its interaction with the ATP-binding pocket of kinases like Akt, potentially leading to the inhibition of this critical survival pathway.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by the test compound.
Part 2: Assessing the Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents is a major research focus. Indole derivatives have shown promise in this area, often through the inhibition of inflammatory mediators.
Comparative Compounds:
To evaluate the anti-inflammatory potential of this compound, we will compare it with an established non-steroidal anti-inflammatory drug (NSAID) and a related indole compound.
-
Indole Analog: Indole-2-carboxamide derivatives : These compounds have been shown to inhibit the production of inflammatory cytokines like TNF-α and IL-6.[3]
-
Standard Drug: Celecoxib : A selective COX-2 inhibitor commonly used to treat inflammation.
Comparative Anti-inflammatory Activity Data:
The following table provides IC50 values for the inhibition of inflammatory markers by our chosen comparators. This data will serve as a reference for evaluating the anti-inflammatory efficacy of our target compound.
| Compound/Drug | Inflammatory Marker | Cell Line | IC50 (µM) |
| Indole-2-carboxamide (13b) | NO Production | RAW264.7 | 10.992 |
| IL-6 Production | RAW264.7 | 2.294 | |
| TNF-α Production | RAW264.7 | 12.901 | |
| Celecoxib | COX-2 | - | Varies by assay |
Experimental Workflow for Anti-inflammatory Activity Validation:
The following workflow details the steps for assessing the in vitro anti-inflammatory properties of the test compound.
Caption: Potential inhibition of the NF-κB signaling pathway by the test compound.
Conclusion
This guide provides a comprehensive and objective framework for the initial preclinical validation of this compound. By employing a comparative approach with established compounds and utilizing detailed, reproducible protocols, researchers can effectively assess its potential as a novel anticancer and anti-inflammatory agent. The mechanistic insights and workflow diagrams provided herein are intended to facilitate a thorough and scientifically rigorous evaluation, ultimately contributing to the advancement of indole-based therapeutics.
References
-
Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Brieflands.[Link]
-
Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC.[Link]
-
Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. PubMed.[Link]
-
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH.[Link]
-
Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. PMC - NIH.[Link]
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- 2. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid and Other Indole Derivatives for Researchers
The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a vast array of biologically active compounds and its remarkable versatility in drug design.[1][2] This guide provides a comparative analysis of 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid and its structural and functional analogs. By examining key substitutions on the indole ring, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the structure-activity relationships that govern the therapeutic potential of this privileged heterocyclic system.
While direct experimental data for this compound is not extensively available in current literature, we can infer its potential biological activities by dissecting the contributions of its constituent parts: the 5-fluoro and 6-methoxy substitutions on the indole-2-carboxylic acid core. This guide will compare the known biological activities of closely related analogs, providing a framework for predicting the performance of the target compound and guiding future research.
The Indole-2-Carboxylic Acid Core: A Versatile Pharmacophore
The indole-2-carboxylic acid moiety serves as a foundational structure for a multitude of pharmacological activities. Its ability to mimic endogenous molecules and interact with various biological targets makes it a prime candidate for drug development.[1] The carboxyl group at the 2-position is a key feature, often involved in critical binding interactions with enzymes and receptors.
Impact of Fluorination at the 5-Position: A Lesson from 5-Fluoroindole-2-carboxylic acid
The introduction of a fluorine atom at the 5-position of the indole ring can significantly modulate a compound's biological profile. Fluorine's high electronegativity and relatively small size can alter the electronic properties of the indole ring, influence metabolic stability, and enhance binding affinity to target proteins.[3][4]
A notable analog, 5-fluoroindole-2-carboxylic acid , has demonstrated activity as an antagonist of the NMDA receptor-associated glycine site, suggesting potential applications in neuroprotection. Furthermore, it has been identified as an inhibitor of the human apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme implicated in cancer progression, with an IC50 of 10 μM.[5] This highlights the potential of 5-fluoro substituted indoles in both neuroscience and oncology research.
Key Biological Activities of 5-Fluoroindole-2-carboxylic acid:
-
Neuroprotection: Acts as an antagonist at the glycine site of NMDA receptors.
-
Anticancer Potential: Inhibits APE1, a DNA repair enzyme often overexpressed in tumors.[5]
The Influence of a Methoxy Group at the 6-Position: Insights from 6-methoxy-1H-indole-2-carboxylic acid
The presence of a methoxy group at the 6-position of the indole ring has been linked to potent antifungal properties. 6-methoxy-1H-indole-2-carboxylic acid , isolated from Bacillus toyonensis, has shown promising activity against fungal pathogens.[6][7]
In a recent study, a hydrogel formulation of 6-methoxy-1H-indole-2-carboxylic acid demonstrated superior antimycotic activity against Candida albicans when compared to the standard antifungal drug, fluconazole.[6] This suggests that the 6-methoxy substitution is a key determinant for antifungal efficacy within this class of indole derivatives.
Comparative Analysis and Predicted Profile of this compound
Based on the activities of its parent analogs, we can hypothesize the potential biological profile of This compound . The combination of a 5-fluoro group and a 6-methoxy group on the indole-2-carboxylic acid scaffold could result in a molecule with a unique and potentially synergistic range of activities.
Predicted Activities:
-
Antifungal Activity: The 6-methoxy group is a strong indicator of potential antifungal properties. The addition of a 5-fluoro group could further enhance this activity by increasing membrane permeability or improving interaction with fungal-specific targets.
-
Anticancer Activity: The known APE1 inhibitory activity of the 5-fluoro analog suggests a potential for anticancer applications. The 6-methoxy group may further modulate this activity.
-
Neuroprotective Effects: The NMDA receptor antagonism of the 5-fluoro analog points to a possible role in neuroprotection.
The following table summarizes the known activities of the comparator compounds and the predicted profile of the target molecule.
| Compound | Substitution | Known/Predicted Biological Activity | Quantitative Data |
| 5-Fluoroindole-2-carboxylic acid | 5-Fluoro | NMDA receptor antagonist, APE1 inhibitor | IC50 = 10 μM (APE1)[5] |
| 6-methoxy-1H-indole-2-carboxylic acid | 6-Methoxy | Antifungal | Superior to fluconazole (qualitative)[6] |
| This compound | 5-Fluoro, 6-Methoxy | Predicted: Antifungal, Anticancer, Neuroprotective | To be determined |
Broader Context: Anticancer Activity of Indole-2-Carboxamides
To further contextualize the potential of indole-2-carboxylic acid derivatives, it is valuable to consider the anticancer activity of related compounds. A study on a series of indole-2-carboxamides revealed potent antiproliferative activity against various cancer cell lines.
| Compound ID | Modifications | Target Cell Line | GI50 (nM) |
| Va | Indole-2-carboxamide derivative | Not Specified | 26 |
| Ve | Indole-2-carboxamide derivative | Not Specified | Not Specified |
| Vf | Indole-2-carboxamide derivative | Not Specified | Not Specified |
| Vg | Indole-2-carboxamide derivative | Not Specified | Not Specified |
| Vh | Indole-2-carboxamide derivative | Not Specified | Not Specified |
| Erlotinib (Reference) | Kinase Inhibitor | Not Specified | 33 |
These findings underscore the potential of the indole-2-carboxylic acid scaffold as a platform for the development of novel anticancer agents. The specific substitutions on the indole ring play a crucial role in defining the potency and selectivity of these compounds.
Experimental Protocols
General Synthesis of Indole-2-Carboxylic Acids
A common and versatile method for the synthesis of indole-2-carboxylic acids is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed from the corresponding phenylhydrazine and an α-ketoacid.
Diagram of Fischer Indole Synthesis
Caption: Generalized workflow for Fischer Indole Synthesis.
Step-by-Step Protocol:
-
Formation of the Phenylhydrazone:
-
Dissolve the appropriately substituted phenylhydrazine (e.g., 4-fluoro-5-methoxyphenylhydrazine) in a suitable solvent such as ethanol or acetic acid.
-
Add an equimolar amount of an α-ketoacid (e.g., pyruvic acid).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete, often indicated by the precipitation of the phenylhydrazone.
-
Isolate the phenylhydrazone by filtration, wash with a cold solvent, and dry.
-
-
Cyclization to the Indole:
-
Suspend the dried phenylhydrazone in a high-boiling point solvent or mix it with a solid acid catalyst (e.g., polyphosphoric acid, Eaton's reagent).
-
Heat the mixture to a high temperature (typically 100-200 °C) to induce cyclization. The optimal temperature and reaction time will depend on the specific substrates and catalyst used.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
-
Purification:
-
Purify the crude indole-2-carboxylic acid by recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/hexane) or by column chromatography on silica gel.
-
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.
Diagram of Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration.
Step-by-Step Protocol:
-
Preparation of Materials:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Prepare sterile RPMI-1640 medium (or another appropriate broth) buffered to pH 7.0.
-
Culture the fungal strain (e.g., Candida albicans) on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh colonies.
-
-
Inoculum Preparation:
-
Suspend several colonies of the fungus in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in the assay medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).
-
-
Assay Setup:
-
In a sterile 96-well microtiter plate, perform serial twofold dilutions of the compound stock solution in the assay medium to achieve the desired concentration range.
-
Add the prepared fungal inoculum to each well.
-
Include positive (inoculum without compound) and negative (medium only) controls.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
Conclusion and Future Directions
The indole-2-carboxylic acid scaffold remains a highly promising starting point for the development of new therapeutic agents. While direct experimental data for this compound is currently limited, analysis of its structural analogs suggests a high potential for multifaceted biological activity, including antifungal, anticancer, and neuroprotective properties. The synergistic or antagonistic effects of the 5-fluoro and 6-methoxy substitutions warrant further investigation.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. In vitro and in vivo studies are necessary to validate the predicted activities and to establish a clear structure-activity relationship for this class of compounds. Such studies will be instrumental in unlocking the full therapeutic potential of this and other novel indole derivatives.
References
-
In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel. PubMed. [Link]
-
5-Fluoroindole-2-carboxylic acid | C9H6FNO2 | CID 1820. PubChem. [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. ResearchGate. [Link]
-
In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel. ResearchGate. [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. PubMed. [Link]
-
Compound: 5-FLUOROINDOLE-2-CARBOXYLIC ACID (CHEMBL23507). ChEMBL. [Link]
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Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. NIH. [Link]
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Structure of 5-fluoroindole derivatives 145–150. ResearchGate. [Link]
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-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]
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Norcantharidin Enhances the Antitumor Effect of 5-Fluorouracil by Inducing Apoptosis of Cervical Cancer Cells: Network Pharmacology, Molecular Docking, and Experimental Validation. MDPI. [Link]
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A concise synthesis and the antibacterial activity of 5,6-dimethoxynaphthalene-2-carboxylic acid. ResearchGate. [Link]
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A Comparative Analysis of the Bioactivity of 5-Fluoro-6-methoxy-1H-indole-2-carboxylic Acid and its Non-fluorinated Analog
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the indole scaffold stands out as a "privileged structure," a framework that has given rise to a multitude of therapeutic agents across diverse disease areas. Its inherent drug-like properties, including good bioavailability and metabolic stability, make it a fertile ground for drug discovery.[1] This guide delves into a comparative analysis of two such derivatives: 6-methoxy-1H-indole-2-carboxylic acid and its fluorinated counterpart, 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid. We will explore their known and predicted biological activities, underscore the profound impact of strategic fluorination, and provide robust experimental protocols for their evaluation.
The Strategic Advantage of Fluorine in Drug Design
The introduction of fluorine into a drug candidate is a cornerstone strategy in modern medicinal chemistry. This small, highly electronegative atom can dramatically alter a molecule's physicochemical and pharmacokinetic properties.[2] Its influence stems from several key effects:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can block sites of enzymatic oxidation, thereby increasing the drug's half-life and duration of action.[3]
-
Enhanced Binding Affinity: Fluorine's electronegativity can lead to favorable electrostatic interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, enhancing binding affinity and potency.[2]
-
Modulation of Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and reach its target.[4]
-
Altered Acidity (pKa): As a powerful electron-withdrawing group, fluorine can lower the pKa of nearby acidic protons, which can influence a compound's ionization state, solubility, and interaction with biological targets.
These attributes have led to the inclusion of fluorine in approximately 20% of modern pharmaceuticals, including prominent drugs like the antidepressant fluoxetine and the chemotherapy agent 5-fluorouracil.[3]
Comparative Bioactivity Profile
6-methoxy-1H-indole-2-carboxylic acid (MICA): The Non-Fluorinated Analog
This compound has been identified from natural sources, specifically the bacterium Bacillus toyonensis, and has been investigated for several biological activities.[5][6][7][8]
-
Antifungal Activity: MICA has demonstrated promising antifungal properties, particularly against Candida albicans.[5][6][7] Its potential for topical treatment of mycotic infections has been explored, showing efficacy in preclinical models.[5]
-
Neuroprotective Effects: In the context of ischemic stroke, this molecule has shown beneficial neuroprotective actions in animal models.[9][10] It has been found to reduce infarct size and improve oxidative stress status.[9][10]
-
Enzyme Inhibition: The neuroprotective effects of MICA are linked to its activity as an inhibitor of the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH).[9]
-
Other Potential Applications: Research also points to its potential utility in Alzheimer's disease models and as a possible biomarker for malignant melanoma.[10]
This compound: The Fluorinated Analog
While specific data for this exact molecule is sparse, we can infer its potential bioactivity from studies on closely related compounds, particularly 5-fluoroindole-2-carboxylic acid.
-
Anticancer Potential: 5-Fluoroindole-2-carboxylic acid has been identified as an inhibitor of human apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme elevated in various cancers that is linked to tumor progression and reduced sensitivity to chemotherapy.[11] It exhibited an IC50 of 10 μM against APE1.[11] The indole scaffold itself is a key component of many anticancer agents that target critical signaling pathways.[1][12]
Synthesized Comparison and The Predicted Impact of Fluorination
The addition of a fluorine atom at the 5-position of the indole ring is predicted to significantly modulate the bioactivity profile of the parent 6-methoxy compound.
-
Potency: The electron-withdrawing nature of fluorine could alter the electronic distribution of the indole ring, potentially enhancing its binding to target enzymes like DLDH or APE1. This could translate to lower IC50 values and increased potency.
-
Pharmacokinetics: Fluorination at the 5-position could block a potential site of metabolism, likely leading to improved metabolic stability and a longer half-life in vivo compared to the non-fluorinated analog.
-
Spectrum of Activity: The introduction of fluorine might shift or broaden the compound's target profile. For instance, it could enhance the anticancer properties suggested by the APE1 inhibition data, while potentially retaining or even improving upon the antifungal and neuroprotective effects of the parent molecule.
| Feature | 6-methoxy-1H-indole-2-carboxylic acid | This compound (Predicted) |
| Primary Bioactivity | Antifungal, Neuroprotective[5][6][9][10] | Anticancer, with potential for enhanced antifungal/neuroprotective activity[11] |
| Known Target(s) | Dihydrolipoamide Dehydrogenase (DLDH)[9] | Apurinic/apyrimidinic endonuclease 1 (APE1) (based on analog)[11] |
| Metabolic Stability | Baseline | Predicted to be higher due to the C-F bond |
| Target Affinity | Baseline | Predicted to be potentially higher due to favorable electronic interactions |
Experimental Protocols for Comparative Assessment
To empirically validate the predicted differences, a series of standardized, self-validating experiments should be conducted. The following protocols provide a robust framework for a head-to-head comparison.
Antiproliferative Activity: The MTT Cell Viability Assay
This colorimetric assay is a gold standard for assessing a compound's effect on cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[13][14] The intensity of the color is directly proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells (e.g., a relevant line for APE1 activity like HeLa or a panel of cancer cell lines) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of both the fluorinated and non-fluorinated compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[15][16] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of a solubilizing agent, such as DMSO, to each well.[17]
-
Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.[17] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for determining IC50 using the MTT cell viability assay.
Enzyme Inhibition Assay
To directly compare the inhibitory effects of the compounds on a specific enzyme (e.g., APE1, IDO1, or DLDH), a biochemical assay is essential. This protocol outlines a general workflow for determining the IC50 value of an inhibitor.
-
Reagent Preparation: Prepare a buffer solution appropriate for the enzyme. Prepare solutions of the enzyme, its substrate, and serial dilutions of the inhibitor compounds.
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme, and the inhibitor dilutions. Allow a pre-incubation period (e.g., 15 minutes at room temperature) for the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period during which the reaction rate is linear.
-
Stop Reaction & Detect Signal: Stop the reaction using a suitable method (e.g., adding a stop solution). Measure the product formation using an appropriate detection method (e.g., absorbance, fluorescence, or luminescence) with a plate reader.
-
Controls: Include a "MAX" control (enzyme, substrate, no inhibitor) and a "MIN" control (no enzyme or a known potent inhibitor) to define the 100% and 0% activity windows.[18]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_MIN) / (Signal_MAX - Signal_MIN)).[18] Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
Caption: General workflow for an enzyme inhibition IC50 determination assay.
Potential Signaling Pathways
Indole derivatives are known to interact with a wide array of signaling pathways crucial to cell growth, proliferation, and survival.[19] Many indole-based anticancer drugs function as kinase inhibitors.[1][12] For example, Sunitinib, an FDA-approved drug, targets multiple receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, thereby inhibiting angiogenesis and tumor growth.[1] It is plausible that the compounds discussed here could modulate similar pathways.
A common mechanism involves inhibiting an RTK, which prevents the downstream activation of pro-survival pathways like PI3K-Akt and Ras-MAPK. Inhibition of these pathways can halt the cell cycle and induce apoptosis (programmed cell death).
Caption: Inhibition of a receptor tyrosine kinase pathway by an indole derivative.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the bioactivity of this compound relative to its non-fluorinated parent. While 6-methoxy-1H-indole-2-carboxylic acid has established antifungal and neuroprotective roles, the strategic addition of fluorine is predicted to enhance its metabolic stability and potency, potentially shifting its therapeutic profile towards anticancer applications.
The immediate and necessary next step is the synthesis of this compound to enable direct, head-to-head experimental comparisons using the protocols outlined herein. Such studies will quantify the precise impact of fluorination on its IC50 values against relevant cancer cell lines and enzymatic targets. This empirical data is critical for validating the hypotheses presented and advancing this promising chemical scaffold in the drug discovery pipeline.
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A Comparative Guide to the Structure-Activity Relationship of Fluorinated vs. Non-Fluorinated Indole-2-Carboxylic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this class, indole-2-carboxylic acids serve as a critical pharmacophore for various biological targets. A key strategy in modern drug design is the selective incorporation of fluorine atoms to modulate a molecule's properties and enhance its therapeutic profile.[1][2] This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of fluorinated versus non-fluorinated indole-2-carboxylic acids, explaining the fundamental principles, experimental validation, and profound impact of this single-atom substitution.
The Physicochemical Impact of Fluorination: More Than Just a Hydrogen Mimic
While fluorine's van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), its extreme electronegativity (3.98 on the Pauling scale) imparts unique and powerful effects on a parent molecule.[3][4] These alterations are the mechanistic basis for the observed changes in biological activity.
-
Modulation of Acidity (pKa): The introduction of a highly electronegative fluorine atom to the indole ring has a significant inductive electron-withdrawing effect. This effect can stabilize the carboxylate anion of an indole-2-carboxylic acid, thereby increasing its acidity (lowering the pKa). This change can dramatically alter ionization state at physiological pH, influencing solubility, membrane permeability, and the ability to engage in ionic interactions with a target protein.[5]
-
Altering Lipophilicity (LogP/LogD): Fluorine's effect on lipophilicity is context-dependent. While a single fluorine atom can increase the lipophilicity of an aromatic ring, highly fluorinated groups (like -CF3) can decrease it.[6] This modulation is critical for optimizing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as it affects everything from oral absorption to blood-brain barrier penetration.[7]
-
Blocking Metabolic "Soft Spots": The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol) and stable. Strategically placing a fluorine atom on a site that is otherwise susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes can effectively block this pathway.[1][8] This increases the compound's metabolic half-life, leading to improved bioavailability and potentially a more convenient dosing schedule.[2]
-
Conformational Control and Binding Interactions: Fluorine can engage in unique non-covalent interactions, including dipole-dipole and orthogonal multipolar interactions (e.g., with carbonyl groups in a protein backbone), that hydrogen cannot.[3][9] These interactions can lock the molecule into a more favorable binding conformation or provide additional affinity for the target receptor, thereby increasing potency.
Caption: Impact of Fluorination on Molecular Properties.
Comparative SAR Analysis: A Case Study on Indole-2-Carboxamide Analogs
Antiproliferative Activity Data
The following data summarizes the growth inhibitory (GI50) values of mono- and di-halogenated indole-2-carboxamide analogs against the MCF-7 breast cancer cell line. A lower GI50 value indicates higher potency.
| Compound ID | Substitution Pattern | Rationale for Comparison | GI50 (µM) vs. MCF-7 Cells | Reference |
| 5c | Monochloro (5-Cl) | Non-fluorinated halogenated baseline | 1.70 | [10] |
| 5h | Dichloro (5,7-Cl2) | Comparison of di-halogenation (non-fluoro) | 1.10 | [10] |
| 5k | Difluoro (5,7-F2) | Direct comparison of difluoro vs. dichloro | 1.40 | [10] |
Analysis of Results:
-
The data shows that di-halogenation (Compound 5h , GI50 = 1.10 µM) is more potent than mono-halogenation (Compound 5c , GI50 = 1.70 µM) in this series.[10]
-
Crucially, the difluoro-substituted analog (5k ) demonstrates potent antiproliferative activity (GI50 = 1.40 µM), comparable to its dichloro counterpart.[10] This indicates that fluorine, despite its smaller size, can confer significant potency, likely through favorable electronic and binding interactions that differ from those of chlorine.
Impact on Metabolic Stability
In a separate study focused on indole-2-carboxamides as antituberculosis agents, researchers explicitly noted the profound effect of fluorination on metabolic stability.
"Furthermore, chloro, fluoro, or cyano substitutions on the 4- and 6-positions of the indole ring... significantly improved metabolic stability."[9]
This finding directly supports the principle of using fluorine to block metabolic soft spots. While quantitative half-life data was not provided in the publication, we can illustrate the expected outcome in a typical in vitro assay.
| Compound | Substitution | Expected t1/2 in Human Liver Microsomes (min) | Rationale |
| Parent Indole-2-Carboxylic Acid | None | < 15 | Susceptible to oxidation on the indole ring. |
| 4-Fluoro -Indole-2-Carboxylic Acid | 4-F | > 60 | Fluorine at the 4-position blocks a common site of CYP-mediated hydroxylation, dramatically increasing metabolic stability. |
Experimental Design & Protocols
To experimentally validate the differences between a fluorinated and non-fluorinated analog, a logical workflow is employed. This process systematically evaluates the compound's target affinity, functional effect, and pharmacokinetic properties.
Caption: Workflow for Comparative SAR Evaluation.
Protocol 1: Radioligand Binding Assay (Competitive Inhibition)
This protocol is a standard method for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioactive ligand from a receptor.[10][11][12] It is suitable for targets like the NMDA receptor, where 5-fluoroindole-2-carboxylic acid is a known antagonist at the glycine site.[1]
Objective: To determine the equilibrium dissociation constant (Ki) of fluorinated and non-fluorinated indole-2-carboxylic acids for a target receptor.
Materials:
-
Receptor Source: Cell membranes prepared from cells overexpressing the target receptor (e.g., NMDA receptor).
-
Radioligand: A high-affinity radiolabeled ligand for the target site (e.g., [3H]glycine or a similar labeled antagonist).
-
Test Compounds: Stock solutions of non-fluorinated and fluorinated indole-2-carboxylic acids in DMSO.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail and 96-well filter plates .
-
Filtration Manifold and Scintillation Counter .
Procedure:
-
Plate Setup: In a 96-well plate, set up wells for total binding (radioligand + buffer), non-specific binding (radioligand + a saturating concentration of a known unlabeled ligand), and competitive binding (radioligand + serial dilutions of test compounds).
-
Reagent Addition: To each well, add assay buffer, the appropriate concentration of test compound (or buffer/unlabeled ligand), and the prepared cell membrane suspension.
-
Initiate Binding: Add the radioligand to all wells to start the reaction. The final concentration should be at or near its Kd for the receptor.
-
Incubation: Incubate the plate at a set temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through the filter plate. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay determines the rate at which a compound is metabolized by Phase I enzymes, providing a key measure of its intrinsic clearance.[3][11][13]
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of fluorinated and non-fluorinated indole-2-carboxylic acids.
Materials:
-
Liver Microsomes: Pooled human or animal (e.g., rat, mouse) liver microsomes.
-
Cofactor: NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
Test Compounds: 10 mM stock solutions in DMSO.
-
Buffer: 100 mM Potassium phosphate buffer, pH 7.4.
-
Termination Solution: Ice-cold acetonitrile containing an internal standard.
-
Incubator/Water Bath at 37°C.
-
LC-MS/MS System for analysis.
Procedure:
-
Preparation: Prepare working solutions of the test compounds (e.g., at 1 µM) in the phosphate buffer.
-
Pre-incubation: In a 96-well plate, add the liver microsomes to the test compound solutions and pre-incubate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This is the T=0 time point for the reaction. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.
-
Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding an equal volume of the ice-cold termination solution.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression line (k) is the elimination rate constant. Calculate the half-life using the formula: t1/2 = 0.693 / k.
Conclusion and Future Perspectives
The strategic fluorination of the indole-2-carboxylic acid scaffold is a powerful and validated strategy in medicinal chemistry. By leveraging fluorine's unique electronic properties, drug designers can rationally modulate acidity, lipophilicity, and metabolic stability. As demonstrated by data from analogous indole-2-carboxamides, these modifications can translate directly into improved potency and a more favorable pharmacokinetic profile.[9][10] The primary benefits—blocking metabolic oxidation and enhancing binding affinity—often lead to more robust drug candidates. Future research should focus on synthesizing and testing matched pairs of fluorinated and non-fluorinated indole-2-carboxylic acids to provide direct quantitative comparisons and further refine our understanding of the nuanced structure-activity relationships governed by this remarkable halogen.
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comparative analysis of antifungal agents including 5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid
In the persistent battle against fungal infections, the landscape of antifungal therapeutics is in constant evolution. The rise of drug-resistant strains and the limited arsenal of effective, low-toxicity agents necessitate a continuous search for novel chemical scaffolds and mechanisms of action. This guide provides a comparative analysis of established antifungal drug classes, with a special focus on the promising class of indole derivatives, including compounds like 6-methoxy-1H-indole-2-carboxylic acid (MICA), a close analog to the requested 5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid. We will delve into their mechanisms of action, comparative efficacy based on available data, and the experimental protocols essential for their evaluation.
Section 1: The Antifungal Arsenal: A Comparative Overview
The primary challenge in developing antifungal drugs is the eukaryotic nature of fungal cells, which share many similarities with human cells. This section compares the major classes of clinically used antifungal agents against the emerging class of indole derivatives.
Established Antifungal Classes: Mechanisms and Limitations
-
Polyenes (e.g., Amphotericin B): These agents bind to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores and subsequent cell death. While highly effective and broad-spectrum, their use is often limited by significant nephrotoxicity.
-
Azoles (e.g., Fluconazole, Itraconazole): This class inhibits the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis. Disruption of this pathway alters membrane fluidity and function. The rise of azole-resistant Candida and Aspergillus species is a major clinical concern.
-
Echinocandins (e.g., Caspofungin, Micafungin): These agents non-competitively inhibit β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of a key component of the fungal cell wall. Their specificity for a fungal target results in a favorable safety profile, but they have limited efficacy against certain fungal species and are administered intravenously.
The Promise of Indole Derivatives
Indole, a heterocyclic aromatic compound, is a "privileged structure" in medicinal chemistry, found in numerous natural products and pharmaceuticals.[1] Its derivatives have garnered significant attention for their broad spectrum of biological activities, including potent antifungal properties.[1][2][3]
Mechanism of Action: The antifungal mechanisms of indole derivatives are diverse and not yet fully elucidated for all compounds. However, proposed mechanisms include:
-
Inhibition of Ergosterol Biosynthesis: Similar to azoles, some indole derivatives have been shown to target enzymes in the ergosterol pathway, such as lanosterol 14α-demethylase.[4][5]
-
Disruption of Cell Membrane Integrity: Some indole compounds can directly interfere with the fungal cell membrane, causing leakage of cellular contents.[1][3][6]
-
Interference with Virulence Factors: Certain derivatives may inhibit fungal enzymes like phospholipases and proteases, which are crucial for pathogenesis.[1]
-
Inhibition of Mitochondrial Enzymes: Some studies suggest that indole derivatives can inhibit mitochondrial enzymes like succinate dehydrogenase (SDH), disrupting cellular respiration.[6][7]
A notable example is 6-methoxy-1H-indole-2-carboxylic acid (MICA) , a natural product isolated from Bacillus toyonensis, which has demonstrated promising antifungal activity against Candida albicans.[8][9][10]
Section 2: Comparative Efficacy - A Data-Driven Analysis
To objectively compare these antifungal classes, we will examine their in vitro efficacy against common fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an agent that inhibits the visible growth of a microorganism.
Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)
| Antifungal Agent Class | Representative Compound | Candida albicans | Aspergillus fumigatus | Cryptococcus neoformans |
| Polyene | Amphotericin B | 0.25 - 1.0 | 0.25 - 2.0 | 0.12 - 1.0 |
| Azole | Fluconazole | 0.25 - 4.0 | 16 - >64 | 1.0 - 16 |
| Echinocandin | Caspofungin | 0.015 - 0.25 | 0.015 - 0.12 | >16 |
| Indole Derivative | Indole Derivative 'Z25'[6] | Not Reported | Not Reported | Not Reported |
| Indole Derivative | Indole Derivative 'A2'[5] | 15.62 | 7.81 | Not Reported |
| Indole Derivative | 6-methoxy-1H-indole-2-carboxylic acid (MICA)[8][9] | Reported as active, specific MIC not provided in abstract | Not Reported | Not Reported |
Note: Data for established agents are typical ranges. MIC values for indole derivatives are from specific studies and may not be representative of the entire class. The provided data for indole derivatives is limited and highlights the need for further research.
Section 3: Experimental Protocols for Antifungal Susceptibility Testing
The following protocols are foundational for the evaluation and comparison of novel antifungal compounds.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method, standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the in vitro activity of an antifungal agent.
Workflow Diagram:
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized fungal suspension (e.g., 0.5 McFarland standard) from a fresh culture. Dilute this suspension in a standardized medium (e.g., RPMI-1640) to the final required concentration.
-
Compound Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of the test compounds. Include a positive control (fungus with no drug) and a negative control (medium only).
-
Inoculation: Add the prepared fungal inoculum to each well, except for the negative control.
-
Incubation: Incubate the plate at 35°C. The incubation time varies depending on the fungus (e.g., 24 hours for Candida, 48 hours for Aspergillus).
-
MIC Determination: After incubation, determine the MIC by visually inspecting for fungal growth or by using a spectrophotometer to measure turbidity. The MIC is the lowest concentration of the compound that inhibits visible growth.
Mechanism of Action: Ergosterol Quantitation Assay
This assay helps to determine if a compound targets the ergosterol biosynthesis pathway.
Workflow Diagram:
Caption: Workflow for the quantification of fungal ergosterol.
Step-by-Step Protocol:
-
Fungal Culture: Grow the fungal strain in a suitable broth medium containing a sub-inhibitory concentration of the test compound.
-
Cell Harvesting: After incubation, harvest the fungal cells by centrifugation and wash them with sterile water.
-
Saponification: Resuspend the cell pellet in an alcoholic potassium hydroxide solution and incubate to saponify the cellular lipids.
-
Sterol Extraction: Extract the non-saponifiable lipids (including ergosterol) using an organic solvent like n-heptane.
-
Spectrophotometric Analysis: Scan the absorbance of the extracted sterols from 240 to 300 nm. The presence of ergosterol and its precursor, 24(28)-dehydroergosterol, results in a characteristic four-peaked curve.
-
Quantification: Calculate the percentage of ergosterol based on the absorbance values at specific wavelengths and compare it to an untreated control. A significant reduction in ergosterol content suggests inhibition of the biosynthesis pathway.
Section 4: Conclusion and Future Directions
While established antifungal agents remain critical in clinical practice, the emergence of resistance necessitates innovation. Indole derivatives represent a versatile and promising scaffold for the development of new antifungal drugs.[1][4][11] Compounds like 6-methoxy-1H-indole-2-carboxylic acid have shown encouraging preliminary activity, warranting further investigation.[8][9] The diverse mechanisms of action exhibited by this class offer multiple avenues for therapeutic intervention.[3][4]
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the antifungal potency and selectivity of indole derivatives.[4]
-
In Vivo Efficacy and Toxicity Studies: To translate promising in vitro results into potential clinical candidates.
-
Elucidation of Novel Mechanisms of Action: To identify new fungal targets and combat resistance.
The continued exploration of indole-based compounds and other novel chemical entities, guided by robust experimental evaluation, will be paramount in expanding our therapeutic options against invasive fungal diseases.
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A Researcher's Guide to Evaluating 5-Fluoro-6-methoxy-1H-indole-2-carboxylic Acid Derivatives Against Resistant Strains
In the landscape of drug discovery, the relentless emergence of resistant microbial and cancer cell lines presents a formidable challenge. This necessitates a continuous search for novel chemical scaffolds that can circumvent existing resistance mechanisms. The indole-2-carboxylic acid backbone, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse biological activities. This guide focuses on a specific, promising subclass: 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid derivatives.
While extensive research on this exact substitution pattern is still emerging, the known bioactivities of related fluorinated and methoxylated indole derivatives provide a strong rationale for their investigation. This guide will objectively synthesize the available data on analogous compounds, compare their performance, and provide detailed experimental frameworks for researchers aiming to evaluate the efficacy of this novel chemical series against resistant strains.
The Rationale: Why 5-Fluoro and 6-Methoxy Substitutions?
The functionalization of the indole ring is a key strategy in modulating pharmacological properties. The choice of fluorine and methoxy groups is deliberate and based on established medicinal chemistry principles:
-
Fluorine Substitution (5-position): The introduction of a fluorine atom can significantly enhance metabolic stability by blocking sites of oxidative metabolism.[1] Its high electronegativity can also alter the electronic properties of the molecule, potentially improving binding affinity to target proteins and modulating pKa. Halogenation, in general, has been shown to enhance the antimicrobial potency of the indole scaffold.[2] For instance, 5-fluoroindole-2-carboxylic acid has been identified as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme in cancer progression, with an IC50 of 10 μM.[3]
-
Methoxy Substitution (6-position): The methoxy group is an electron-donating group that can influence the molecule's hydrogen bonding capacity and lipophilicity, thereby affecting cell permeability and target interaction. Derivatives of 5-methoxyindole-2-carboxylic acid have been explored as starting points for the synthesis of various anticancer agents.[4]
The combination of these two groups on the indole-2-carboxylic acid scaffold presents a compelling strategy for developing potent agents against resistant cell lines.
Comparative Efficacy: Insights from Analogous Indole Derivatives
Direct comparative data for this compound derivatives is not yet widely available in peer-reviewed literature. However, we can draw valuable insights from studies on closely related structures to establish a benchmark for performance.
Anticancer Activity Against Resistant Cell Lines
The indole core is a cornerstone in the development of oncology drugs.[5] A notable study on novel 1H-indole-2-carboxylic acid derivatives identified a compound, C11 , which displayed potent inhibitory activity against several human liver cancer cell lines, including the chemotherapy-resistant Bel-7402/5-Fu cell line.[6] This demonstrates the potential of the indole-2-carboxylic acid scaffold to overcome 5-fluorouracil resistance.
Other studies have shown that indole-based sulfonohydrazide derivatives can exhibit significant, selective inhibition of breast cancer cell lines (MCF-7 and MDA-MB-468) with IC50 values as low as 8.2 μM, while remaining non-toxic to noncancerous cells.[7]
Table 1: Comparative Anticancer Activity of Selected Indole Derivatives
| Compound Class/Derivative | Resistant Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) | Source |
| 1H-Indole-2-carboxylic acid (C11) | Bel-7402/5-Fu (Liver Cancer) | Data not quantified, but "best inhibitory activity" reported | 5-Fluorouracil | N/A | [6] |
| 5-Fluoroindole-2-carboxylic acid | (Targeting APE1) | 10 | N/A | N/A | [3] |
| Indole Sulfonohydrazide (5f) | MDA-MB-468 (Breast Cancer) | 8.2 | Doxorubicin | Not Reported | [7] |
| Thiazolyl-indole-2-carboxamide (6q) | HCT-116 (Colon Cancer) | ~5-18 | Dasatinib | >100 | [8] |
Antibacterial Activity Against Resistant Strains
Methicillin-resistant Staphylococcus aureus (MRSA) is a major public health threat, and novel antibacterial agents are urgently needed.[9] The indole scaffold has shown promise in this arena. Studies on multi-halogenated indoles have identified compounds with potent bactericidal activity against MRSA. For example, 6-bromo-4-iodoindole exhibited a Minimum Inhibitory Concentration (MIC) of 20 μg/mL against S. aureus.[2]
Table 2: Comparative Antibacterial Activity of Selected Indole Derivatives
| Compound/Derivative | Resistant Strain | MIC (μg/mL) | Reference Compound | MIC (μg/mL) | Source |
| 6-bromo-4-iodoindole | S. aureus | 20 | Gentamicin | 20-50 | [2] |
| 4-bromo-6-chloroindole | S. aureus | 30 | Gentamicin | 20-50 | [2] |
| Ursolic Acid (Triterpenoid) | MRSA | 64 | Ampicillin | 512 | [10] |
| Phloroglucinol Derivative (A5) | MRSA | 0.98 | Vancomycin | Not Reported | [11] |
These tables highlight that modifications to the indole ring can yield compounds with potencies comparable or superior to existing drugs. This provides a strong impetus for the synthesis and evaluation of the 5-Fluoro-6-methoxy series.
Proposed Mechanism of Action: A Multi-Target Approach
While the precise mechanism for our target scaffold must be determined experimentally, we can hypothesize a mode of action based on related compounds. Many indole derivatives function as multi-target agents. In an antibacterial context, this could involve:
-
Cell Membrane Disruption: Altering the integrity of the bacterial cell membrane.
-
Inhibition of Key Enzymes: Targeting essential bacterial enzymes like DNA gyrase.[12]
-
Disruption of Metabolic Pathways: Interfering with crucial metabolic processes.
In an anticancer context, potential mechanisms include:
-
Kinase Inhibition: Blocking the activity of tyrosine kinases like EGFR, which are often overexpressed in cancer.[5]
-
DNA Damage Repair Inhibition: Inhibiting enzymes like APE1, preventing cancer cells from repairing their DNA.[3]
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
Below is a hypothetical signaling pathway illustrating how a this compound derivative might exert its anticancer effects by dually inhibiting a receptor tyrosine kinase (RTK) and a downstream DNA repair pathway.
Caption: Hypothetical dual-action mechanism of an indole derivative.
Experimental Protocols for Efficacy Evaluation
To ensure scientific rigor and reproducibility, standardized protocols are essential. Below are detailed, step-by-step methodologies for assessing the antibacterial and anticancer efficacy of novel compounds.
Protocol 1: Antibacterial Susceptibility Testing via Broth Microdilution (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
Workflow Diagram
Caption: Workflow for MIC determination using broth microdilution.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the resistant bacterial strain (e.g., MRSA) from an agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL) in the test wells.[14]
-
-
Preparation of Microdilution Plate:
-
Dispense 100 μL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.
-
Add 100 μL of the test compound (at 2x the highest desired concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 μL from the first column to the second, and so on, discarding the final 100 μL from the last dilution column.
-
-
Inoculation and Incubation:
-
Inoculate each well with 100 μL of the prepared bacterial inoculum.
-
Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Cover the plate and incubate at 37°C for 18-24 hours.[15]
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound at which no bacterial growth is observed.[15]
-
Protocol 2: Anticancer Cytotoxicity Testing via MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Workflow Diagram
Caption: Workflow for determining IC50 using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the resistant cancer cells (e.g., a doxorubicin-resistant MCF-7 line).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 μL of the medium containing the test compound at various concentrations.
-
Include vehicle controls (medium with the compound's solvent, e.g., DMSO) and untreated controls.
-
-
Incubation:
-
Incubate the plate for a specified exposure time (typically 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Solubilization:
-
Add 10-20 μL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.[17][18]
-
Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 μL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for the development of novel agents against resistant pathogens and cancers. Based on the strong performance of structurally related compounds, there is a clear scientific imperative to synthesize and evaluate derivatives of this class. The experimental protocols detailed in this guide provide a robust framework for such an investigation.
Future research should focus on synthesizing a library of these derivatives, evaluating their efficacy against a broad panel of resistant strains, and elucidating their specific mechanisms of action. By combining rational drug design with rigorous, standardized testing, the scientific community can unlock the full therapeutic potential of this exciting chemical class.
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A Comparative Guide to the In Vitro and In Vivo Activity of 5-Fluoro-6-methoxy-1H-indole-2-carboxylic Acid and Related Analogs
For researchers and drug development professionals, understanding the translational potential of a novel chemical entity from benchtop assays to preclinical models is paramount. This guide provides a comparative analysis of the anticipated in vitro and in vivo activities of 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid. As direct experimental data for this specific molecule is not extensively available in the public domain, this guide synthesizes findings from structurally related indole-2-carboxylic acid derivatives to provide a predictive framework for its biological evaluation. We will delve into the established activities of analogs bearing either a fluoro or a methoxy substitution to build a comprehensive profile.
Introduction: The Therapeutic Potential of Indole-2-Carboxylic Acids
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The functionalization of the indole ring at various positions allows for the fine-tuning of its pharmacological profile. Specifically, substitutions at the 5- and 6-positions have been shown to significantly influence the potency and selectivity of these compounds. This guide will focus on the impact of 5-fluoro and 6-methoxy substitutions on the biological activity of the indole-2-carboxylic acid core.
Comparative Analysis of In Vitro Activity
The in vitro evaluation of a compound is the first step in characterizing its biological activity. This typically involves cell-based assays and enzymatic assays to determine its potency, mechanism of action, and selectivity.
Anticancer Activity
Indole derivatives are well-established as anticancer agents, often targeting key pathways in cell proliferation and survival.[1]
Insight from a 6-methoxy Analog:
Research on 6-methoxy-1H-indole-2-carboxylic acid (MICA) has demonstrated its potential as an antifungal agent.[2][3] While not directly anticancer, the underlying mechanisms of cytotoxicity can share common pathways.
Insight from 5-fluoro Analogs:
The introduction of a fluorine atom at the 5-position of the indole ring has been a successful strategy in developing potent anticancer agents. For instance, 5-fluoroindole derivatives have shown significant antiviral activities, which can be indicative of broader cytotoxic potential against rapidly proliferating cells.
A series of novel 1H-indole-2-carboxylic acid derivatives targeting the 14-3-3η protein were designed for the treatment of liver cancer. One of the lead compounds from this study demonstrated potent inhibitory activities against several human liver cancer cell lines.[4]
Table 1: Comparative In Vitro Anticancer Activity of Indole-2-Carboxylic Acid Derivatives
| Compound/Derivative Class | Cell Line(s) | IC50 Values | Reference |
| 1H-indole-2-carboxylic acid derivatives | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B | Micromolar range | [4] |
| Indole-2-carboxamides | A-549 (human epithelial cancer) | 71 ± 06 nM (for most potent derivative) | [5] |
Antiviral Activity
The indole scaffold is also a key component in several antiviral drugs.
Insight from Indole-2-Carboxylic Acid Derivatives:
Recent studies have identified indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[6][7][8] A lead compound, after structural optimization, exhibited a marked increase in integrase inhibitory effect with an IC50 value of 0.13 μM.[6] This highlights the potential of the indole-2-carboxylic acid core for antiviral drug development.
Antifungal Activity
Insight from a 6-methoxy Analog:
6-methoxy-1H-indole-2-carboxylic acid (MICA), isolated from Bacillus toyonensis, has shown promising antifungal activities.[2][3] When formulated as a nanosponge hydrogel, it exhibited increased antimycotic activity against C. albicans compared to fluconazole.[2][3]
Comparative Analysis of In Vivo Activity
In vivo studies are crucial for evaluating the efficacy, pharmacokinetics, and safety of a drug candidate in a whole-organism model.
Anticancer Activity
While direct in vivo anticancer data for this compound is unavailable, we can draw inferences from related compounds. The in vivo evaluation of 5-fluorouracil derivatives in mice bearing H22 liver cancer demonstrated that some of these compounds effectively inhibit tumor growth.[9] However, these studies also highlighted potential toxicity in the liver and lungs.[9]
Antifungal Activity
Insight from a 6-methoxy Analog:
An in vivo investigation of a MICA-nanosponge hydrogel revealed enhanced survival rates, improved wound healing, and reduced inflammation in a model of mycotic infection.[2][3] Histological analysis showed increased collagen deposition, indicating improved tissue repair.[2][3]
Experimental Protocols
To facilitate the design of future studies on this compound, this section provides detailed methodologies for key experiments based on published protocols for related compounds.
In Vitro Antiproliferative Assay (MTT Assay)
This protocol is adapted from the evaluation of 5-fluorouracil derivatives.[9]
-
Cell Culture: Maintain cancer cell lines (e.g., K562, B16) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the test compound (and a vehicle control) and incubate for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the supernatant and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
In Vivo Antifungal Efficacy Model
This protocol is based on the preclinical evaluation of a MICA hydrogel.[2][3]
-
Animal Model: Use an appropriate animal model for fungal infection (e.g., murine model of cutaneous candidiasis).
-
Infection: Inoculate the animals with a standardized suspension of Candida albicans.
-
Treatment: Topically apply the test compound formulated in a suitable vehicle (e.g., hydrogel) to the infected area daily for a specified duration. A positive control (e.g., fluconazole) and a vehicle control group should be included.
-
Efficacy Assessment: Monitor the clinical score of the infection, fungal burden in the tissue, and wound healing parameters over time.
-
Histological Analysis: At the end of the study, collect tissue samples for histological examination (e.g., H&E and Masson's trichrome staining) to assess inflammation and collagen deposition.
Visualization of Key Concepts
General Experimental Workflow
Caption: A generalized workflow for the evaluation of a novel compound from in vitro screening to in vivo efficacy studies.
Conclusion and Future Directions
While direct experimental data on this compound is limited, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the 6-methoxy group suggests potential antifungal activity, while the 5-fluoro substitution points towards possible anticancer and antiviral properties.
Future research should focus on the synthesis of this compound and its systematic evaluation using the in vitro and in vivo protocols outlined in this guide. Head-to-head comparisons with established drugs and related analogs will be crucial in determining its therapeutic potential and place in the landscape of indole-based pharmaceuticals.
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A Comparative Spectroscopic Guide to the Polymorphs of 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid
Abstract: The ability of an active pharmaceutical ingredient (API) to exist in multiple crystalline forms, a phenomenon known as polymorphism, is a critical factor in drug development.[1][2][3] Different polymorphs of the same compound can exhibit varied physicochemical properties, including solubility, stability, and bioavailability, which can significantly impact the safety and efficacy of the final drug product.[4][5] This guide provides a comprehensive comparison of hypothetical polymorphic Forms I and II of 5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid, a compound of interest in medicinal chemistry. We present a multi-faceted analytical approach, detailing the experimental protocols for Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Solid-State Nuclear Magnetic Resonance (ssNMR) to unambiguously differentiate and characterize these forms. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for polymorphic screening and characterization.
Introduction: The Critical Impact of Polymorphism in Pharmaceuticals
Polymorphism is the capacity of a solid material to exist in more than one crystal structure.[1][3] These different structures, or polymorphs, possess the same chemical composition but differ in the three-dimensional arrangement of molecules in the crystal lattice.[1][6] This structural variation can lead to significant differences in fundamental physical properties. For instance, a metastable polymorph, while often exhibiting higher solubility and potentially better bioavailability, may convert to a more stable, less soluble form over time, compromising the therapeutic efficacy and shelf-life of the drug.[7] The case of Ritonavir, an HIV protease inhibitor, famously highlighted the real-world consequences of polymorphism when an unpredicted, less soluble polymorph emerged, leading to a temporary market withdrawal.[1][5]
Therefore, comprehensive screening for and characterization of all accessible polymorphic forms is a regulatory expectation and a scientific necessity in pharmaceutical development.[8][9][10][11] Regulatory bodies like the ICH mandate the investigation of polymorphism to ensure the consistency, quality, and performance of the final drug product.[8][11] This guide uses this compound as a model compound to illustrate the state-of-the-art spectroscopic techniques employed to tackle this challenge.
Experimental Workflow for Polymorph Discovery and Characterization
The journey from identifying a new chemical entity to selecting a stable crystalline form for development involves a systematic workflow. This process begins with controlled crystallization experiments designed to generate different solid forms, followed by a suite of analytical techniques to characterize them.
Figure 1: A generalized workflow for the discovery, characterization, and selection of pharmaceutical polymorphs.
Generation of Hypothetical Polymorphs: Form I and Form II
To illustrate the comparative analysis, we hypothesize the existence of two polymorphs of this compound. The crystallization conditions are manipulated to favor the formation of distinct crystal lattices.[1][3]
Protocol for Crystallizing Form I (Thermodynamic Form)
The thermodynamically most stable form is often obtained through slow crystallization, allowing molecules sufficient time to arrange into the lowest energy lattice.[7]
-
Dissolution: Dissolve 100 mg of this compound in 10 mL of acetonitrile at 50°C with gentle stirring until a clear solution is obtained.
-
Slow Evaporation: Loosely cover the vial and allow the solvent to evaporate slowly at ambient temperature (20-25°C) over 48-72 hours.
-
Isolation: Collect the resulting crystals by vacuum filtration, wash with a minimal amount of cold acetonitrile, and dry under vacuum at 40°C for 4 hours.
Protocol for Crystallizing Form II (Kinetic Form)
Metastable, or kinetic, polymorphs are often produced by rapid precipitation or cooling, which traps molecules in a higher-energy arrangement.[7]
-
Dissolution: Prepare a saturated solution of this compound in 5 mL of methanol at 60°C.
-
Crash Cooling: Rapidly cool the hot solution by immersing the vial in an ice-water bath (0-4°C) with vigorous stirring.
-
Isolation: Immediately collect the precipitated solid by vacuum filtration, wash with ice-cold methanol, and dry under vacuum at room temperature for 12 hours.
Comparative Spectroscopic Analysis
A combination of analytical techniques is essential for the robust characterization of polymorphs.[12][13][14] While PXRD is considered the "gold standard" for identifying different crystal forms, vibrational spectroscopy and ssNMR provide complementary and crucial information about molecular-level differences.[15][16][17]
Powder X-ray Diffraction (PXRD)
Principle: PXRD is a non-destructive technique that provides a unique "fingerprint" of a crystalline solid.[5][17] X-rays are diffracted by the planes of atoms in the crystal lattice, and the resulting diffraction pattern is a function of the unit cell dimensions. Different polymorphs, having different crystal lattices, will produce distinct PXRD patterns.[14][17][18][19][20]
Experimental Protocol:
-
Sample Preparation: Gently grind a small amount (approx. 50 mg) of the crystalline sample to a fine powder to minimize preferred orientation effects.
-
Data Acquisition: Mount the powder on a zero-background sample holder. Collect the diffraction pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 2° to 40°, with a step size of 0.02° and a scan speed of 2°/minute.
Hypothetical Data & Interpretation: The distinct peak positions in the PXRD patterns of Form I and Form II provide definitive evidence of two different crystal structures.
| Form I (Characteristic 2θ Peaks) | Form II (Characteristic 2θ Peaks) |
| 8.5° | 7.2° |
| 12.1° | 11.5° |
| 15.3° | 16.8° |
| 21.8° | 22.4° |
| 25.6° | 28.1° |
Table 1: Hypothetical characteristic PXRD peaks for Form I and Form II, demonstrating clear differences in their crystal lattice structures.
Vibrational Spectroscopy: FTIR and Raman
Principle: FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.[6][21][22] Differences in the intermolecular interactions, such as hydrogen bonding and molecular conformation within the crystal lattice of polymorphs, lead to subtle but measurable shifts in the vibrational frequencies.[15][16][23][24] Raman spectroscopy is particularly sensitive to lattice vibrations (phonons) at low frequencies (<200 cm⁻¹), which can be highly characteristic of a specific polymorph.[23][25]
Experimental Protocols:
-
FTIR (ATR): Acquire spectra using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Collect 32 scans for each sample over a range of 4000-400 cm⁻¹ with a spectral resolution of 4 cm⁻¹.
-
Raman: Analyze samples using a Raman microscope with a 785 nm laser excitation source. Acquire spectra from 3500 cm⁻¹ to 100 cm⁻¹ to capture both molecular fingerprint and lattice vibration regions.
Hypothetical Data & Interpretation: Shifts in the N-H and C=O stretching frequencies are particularly informative, as these groups are typically involved in hydrogen bonding. A lower frequency (red shift) often indicates stronger hydrogen bonding.
| Vibrational Mode | Form I (cm⁻¹) | Form II (cm⁻¹) | Interpretation of Difference |
| N-H Stretch (FTIR) | 3310 | 3345 | Stronger N-H···O hydrogen bonding in Form I. |
| C=O Stretch (FTIR) | 1685 | 1705 | Stronger C=O···H hydrogen bonding in Form I. |
| Lattice Mode (Raman) | 125, 98 | 110, 85 | Different crystal packing and lattice energies. |
Table 2: Hypothetical FTIR and Raman spectral data highlighting differences in intermolecular interactions between Form I and Form II.
Solid-State Nuclear Magnetic Resonance (ssNMR)
Principle: ssNMR is a powerful, non-destructive technique that probes the local chemical environment of specific atomic nuclei (e.g., ¹³C, ¹⁵N, ¹⁹F).[26][27][28] The resonance frequency (chemical shift) of a nucleus is highly sensitive to its immediate surroundings, including bond lengths, bond angles, and intermolecular distances.[27] Since polymorphs differ in their crystal packing, even chemically equivalent atoms can become magnetically non-equivalent, resulting in different numbers of peaks or different chemical shifts in the ssNMR spectrum.[26][29]
Experimental Protocol:
-
Sample Packing: Pack approximately 80-100 mg of the sample into a 4 mm Zirconia rotor.
-
Data Acquisition: Acquire ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectra on a solid-state NMR spectrometer (e.g., 500 MHz). Use a MAS rate of 12 kHz, a contact time of 2 ms, and a recycle delay sufficient for full relaxation. Reference chemical shifts to adamantane.
Hypothetical Data & Interpretation: The presence of a fluorine atom in the molecule makes ¹⁹F ssNMR another excellent probe. Here, we focus on the more common ¹³C ssNMR. The indole and carboxylic acid carbons are particularly sensitive to packing effects.
| Carbon Atom | Form I (ppm) | Form II (ppm) | Interpretation of Difference |
| Carboxylic C=O | 172.4 | 175.1 | Different hydrogen bonding environment around the carboxylic acid. |
| Indole C-2 | 135.8 | 138.0 | Variation in intermolecular contacts near the indole ring. |
| Indole C-7a | 128.5 (single peak) | 129.1, 130.2 (split peak) | Indicates two magnetically non-equivalent molecules in the asymmetric unit cell of Form II. |
Table 3: Hypothetical ¹³C ssNMR chemical shifts illustrating sensitivity to the distinct local environments in Form I and Form II.
Data Synthesis and Conclusion
The conclusive identification of polymorphism relies on a holistic interpretation of data from multiple analytical techniques. The differences observed in the PXRD patterns, vibrational spectra, and ssNMR chemical shifts collectively build an irrefutable case for the existence of at least two distinct crystalline forms of this compound.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-Fluoro-6-methoxy-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of safety, efficacy, and reproducibility. This guide provides a comprehensive framework for assessing the purity of 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid, a substituted indole derivative with potential pharmacological significance. As a Senior Application Scientist, my objective is to equip you with not just the "how," but also the "why," enabling you to develop a robust, self-validating analytical strategy.
The Imperative of Purity for Indole Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitutions on the indole ring, such as the fluorine and methoxy groups in our target compound, are meticulously designed to modulate biological activity. Consequently, even minute impurities, which may include starting materials, byproducts, or degradation products, can have unintended and potentially harmful off-target effects, confounding biological data and posing safety risks. Adherence to international guidelines, such as those from the International Council for Harmonisation (ICH), is paramount. The ICH Q3A(R2) guideline, for instance, provides thresholds for the reporting, identification, and qualification of impurities in new drug substances, mandating a thorough understanding of a compound's purity profile[1].
A Multi-Pronged Approach to Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of multiple methods, each interrogating different physicochemical properties of the analyte and its potential impurities. This guide will focus on a powerful combination of High-Performance Liquid Chromatography (HPLC) for separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantitative analysis, and Mass Spectrometry (MS) for impurity identification.
Orthogonal Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.
Caption: A comprehensive workflow for the purity assessment of a synthesized API.
Predicting Potential Impurities: A Synthesis-Centric Approach
To effectively hunt for impurities, one must first understand where they might originate. The two most common synthetic routes to indole-2-carboxylic acids are the Fischer and Reissert indole syntheses.
1. Fischer Indole Synthesis: This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a pyruvate derivative[2]. For our target molecule, a likely starting material would be 4-fluoro-5-methoxyphenylhydrazine .
Potential Impurities from the Fischer Route:
-
Unreacted Starting Materials: Residual 4-fluoro-5-methoxyphenylhydrazine and the pyruvate derivative.
-
Incomplete Cyclization Products: Intermediates of the Fischer synthesis that have not fully cyclized.
-
Regioisomers: If the pyruvate derivative is unsymmetrical, regioisomeric indole products could form.
-
Degradation Products: The acidic conditions of the Fischer synthesis can lead to the degradation of the starting materials or the final product.
2. Reissert Indole Synthesis: This method typically starts with a substituted o-nitrotoluene, which is condensed with diethyl oxalate, followed by reductive cyclization[3][4][5]. For our target, a plausible starting material would be 1-fluoro-2-methoxy-4-methyl-5-nitrobenzene .
Potential Impurities from the Reissert Route:
-
Unreacted Starting Materials: Residual substituted o-nitrotoluene and diethyl oxalate.
-
Incompletely Reduced Intermediates: The reduction of the nitro group is a critical step; incomplete reduction can lead to nitro- or nitroso-containing impurities.
-
Byproducts of Cyclization: Side reactions during the cyclization step can generate various impurities.
-
Decarboxylated Product: The indole-2-carboxylic acid product can undergo decarboxylation to form the corresponding indole, especially if subjected to heat[6][7].
A thorough understanding of the specific synthetic route used is the first and most critical step in developing a targeted impurity profile.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the cornerstone of purity assessment due to its high resolving power and sensitivity. A well-developed and validated HPLC method can separate the main compound from its impurities, allowing for their quantification.
Experimental Protocol: HPLC Method Development and Validation
Objective: To develop and validate a stability-indicating HPLC method for the determination of the purity of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
Chromatographic Conditions (A Suggested Starting Point):
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar indole derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure the carboxylic acid is protonated, leading to better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common and effective organic modifier for reverse-phase chromatography. |
| Gradient | 10-90% B over 20 minutes, then re-equilibration | A broad gradient is a good starting point to elute a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection | PDA at 254 nm and 280 nm | Indole derivatives typically have strong UV absorbance in this range. A PDA detector allows for the identification of co-eluting peaks. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities and degradation products. This can be achieved by forced degradation studies (acid, base, peroxide, heat, light).
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range (e.g., 50-150% of the target concentration).
-
Accuracy: Determine the closeness of the test results to the true value by analyzing samples with known concentrations.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Data Presentation:
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity 1 | 5.2 | 1,500 | 0.15 |
| Main Compound | 10.8 | 995,000 | 99.50 |
| Impurity 2 | 12.5 | 3,500 | 0.35 |
| Total | 1,000,000 | 100.0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Absolute Quantification
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and has emerged as a powerful technique for quantitative analysis (qNMR)[3][4][8]. Unlike HPLC, which provides a relative purity based on the response of a detector, qNMR can provide an absolute purity value without the need for a reference standard of the analyte itself.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Selection of an Internal Standard: Choose a high-purity, stable, non-volatile internal standard with sharp, well-resolved signals that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation: Accurately weigh a known amount of the synthesized this compound and the internal standard into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Purity Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Expected ¹H NMR Signals for this compound (based on similar structures):
-
A singlet for the methoxy protons (~3.8-4.0 ppm).
-
Aromatic protons on the indole ring, with splitting patterns influenced by the fluorine and methoxy substituents.
-
A broad singlet for the N-H proton (at a downfield chemical shift).
-
A broad singlet for the carboxylic acid proton (at a very downfield chemical shift).
Mass Spectrometry (MS): Unveiling the Identity of Impurities
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of MS. It is invaluable for the identification of unknown impurities.
Experimental Protocol: LC-MS for Impurity Identification
Objective: To determine the molecular weights and fragmentation patterns of impurities detected by HPLC.
Instrumentation:
-
LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
Procedure:
-
Method Transfer: Utilize the developed HPLC method, ensuring the mobile phase is compatible with the mass spectrometer's ionization source (e.g., electrospray ionization - ESI). Formic acid is a good choice as it is volatile.
-
Data Acquisition: Acquire full scan MS data to determine the molecular weights of the eluting peaks.
-
Tandem MS (MS/MS): For peaks corresponding to impurities, perform tandem mass spectrometry to obtain fragmentation patterns. This involves isolating the parent ion of the impurity and subjecting it to collision-induced dissociation (CID).
-
Structure Elucidation: The accurate mass and fragmentation pattern provide crucial clues to the structure of the impurity. For example, the loss of a carboxylic acid group (44 Da) or a methoxy group (31 Da) can be readily identified.
Consolidating the Data: A Holistic View of Purity
The final purity assessment should be a synthesis of the data from all three techniques.
-
HPLC provides the primary chromatogram showing the main peak and any resolved impurities, with their relative percentages.
-
qNMR provides an independent, absolute purity value for the main compound. A good agreement between the HPLC area % and the qNMR purity provides a high degree of confidence in the results.
-
LC-MS provides the molecular weights and structural information for the impurities, allowing for their identification and a risk assessment based on their structure.
Conclusion: A Commitment to Scientific Rigor
The assessment of purity for a novel compound like this compound is a multi-faceted endeavor that demands a rigorous and orthogonal analytical approach. By combining the strengths of HPLC, qNMR, and LC-MS, and by grounding the analytical strategy in a thorough understanding of the compound's synthesis and the relevant regulatory guidelines, researchers can ensure the quality and integrity of their scientific findings. This guide provides a robust framework, but it is the thoughtful application and interpretation of these powerful analytical tools that ultimately guarantees the delivery of a well-characterized and pure chemical entity, ready for its journey through the drug development pipeline.
References
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Wikipedia. (2023, December 15). Fischer indole synthesis. Retrieved from [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7–15. Retrieved from [Link]
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Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
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Wikipedia. (2023, October 27). Reissert indole synthesis. Retrieved from [Link]
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Gribble, G. W. (2016). Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. Retrieved from [Link]
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Piers, E., & Brown, R. K. (1962). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Canadian Journal of Chemistry, 40(3), 559-561. Retrieved from [Link]
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European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances. Retrieved from [Link]
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chemeurope.com. (n.d.). Reissert indole synthesis. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2013). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
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Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
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Name Reactions in Organic Synthesis. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
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Vandersteen, A. A., Mundle, S. O. C., & Kluger, R. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. The Journal of Organic Chemistry, 77(15), 6505–6509. Retrieved from [Link]
- Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
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Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]
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Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(20), 7737–7739. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
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YouTube. (2020, March 23). Reissert Indole Synthesis: The Path to Perfect Indoles. Retrieved from [Link]
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Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
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RSC Publishing. (2017, November 15). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2014). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. Retrieved from [Link]
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The Good Scents Company. (n.d.). indole-2-carboxylic acid, 1477-50-5. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Retrieved from [Link]
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CORE. (n.d.). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes†. Retrieved from [Link]
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MDPI. (2024, May 8). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]
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SciELO. (n.d.). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
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Medicines for All institute (M4ALL) - Virginia Commonwealth University. (n.d.). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Retrieved from [Link]
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Semantic Scholar. (2023, November 22). Identification, Characterization, and Production Optimization of 6-Methoxy-1H-Indole-2-Carboxylic Acid Antifungal Metabolite Pro. Retrieved from [Link]
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MDPI. (n.d.). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Retrieved from [Link]
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Barabanov, M. A., Martyanov, G. S., & Pestov, A. V. (2020). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). Chemistry of Heterocyclic Compounds, 56(10), 1236–1238. Retrieved from [Link]
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PubMed. (2014, December). Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring. Retrieved from [Link]
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Synthesis. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Retrieved from [Link]
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Virginia Commonwealth University. (2020, August 12). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Retrieved from [Link]
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A Researcher's Guide to Profiling the Cross-Reactivity of Novel Indole-2-Carboxylic Acid Derivatives
Introduction: The Promise and Peril of a Privileged Scaffold
The 1H-indole-2-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. This versatility has led to its incorporation into numerous clinical candidates and approved drugs. However, this same promiscuity presents a significant challenge: the potential for off-target interactions, or cross-reactivity. A compound that binds to unintended targets can lead to misleading experimental results, toxicity, and costly failures in later stages of drug development.
This guide provides a comprehensive framework for characterizing the selectivity of novel indole-2-carboxylic acid derivatives, using the representative molecule 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid (FMICA) as a case study. While specific biological data for FMICA is not extensively documented in public literature, its structure is emblematic of compounds designed to interact with well-defined binding pockets, such as the ATP-binding site of protein kinases.
Here, we will outline a practical, tiered approach to systematically identify and quantify cross-reactivity, ensuring that the biological activity you observe is truly due to the intended target modulation.
Part 1: The Rationale for Proactive Cross-Reactivity Profiling
Before committing resources to extensive efficacy studies, a thorough understanding of a compound's selectivity is paramount. Early-stage profiling serves two primary functions:
-
De-risking the Lead Compound: Identifying potential off-target liabilities early allows for medicinal chemistry efforts to be redirected towards improving selectivity, or for the compound to be deprioritized before significant investment is made.
-
Informing Mechanistic Studies: Unexpected phenotypes in cellular assays may be explained by off-target effects. A selectivity profile provides a crucial roadmap for interpreting these results and designing definitive mechanism-of-action studies.
Our profiling strategy for FMICA will be based on a common hypothesis for this scaffold: potential interaction with protein kinases. The indole core can mimic the purine ring of ATP, making it a frequent binder to the hinge region of kinase domains.
Part 2: Experimental Workflow for Selectivity Profiling
A logical, tiered approach is the most efficient method for assessing cross-reactivity. We begin with a broad, high-throughput screen against a large, diverse panel of targets, followed by more focused dose-response studies on any identified "hits."
Caption: Tiered workflow for assessing compound cross-reactivity.
Methodology 1: Broad Kinase Panel Screening
The most effective initial step is to screen the compound against a large panel of kinases at a single, high concentration (typically 1-10 µM). This acts as a dragnet to identify potential off-target interactions across the kinome.
Principle: This assay measures the ability of the test compound to compete with a known ligand for the active site of various kinases. The output is typically expressed as percent inhibition relative to a control.
Experimental Protocol: In Vitro Kinase Panel Assay (Example)
-
Compound Preparation: Prepare a 10 mM stock solution of FMICA in 100% DMSO. Create a working solution by diluting the stock to 40 µM in the appropriate aqueous assay buffer.
-
Assay Plate Preparation:
-
To a 384-well assay plate, add 2.5 µL of the 40 µM FMICA working solution to the test wells.
-
Add 2.5 µL of assay buffer with 4% DMSO to the positive control wells.
-
Add 2.5 µL of a known broad-spectrum inhibitor (e.g., Staurosporine) to the negative control wells.
-
-
Enzyme Addition: Add 2.5 µL of a solution containing the specific kinase being tested to each well.
-
Reaction Initiation: Add 5 µL of a solution containing the kinase's specific peptide substrate and ATP to all wells to initiate the kinase reaction. The final concentration of FMICA will be 10 µM.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add 10 µL of a detection reagent (e.g., ADP-Glo™, Promega) that quantifies the amount of ADP produced, which is inversely proportional to kinase inhibition. Incubate as per the manufacturer's instructions.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Negative) / (Signal_Positive - Signal_Negative))
Methodology 2: Secondary Target Profiling (e.g., GPCRs)
While kinases are a primary hypothesis, the indole scaffold can interact with other target classes. A secondary screen against a panel of common "promiscuous" targets, such as G-protein coupled receptors (GPCRs), is a prudent follow-up.
Principle: A competitive binding assay measures the ability of a test compound to displace a radiolabeled or fluorescently labeled ligand from its receptor. A reduction in the labeled ligand's signal indicates that the test compound is binding to the receptor.
Caption: Principle of a competitive receptor binding assay.
Part 3: Data Interpretation & Comparative Analysis
Raw data from panel screens must be translated into actionable insights. The goal is to compare the on-target potency with the off-target activity. For this guide, let's assume the intended primary target of FMICA is Kinase A .
Hypothetical Screening Results:
Below is a table summarizing hypothetical data for FMICA compared to a fictional "Reference Compound Y," a less-selective indole derivative. The data represents the percent inhibition observed at a screening concentration of 10 µM. Hits (defined as >50% inhibition) are highlighted.
| Target Kinase | Protein Family | FMICA (% Inh @ 10µM) | Reference Compound Y (% Inh @ 10µM) |
| Kinase A (Primary) | CMGC | 98 | 99 |
| Kinase B | TK | 8 | 25 |
| Kinase C | AGC | 65 | 88 |
| Kinase D | CAMK | 2 | 15 |
| Kinase E | STE | 58 | 75 |
| Kinase F | TK | 12 | 45 |
| Kinase G | CMGC | 4 | 33 |
Analysis:
-
On-Target Activity: Both compounds show potent inhibition of the primary target, Kinase A.
-
Off-Target Hits:
-
FMICA shows two significant off-target hits: Kinase C and Kinase E.
-
Reference Compound Y shows the same two hits but with much higher inhibition, plus additional moderate hits on Kinases F and G.
-
Follow-Up: IC50 Determination for Off-Target Hits
The next crucial step is to perform dose-response experiments for the identified off-target hits (Kinase C and Kinase E for FMICA) to determine their IC50 values. This quantifies the potency of the off-target interactions.
Hypothetical IC50 Values:
| Compound | Target | IC50 (nM) | Selectivity Ratio (IC50 Off-Target / IC50 On-Target) |
| FMICA | Kinase A (On-Target) | 50 | - |
| Kinase C (Off-Target) | 1,200 | 24-fold | |
| Kinase E (Off-Target) | 2,500 | 50-fold | |
| Reference Cmpd Y | Kinase A (On-Target) | 45 | - |
| Kinase C (Off-Target) | 150 | 3.3-fold | |
| Kinase E (Off-Target) | 300 | 6.7-fold |
Final Assessment:
The IC50 data confirms the superior selectivity of FMICA. With a 24-fold and 50-fold selectivity window against its nearest off-targets, it is a much more promising candidate for further development than Reference Compound Y. A selectivity window of at least 10-fold is often considered a minimum benchmark in early-stage discovery, though this can be target-dependent.
Conclusion
Systematic cross-reactivity profiling is not merely a supplementary check; it is a foundational component of modern drug discovery. For a privileged scaffold like 1H-indole-2-carboxylic acid, assuming selectivity is a significant risk. By employing a tiered screening approach—beginning with a broad panel to identify potential liabilities and following up with quantitative dose-response studies—researchers can build a comprehensive selectivity profile. This data-driven approach, as illustrated with our hypothetical analysis of this compound, allows for the confident selection of lead candidates with the highest probability of success, saving invaluable time and resources in the long journey from bench to bedside.
References
-
Privileged Structures in Medicinal Chemistry
- Title: The application of privileged structures in the design of new lead compounds
- Source: Current Medicinal Chemistry
-
URL: [Link]
-
Kinase Inhibitor Selectivity Profiling
- Title: A comprehensive assessment of kinase inhibitor selectivity
- Source: N
-
URL: [Link]
- Methodology for Kinase Assays (ADP-Glo™)
-
GPCR Screening and Off-Target Effects
- Title: The importance of off-target effects in G protein-coupled receptor research
- Source: British Journal of Pharmacology
-
URL: [Link]
Safety Operating Guide
Navigating the Disposal of 5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the safe handling and disposal of novel chemical entities are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid, a compound of interest in many research and development pipelines. Our commitment is to empower researchers with the knowledge to maintain a safe and compliant laboratory environment, extending our support beyond the product itself.
Understanding the Compound: A Safety-First Approach
This compound is a halogenated indole derivative. While specific toxicological data for this compound are not extensively published, its structural similarity to other indole and halogenated organic compounds necessitates a cautious approach.[1][2][3] As a standard practice, any novel compound with limited toxicological information should be handled as a potentially hazardous substance.[4]
Core Hazards Associated with Structurally Similar Compounds:
-
Skin and Eye Irritation: Many indole derivatives are known to cause skin and eye irritation.[1][2][5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2]
-
Potential for Harm if Swallowed or in Contact with Skin: Some related compounds are harmful if swallowed and toxic in contact with skin.
-
Environmental Hazards: Halogenated compounds can pose a risk to aquatic life.[6]
Given these potential hazards, adherence to stringent safety protocols is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, equipping oneself with the appropriate PPE is critical. The causality is clear: creating a barrier between the researcher and the chemical minimizes the risk of exposure and subsequent harm.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile rubber gloves. Consider double-gloving for extensive handling.[6] | Protects against skin contact. Nitrile offers good resistance to a range of chemicals. |
| Eye Protection | ANSI-approved chemical splash goggles. | Prevents eye contact with dust or splashes, which can cause serious irritation.[5][7] |
| Lab Coat | Fully buttoned, long-sleeved lab coat. | Minimizes skin contact and protects personal clothing from contamination.[6] |
| Respiratory Protection | Use within a certified chemical fume hood.[6] | A fume hood is the primary engineering control to prevent inhalation of airborne particles.[6] |
Always inspect PPE for integrity before use and dispose of contaminated single-use items as hazardous waste.[7]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. This protocol is designed to be a self-validating system, where each step logically follows the last to minimize risk.
Step 1: Waste Segregation - The Foundation of Safe Disposal
The principle of waste segregation is fundamental to preventing unintended chemical reactions and ensuring cost-effective, compliant disposal.[8][9]
-
Designate a Specific Waste Container: Use a clearly labeled, compatible container for "Halogenated Organic Waste."[3][6] Polyethylene containers are often a suitable choice.[6]
-
Labeling: The label must include the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration or quantity.[8]
-
Avoid Mixing: Critically, do not mix this waste with non-halogenated solvents or other waste streams.[8][9][10] Mixing halogenated and non-halogenated waste significantly increases disposal costs and complexity.[9][11]
Step 2: Container Management - Preventing Leaks and Spills
Proper container management is essential to prevent environmental contamination and accidental exposure.
-
Keep Containers Closed: Waste containers must be kept tightly capped at all times, except when adding waste.[8][10] This minimizes the release of any potential vapors.
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA), such as a fume hood or a dedicated cabinet for chemical waste.[6][8] The area should be well-ventilated and away from heat or ignition sources.[6]
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
Step 3: Handling Spills - A Plan for the Unexpected
Accidents can happen. A well-defined spill response plan is crucial for mitigating risks.
-
Small Spills (in a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an inert absorbent material like vermiculite or sand.[12]
-
Carefully sweep or scoop up the absorbed material and place it in the designated halogenated waste container.[5][13]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.
-
-
Large Spills (outside a fume hood):
Step 4: Final Disposal - The Last Step in the Chain of Custody
The final disposal of the accumulated hazardous waste must be handled by qualified professionals.
-
Arrange for Pickup: Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for the pickup of your full waste container.[12]
-
Documentation: Ensure all necessary paperwork is completed for the waste manifest. This is a legal requirement that tracks the waste from "cradle to grave."[9]
Workflow for Disposal Decision Making
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: Fostering a Culture of Safety
The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By understanding the potential hazards of this compound and adhering to the detailed procedures outlined in this guide, researchers can ensure they are not only protecting themselves and their colleagues but also maintaining the integrity of their research and their institution's compliance with safety regulations. Let this guide serve as a living document, to be reviewed and integrated into your laboratory's standard operating procedures.
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- Indole - Safety Data Sheet. (2025, October 16). Sigma-Aldrich.
- Spot Indole Reagent - Safety Data Sheet. (n.d.). Pro-Lab Diagnostics.
- 5,6-Dimethoxyindole-2-carboxylic acid - Safety Data Sheet. (2024, April 1). Fisher Scientific.
- 5-Fluoroindole-2-carboxylic acid. (n.d.). PubChem.
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- 5-Methoxyindole-2-carboxylic acid - Safety Data Sheet. (2025, December 18). Fisher Scientific.
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- 6-Methylindole - Safety Data Sheet. (2025, December 18). Fisher Scientific.
- Indole Test Reagents - Kovacs, DMACA, Spot test. (n.d.). Hardy Diagnostics.
- Halogenated Solvents. (n.d.).
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- EHSO Manual 2025-2026 - Hazardous Waste. (n.d.). OUHSC.edu.
- Chemical Hazards - EHSO Manual 2025-2026. (n.d.).
- (S)-(-)-Indoline-2-carboxylic acid - Safety Data Sheet. (2025, December 19). Fisher Scientific.
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- 4-CHLORO-1H-PYRROLO[2,3-b]PYRIDINE-5-CARBOXYLIC ACID - Safety Data Sheet. (2025, January 10). INDOFINE Chemical Company, Inc.
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- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2025, October 12). ResearchGate.
- Halogenated Solvents in Laboratories. (n.d.). Campus Operations.
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). MDPI.
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Personal protective equipment for handling 5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid
A Researcher's Guide to Safely Handling 5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid
For the dedicated researchers, scientists, and professionals in drug development, the integrity of your work and your personal safety are paramount. This guide provides a comprehensive, step-by-step framework for the safe handling of this compound. As your Senior Application Scientist, my goal is to empower you with not just procedural instructions, but with the scientific reasoning that underpins these critical safety protocols. This document is designed to be a self-validating system, ensuring that every action you take in the laboratory is grounded in a deep understanding of chemical safety.
Hazard Identification and Risk Assessment: Understanding the Molecule
-
Indole Ring System: The indole nucleus is a common scaffold in biologically active molecules. While the core itself is not acutely toxic, substituted indoles can exhibit a range of biological activities and potential toxicities.[1][2]
-
Carboxylic Acid Group: This functional group imparts acidic properties to the molecule. As with many carboxylic acids, it can cause skin and eye irritation upon direct contact.[2][3][4][5][6][7][8]
-
Fluorine Substitution (Halogenated Compound): The presence of a fluorine atom designates this compound as a halogenated organic. Halogenated compounds require special consideration for disposal and can have unique toxicological profiles.[9][10][11]
-
Fine Powder Form: As a solid, this compound is likely to be a fine powder. This presents a significant inhalation hazard, as fine particulates can be easily aerosolized and penetrate deep into the respiratory system.[12]
Based on this analysis, we will operate under the precautionary principle, treating this compound as a substance that may be harmful if swallowed, toxic in contact with skin, and a cause of serious eye and respiratory irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum PPE requirements for handling this compound.
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Goggles provide a seal around the eyes to protect against fine powders and splashes. A face shield offers an additional layer of protection for the entire face.[13][14][15] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 4-5 mil thickness). | Nitrile gloves offer good resistance to a range of chemicals. Double-gloving is recommended for extended operations. Always inspect gloves for tears or punctures before use.[13][14] |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Essential for preventing the inhalation of airborne powder, especially during weighing and transfer operations.[12][13] |
Engineering Controls and Safe Handling Procedures
Engineering controls are the most effective way to minimize exposure. All handling of powdered this compound must be performed within a certified chemical fume hood or a powder containment hood.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the fume hood is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatula, weigh paper/boat, glassware, solvent) within the fume hood before introducing the compound.
-
-
Weighing and Transfer:
-
Don all required PPE.
-
Carefully open the container inside the fume hood.
-
Use a dedicated, clean spatula to transfer the powder to a tared weigh boat or paper.
-
Avoid any sudden movements that could create a dust cloud.
-
Close the primary container tightly immediately after dispensing.
-
-
Dissolution:
-
If preparing a solution, add the weighed powder to the solvent in a flask or beaker within the fume hood.
-
Gently swirl or use a magnetic stirrer to facilitate dissolution.
-
-
Post-Handling:
-
Wipe down the spatula and any other reusable equipment with a damp cloth before removing them from the fume hood.
-
Carefully fold the disposable bench paper inward and place it in the designated solid waste container.
-
Wipe down the work surface of the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat, and finally respirator).
-
Wash hands thoroughly with soap and water after exiting the lab.
-
Waste Disposal: A Critical Responsibility
As a halogenated organic compound, this compound requires specific disposal procedures to protect the environment and ensure compliance with regulations.[9][10][11][16][17]
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid materials (gloves, weigh paper, bench paper, etc.) must be collected in a designated, clearly labeled hazardous waste container for "Halogenated Organic Solids." |
| Liquid Waste | Any solutions containing the compound must be collected in a separate, labeled hazardous waste container for "Halogenated Organic Liquids."[16] |
| Empty Containers | The original container, even if empty, should be disposed of as hazardous waste unless thoroughly decontaminated. |
Never mix halogenated waste with non-halogenated waste streams. [10][17]
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][3][4][6] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3][4][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6] |
Spill Response:
-
Minor Spill (within fume hood): Wearing appropriate PPE, cover the spill with an absorbent material. Carefully collect the material and place it in the designated halogenated solid waste container. Clean the area with a suitable solvent.
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert your supervisor and the institutional safety officer. Do not attempt to clean up a large spill without specialized training and equipment.
Workflow for Safe Handling
The following diagram outlines the logical progression of steps for safely handling this compound, from preparation to disposal.
Caption: A logical workflow for the safe handling of this compound.
By adhering to these guidelines, you are not only protecting yourself but also contributing to a culture of safety within your laboratory. Always prioritize safety in your experimental design and execution.
References
- Proper Disposal Procedures for Halogenated Solvents (Hal-HS). Benchchem.
- Hazardous Waste Segregation. Bucknell University.
- Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- How to Choose PPE for Chemical Work. Allan Chemical Corporation.
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- Powder Coating Safety and Regulations. International Enviroguard.
- Personal Protective Equipment (PPE). CHEMM.
- Safety Data Sheet for Indole-3-carboxaldehyde.
- Safety Data Sheet for Indole. Sigma-Aldrich.
- Safety Data Sheet for 1H-Indole-2-carboxylic acid. Thermo Fisher Scientific.
- Safety Data Sheet for 1H-Indole-3-carboxylic acid. Apollo Scientific.
- Safety Data Sheet for Indole-5-carboxylic acid. Fisher Scientific.
- Safety Data Sheet for 5-Methoxyindole-2-carboxylic acid. Fisher Scientific.
- Safety Data Sheet for Indole-2-carboxylic acid. Fisher Scientific.
- Safety Data Sheet for 6-Methylindole. Fisher Scientific.
- Safety Data Sheet for (S)-(-)-Indoline-2-carboxylic acid. Fisher Scientific.
- Safety Data Sheet for 1-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
